molecular formula C18H41NO7S B092315 Triethanolamine lauryl sulfate CAS No. 139-96-8

Triethanolamine lauryl sulfate

Cat. No.: B092315
CAS No.: 139-96-8
M. Wt: 415.6 g/mol
InChI Key: JZKFHQMONDVVNF-UHFFFAOYSA-N
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Description

Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999)

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate
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InChI

InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2
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InChI Key

JZKFHQMONDVVNF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO
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Molecular Formula

C12H26O4S.C6H15NO3, C18H41NO7S
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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DSSTOX Substance ID

DTXSID4027076
Record name Dodecyl sulfate triethanolamine salt
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Molecular Weight

415.6 g/mol
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Physical Description

Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline]
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Triethanolamine lauryl sulfate
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name TRIETHANOLAMINE LAURYL SULFATE
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Color/Form

LIQUID OR PASTE

CAS No.

139-96-8
Record name DODECYL SULFATE, [TRIETHANOLAMINE SALT]
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Record name Triethanolamine lauryl sulfate
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Record name Triethanolamine lauryl sulfate
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Record name Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Dodecyl sulfate triethanolamine salt
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Record name Tris(2-hydroxyethyl)ammonium dodecylsulfate
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Record name TRIETHANOLAMINE LAURYL SULFATE
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Foundational & Exploratory

Triethanolamine Lauryl Sulfate: A Physicochemical and Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is an anionic surfactant valued in a multitude of research and industrial applications for its emulsifying, foaming, and cleansing properties. Its comparatively mild nature makes it a favorable alternative to harsher surfactants like sodium lauryl sulfate (SLS), particularly in formulations intended for contact with biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of TLS, detailed experimental protocols for their characterization, and an exploration of its applications, with a focus on drug development.

Core Physicochemical Properties

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid.[1] It is typically supplied as a viscous, clear to pale yellow liquid, often in a 35-40% aqueous solution.[1] Its chemical structure combines a hydrophobic lauryl sulfate tail with a hydrophilic triethanolamine head, enabling its surface-active properties.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various scientific sources.

PropertyValueReferences
Molecular Formula C₁₈H₄₁NO₇S[2]
Molecular Weight 415.59 g/mol [2]
Appearance Clear to pale yellow viscous liquid[3]
Solubility Soluble in water[2]
Density Approximately 1.0 - 1.1 g/cm³ at 20°C[2]
Viscosity 1000 - 5000 cps (at 25°C for a 35-40% solution)[3]
pH (1% solution) 7.0 - 9.0[3]
Surfactant PropertyValueTemperatureReferences
Surface Tension (100mg/L) 49 mN/m25°C[2]
Critical Micelle Concentration (CMC) 5.50 mmol/L25°C[2]
Critical Micelle Concentration (CMC) 5.91 mmol/L20°C[2]

Research Applications

This compound's favorable properties have led to its widespread use in various research and development sectors.

  • Drug Delivery and Formulation: TLS is utilized as an emulsifying agent to create stable oil-in-water emulsions for topical and oral drug delivery systems.[4][5] Its ability to reduce surface tension can enhance the wetting and spreading of formulations. As a penetration enhancer, it can facilitate the transport of active pharmaceutical ingredients across the skin barrier.[5]

  • Personal Care and Cosmetics Science: In the development of shampoos, cleansers, and other personal care products, TLS is a primary surfactant due to its excellent foaming characteristics and mildness to the skin and eyes compared to other sulfates.[6] Researchers investigating skin and hair care formulations utilize TLS to create stable and aesthetically pleasing products.

  • Biological Assays: In cellular and molecular biology, surfactants are often used to lyse cells or solubilize proteins. While harsher surfactants are common for these applications, the milder nature of TLS may be advantageous in studies where preserving protein structure and function is crucial.

Experimental Protocols

Accurate characterization of the physicochemical properties of this compound is essential for its effective application in research. The following are detailed methodologies for key experiments.

Determination of Viscosity

The viscosity of a TLS solution can be determined using a rotational viscometer. This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed.

Methodology:

  • Instrument Setup: Calibrate the rotational viscometer according to the manufacturer's instructions. Select an appropriate spindle and rotational speed based on the expected viscosity of the TLS solution.

  • Sample Preparation: Prepare aqueous solutions of this compound at the desired concentrations. Ensure the temperature of the sample is controlled and recorded, as viscosity is temperature-dependent.

  • Measurement: Immerse the spindle into the TLS solution, ensuring it is submerged to the marked level. Start the viscometer and allow the reading to stabilize.

  • Data Recording: Record the viscosity reading in centipoise (cps) or millipascal-seconds (mPa·s).

  • Replicates: Perform the measurement in triplicate for each concentration to ensure accuracy and calculate the average viscosity.

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis P1 Prepare TLS Solution P2 Control Temperature P1->P2 M1 Calibrate Viscometer P2->M1 M2 Immerse Spindle M1->M2 M3 Start Rotation & Stabilize M2->M3 M4 Record Viscosity M3->M4 A1 Perform Triplicates M4->A1 A2 Calculate Average A1->A2

Viscosity Determination Workflow
Determination of Surface Tension and Critical Micelle Concentration (CMC)

Surface tension and CMC are critical parameters for characterizing surfactants. Tensiometry is a common method for these measurements.

Methodology:

  • Instrument Setup: Calibrate a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with deionized water.

  • Sample Preparation: Prepare a stock solution of this compound. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measurement: Measure the surface tension of each dilution. For each measurement, ensure the ring or plate is clean and properly positioned at the air-liquid interface.

  • Data Plotting: Plot the surface tension (in mN/m) as a function of the logarithm of the TLS concentration.

  • CMC Determination: The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.

G A Prepare Serial Dilutions of TLS C Measure Surface Tension of Each Dilution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

CMC Determination by Tensiometry

Interaction with Biological Systems

The interaction of surfactants with the skin is a critical area of research, particularly for the development of topical drug delivery systems and personal care products.

Mechanism of Surfactant-Skin Interaction

Anionic surfactants primarily interact with the stratum corneum, the outermost layer of the skin. The proposed mechanism involves two key interactions:

  • Interaction with Skin Proteins: Surfactant monomers can bind to keratin, the primary protein in the stratum corneum. This binding can lead to the denaturation of the protein's helical structure, causing swelling of the stratum corneum.[7][8]

  • Interaction with Skin Lipids: The hydrophobic tails of the surfactant molecules can penetrate the lipid bilayers of the stratum corneum. This can disrupt the organized lipid structure, leading to increased fluidity and permeability of the skin barrier.[9][10]

This compound is considered a milder surfactant than SLS because its larger triethanolamine headgroup may create steric hindrance, reducing its ability to penetrate deeply into the stratum corneum and interact as strongly with skin proteins and lipids.

G cluster_surfactant This compound cluster_skin Stratum Corneum cluster_effect Resultant Effects S TLS Monomers P Keratin (Protein) S->P Binding & Denaturation L Lipid Bilayer S->L Penetration & Disruption E1 Increased Permeability P->E1 E2 Potential for Irritation P->E2 L->E1 L->E2

Surfactant-Skin Interaction Pathway
Role in Drug Delivery

The ability of TLS to transiently disrupt the stratum corneum barrier is harnessed in topical drug delivery to enhance the penetration of active pharmaceutical ingredients.[5] By increasing the permeability of the skin, TLS can improve the bioavailability and efficacy of topically applied drugs. As an emulsifier, it also ensures the uniform distribution of the active ingredient within the formulation, leading to more consistent and predictable therapeutic outcomes.[4]

Conclusion

This compound is a versatile and relatively mild anionic surfactant with significant applications in research, particularly in drug development and formulation science. A thorough understanding of its physicochemical properties and its interactions with biological systems is crucial for its effective and safe utilization. The experimental protocols outlined in this guide provide a framework for the systematic characterization of TLS, enabling researchers to optimize its use in their specific applications. Further research into the precise molecular mechanisms of its interaction with skin components will continue to refine its application in dermatological and cosmetic formulations.

References

A Laboratory Guide to the Synthesis and Purification of Triethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is a widely utilized anionic surfactant in various scientific and industrial applications, including cosmetics and personal care products. Its synthesis and purification in a laboratory setting require a meticulous approach to ensure a high-purity final product suitable for research and development. This technical guide provides an in-depth overview of the synthesis of TLS, focusing on a laboratory-scale procedure involving the sulfation of lauryl alcohol with chlorosulfonic acid, followed by neutralization with triethanolamine. Detailed experimental protocols, purification techniques, and analytical methods for purity assessment are presented. All quantitative data is summarized in structured tables for ease of reference. Additionally, logical workflows for the synthesis and purification processes are illustrated using diagrams.

Introduction

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is known for its excellent foaming and cleansing properties. The synthesis of TLS is a two-step process: first, the sulfation of a long-chain fatty alcohol, typically lauryl alcohol (1-dodecanol), to produce lauryl sulfuric acid, and second, the neutralization of the lauryl sulfuric acid with an appropriate base, in this case, triethanolamine (TEA). While industrial production often utilizes continuous reactors with sulfur trioxide, a laboratory-scale synthesis can be effectively and safely performed using chlorosulfonic acid as the sulfating agent.

This guide will detail a comprehensive laboratory procedure for the synthesis and subsequent purification of TLS, providing researchers with the necessary information to produce this surfactant with a high degree of purity for their specific applications.

Synthesis of this compound

The overall reaction for the synthesis of this compound is depicted below:

Step 1: Sulfation of Lauryl Alcohol C₁₂H₂₅OH + ClSO₃H → C₁₂H₂₅OSO₃H + HCl

Step 2: Neutralization with Triethanolamine C₁₂H₂₅OSO₃H + N(CH₂CH₂OH)₃ → [C₁₂H₂₅OSO₃]⁻[HN(CH₂CH₂OH)₃]⁺

Materials and Equipment
Material/EquipmentSpecification
Lauryl Alcohol (1-Dodecanol)≥98% purity
Chlorosulfonic Acid≥99% purity
Triethanolamine≥99% purity
Diethyl Ether (anhydrous)Reagent grade
Sodium Sulfate (anhydrous)Reagent grade
Round-bottom flask (three-neck)500 mL
Dropping funnel100 mL
Condenser
Magnetic stirrer with hotplate
Ice bath
Separatory funnel500 mL
Rotary evaporator
pH meter or pH indicator strips
Experimental Protocol: Synthesis

2.2.1. Sulfation of Lauryl Alcohol

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to absorb the evolved HCl gas).

  • In a fume hood, dissolve 46.5 g (0.25 mol) of lauryl alcohol in 150 mL of anhydrous diethyl ether in the flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 29.1 g (0.25 mol) of chlorosulfonic acid dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.

2.2.2. Neutralization

  • Prepare a solution of 37.3 g (0.25 mol) of triethanolamine in 50 mL of diethyl ether.

  • Cool the lauryl sulfuric acid solution from the previous step in an ice bath.

  • Slowly add the triethanolamine solution dropwise to the lauryl sulfuric acid solution while stirring vigorously. Monitor the pH of the reaction mixture and continue adding the triethanolamine solution until a pH of 7.0-7.5 is achieved. This neutralization step is exothermic and should be performed with cooling to maintain the temperature below 20 °C.

Purification of this compound

The crude TLS obtained from the synthesis will be in an ether solution and may contain unreacted starting materials and by-products. A multi-step purification process is necessary to isolate the pure product.

Experimental Protocol: Purification
  • Extraction: Transfer the neutralized reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and shake gently. Allow the layers to separate. The aqueous layer will contain the TLS.

  • Washing: Wash the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted lauryl alcohol and other organic impurities.

  • Solvent Removal: The aqueous solution of TLS is then concentrated using a rotary evaporator to remove the water. This will result in a viscous liquid or a paste-like solid.

  • Drying: For a completely dry product, the concentrated TLS can be further dried under high vacuum.

Quantitative Data

ParameterValueReference
Molecular FormulaC₁₈H₄₁NO₇S
Molecular Weight415.59 g/mol
Typical Yield85-95%Estimated based on similar lab-scale sulfation reactions
Purity (after purification)>98%Achievable with described purification
AppearanceColorless to pale yellow viscous liquid or paste
pH (10% aqueous solution)6.5 - 7.5

Analytical Methods for Purity Assessment

To ensure the purity of the synthesized TLS, several analytical techniques can be employed:

  • Titration: The purity of TLS can be determined by cationic titration using a standardized solution of a quaternary ammonium (B1175870) salt, such as benzethonium (B1203444) chloride, in the presence of a mixed indicator.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify TLS from its impurities, such as unreacted lauryl alcohol and triethanolamine. A C18 column with a gradient of water and acetonitrile (B52724) is a common setup.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of the characteristic functional groups in the TLS molecule, such as the S=O and S-O stretching vibrations of the sulfate group.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_sulfation Sulfation Stage cluster_neutralization Neutralization Stage lauryl_alcohol Lauryl Alcohol in Diethyl Ether reaction_sulfation Reaction Flask (0-5 °C) lauryl_alcohol->reaction_sulfation chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction_sulfation lauryl_sulfuric_acid Lauryl Sulfuric Acid Solution reaction_sulfation->lauryl_sulfuric_acid reaction_neutralization Neutralization (<20 °C) lauryl_sulfuric_acid->reaction_neutralization triethanolamine Triethanolamine in Diethyl Ether triethanolamine->reaction_neutralization crude_tls Crude TLS Solution reaction_neutralization->crude_tls

Caption: Workflow for the synthesis of this compound.

Purification Workflow

The Physicochemical Behavior of Triethanolamine Lauryl Sulfate: A Technical Guide to its Surfactant Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its emulsifying, foaming, and cleansing properties. Its adoption in various formulations is attributed to its perceived mildness compared to other common sulfates. This technical guide provides an in-depth analysis of the mechanism of action of TLS as a surfactant, focusing on its fundamental physicochemical properties, its behavior at interfaces, and its role in the formulation of complex systems such as emulsions. This document synthesizes available data on its critical micelle concentration, surface and interfacial tension, and discusses the experimental methodologies employed for their determination. Furthermore, this guide illustrates the molecular structure of TLS, the process of micellization, and the mechanism of emulsification through detailed diagrams to provide a comprehensive understanding for researchers, scientists, and professionals engaged in drug development and formulation science.

Introduction

Triethanolamine lauryl sulfate (TLS) is the triethanolamine salt of lauryl sulfuric acid. It is classified as an anionic surfactant, meaning its hydrophilic headgroup carries a negative charge.[1] This molecular structure, featuring a polar head and a nonpolar tail, imparts the amphiphilic properties that are central to its function. In aqueous solutions, TLS molecules exhibit a remarkable ability to self-assemble and to adsorb at interfaces, such as the air-water or oil-water interface. This behavior leads to a reduction in surface and interfacial tension, which is the fundamental principle behind its action as a detergent, foaming agent, and emulsifier.[1]

In the context of pharmaceutical and cosmetic formulations, TLS is valued for creating stable oil-in-water (O/W) emulsions, a critical feature for creams, lotions, and some injectable drug delivery systems.[2] Its perceived gentleness makes it a preferred choice in products designed for sensitive skin.[3] This guide will delve into the core principles governing the surfactant activity of TLS, providing quantitative data where available and outlining the experimental protocols for the characterization of its key properties.

Physicochemical Properties of this compound

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a solution at which the molecules begin to aggregate and form micelles. Below the CMC, the surfactant molecules exist primarily as monomers. Above the CMC, any additional surfactant molecules added to the solution will preferentially form micelles.[4] The CMC is a crucial parameter as it indicates the minimum concentration required for a surfactant to exhibit its full potential in applications such as solubilization and detergency. The CMC of an ionic surfactant is influenced by factors such as temperature and the presence of electrolytes.[4] For many ionic surfactants, the CMC initially decreases with an increase in temperature to a minimum value and then increases with a further rise in temperature, exhibiting a U-shaped behavior.[5] The addition of electrolytes typically lowers the CMC of ionic surfactants.[4]

Table 1: Critical Micelle Concentration (CMC) Data

SurfactantTemperature (°C)ElectrolyteCMC (mM)
This compound (TLS)Not SpecifiedNot Specified~3.4
Sodium Lauryl Sulfate (SLS)25None8.23
Sodium Lauryl Sulfate (SLS)2510 mM NaCl5.18
Sodium Lauryl Sulfate (SLS)2550 mM NaCl2.2
Sodium Lauryl Sulfate (SLS)25100 mM NaCl1.4
Sodium Lauryl Sulfate (SLS)15None8.6 (approx.)
Sodium Lauryl Sulfate (SLS)35None8.3 (approx.)

Note: The CMC value for TLS is based on limited available data. The SLS data is provided for comparative purposes and is compiled from various sources.[4]

Surface Tension and Interfacial Tension

Surfactants reduce the surface tension of a liquid at the air-liquid interface and the interfacial tension between two immiscible liquids, such as oil and water.[1] This reduction in tension is a direct consequence of the surfactant molecules adsorbing at the interface, with their hydrophilic heads oriented towards the aqueous phase and their hydrophobic tails towards the air or oil phase. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[4]

Lowering the interfacial tension is particularly critical for the formation of emulsions, as it reduces the energy required to break down the dispersed phase into smaller droplets.[6]

Table 2: Surface and Interfacial Tension Data

SurfactantConcentrationMediumPropertyValue (mN/m)
This compound (TLS)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Sodium Lauryl Ether Sulfate (SLES)At CMCWaterSurface Tension34
Detergent Solution (Generic)< 50%WaterSurface TensionDecreases with concentration
Detergent Solution (Generic)≥ 50% (above CMC)WaterSurface Tension33.45
New Mineral Oil-WaterInterfacial Tension (ASTM D3487 Limit)≥ 40

Mechanism of Action as a Surfactant

The surfactant properties of TLS are a direct result of its amphiphilic molecular structure. The molecule consists of a long, hydrophobic lauryl (dodecyl) chain and a bulky, hydrophilic triethanolamine sulfate headgroup.[10]

Adsorption at Interfaces and Reduction of Tension

In an aqueous environment, the hydrophobic tails of the TLS molecules are repelled by water, while the hydrophilic heads are attracted to it. This drives the TLS monomers to migrate to interfaces, such as the air-water or oil-water interface. At the interface, the molecules orient themselves to minimize the unfavorable interactions of their hydrophobic tails with water. This adsorption disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. Similarly, at an oil-water interface, the TLS molecules position themselves between the two phases, reducing the interfacial tension and facilitating the mixing of the two otherwise immiscible liquids.[1]

Micelle Formation

Once the interface is saturated with TLS monomers, and the concentration in the bulk solution reaches the CMC, the molecules begin to self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process is entropically driven.

Caption: Self-assembly of TLS monomers into a micelle above the CMC.

Emulsification

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. TLS is an effective emulsifier for oil-in-water (O/W) emulsions.[1] The mechanism involves the following steps:

  • Adsorption at the Oil-Water Interface: When TLS is added to an oil and water mixture and agitated, the TLS molecules adsorb at the surface of the oil droplets.

  • Reduction of Interfacial Tension: This adsorption lowers the interfacial tension, making it easier to break down large oil masses into smaller droplets.

  • Formation of a Protective Barrier: The TLS molecules form a protective layer around the oil droplets, with their hydrophobic tails penetrating the oil and their hydrophilic heads extending into the surrounding water.

  • Stabilization through Repulsion: The negatively charged sulfate groups on the hydrophilic heads create electrostatic repulsion between the oil droplets, preventing them from coalescing and separating from the water phase. The bulky triethanolamine group also contributes to steric hindrance, further stabilizing the emulsion.[6]

Caption: TLS molecules stabilizing an oil droplet in an O/W emulsion.

Experimental Protocols

The characterization of the surfactant properties of TLS is crucial for its effective application in formulations. The following sections describe the general experimental protocols for determining the key parameters.

Determination of Critical Micelle Concentration (CMC)

Method: Surface Tensiometry

This is a common and reliable method for determining the CMC of surfactants.

  • Principle: The surface tension of a surfactant solution is measured as a function of its concentration. A sharp break in the plot of surface tension versus the logarithm of the surfactant concentration indicates the CMC.

  • Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of TLS in deionized water at a concentration significantly above the expected CMC.

    • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.

    • Measure the surface tension of each dilution at a constant temperature.

    • Plot the surface tension values against the logarithm of the TLS concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the plot.[4]

Method: Conductivity Measurement

This method is suitable for ionic surfactants like TLS.

  • Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration decreases because the micelles are less mobile than the individual ions. The break in the plot of conductivity versus concentration corresponds to the CMC.

  • Apparatus: A conductivity meter.

  • Procedure:

    • Prepare a series of TLS solutions of varying concentrations in deionized water.

    • Measure the conductivity of each solution at a constant temperature.

    • Plot the conductivity against the TLS concentration.

    • The CMC is identified as the concentration at which a distinct change in the slope of the plot occurs.[11]

Measurement of Surface and Interfacial Tension

Method: Tensiometry (Du Noüy Ring or Wilhelmy Plate)

  • Principle: These methods measure the force required to pull a platinum ring (Du Noüy) or a platinum plate (Wilhelmy) through the surface or interface of a liquid. This force is directly related to the surface or interfacial tension.

  • Apparatus: A force tensiometer.

  • Procedure for Surface Tension:

    • The ring or plate is cleaned and attached to a sensitive balance.

    • The probe is brought into contact with the surface of the TLS solution.

    • The force required to pull the probe from the surface is measured.

    • The surface tension is calculated from this force, taking into account the dimensions of the probe.

  • Procedure for Interfacial Tension:

    • The denser liquid (e.g., aqueous TLS solution) is placed in a vessel.

    • The less dense liquid (e.g., oil) is carefully layered on top.

    • The ring or plate is positioned at the interface.

    • The force required to pull the probe through the interface is measured and used to calculate the interfacial tension.

Applications in Drug Development

The surfactant properties of TLS are leveraged in various aspects of drug development, particularly in the formulation of topical and injectable products.

  • Topical Drug Delivery: TLS is used as an emulsifier to create stable creams and lotions that can effectively deliver active pharmaceutical ingredients (APIs) to the skin.[2] By forming stable emulsions, it ensures a uniform distribution of the API throughout the product.[12] Some studies suggest that surfactants like TLS can also enhance the penetration of drugs through the skin.[12]

  • Injectable Formulations: In certain injectable drug products, TLS can be used to create stable emulsions, which are necessary for the delivery of poorly water-soluble drugs.[2]

  • Nanotechnology: The principles of self-assembly exhibited by surfactants like TLS are being explored in nanotechnology for the creation of nanoparticles for targeted drug delivery.[12]

Conclusion

This compound is a versatile anionic surfactant with a well-defined mechanism of action rooted in its amphiphilic nature. Its ability to reduce surface and interfacial tension, form micelles, and stabilize emulsions makes it a valuable excipient in the pharmaceutical and cosmetic industries. While a comprehensive public database of its quantitative physicochemical properties is lacking, the established experimental protocols for surfactant characterization can be readily applied to TLS to generate the necessary data for formulation development. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness its properties in the creation of safe and efficacious products.

Visualization of Key Concepts

Molecular Structure of this compound

TLS_Structure cluster_tail Hydrophobic Tail (Lauryl Chain) cluster_head Hydrophilic Head cluster_sulfate Sulfate Group cluster_tea Triethanolamine Cation CH3 CH3 CH2_1 CH2_1 CH3->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 CH2_3 CH2_3 CH2_2->CH2_3 CH2_4 CH2_4 CH2_3->CH2_4 CH2_5 CH2_5 CH2_4->CH2_5 CH2_6 CH2_6 CH2_5->CH2_6 CH2_7 CH2_7 CH2_6->CH2_7 CH2_8 CH2_8 CH2_7->CH2_8 CH2_9 CH2_9 CH2_8->CH2_9 CH2_10 CH2_10 CH2_9->CH2_10 CH2_11 CH2_11 CH2_10->CH2_11 O4 O CH2_11->O4 O1 O S S S->O1 O2 O S->O2 O3 O⁻ S->O3 S->O4 N N⁺ H H N->H CH2CH2OH1 CH₂CH₂OH N->CH2CH2OH1 CH2CH2OH2 CH₂CH₂OH N->CH2CH2OH2 CH2CH2OH3 CH₂CH₂OH N->CH2CH2OH3

Caption: Molecular structure of this compound (TLS).

Experimental Workflow for CMC Determination by Tensiometry

CMC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Serial Dilutions Serial Dilutions Prepare Stock Solution->Serial Dilutions Measure Surface Tension Measure Surface Tension Serial Dilutions->Measure Surface Tension Plot Data Plot Surface Tension vs. log(Concentration) Measure Surface Tension->Plot Data Determine CMC Determine CMC Plot Data->Determine CMC

Caption: Workflow for determining the CMC of TLS using tensiometry.

References

Determining the Critical Micelle Concentration of Triethanolamine Lauryl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for determining the critical micelle concentration (CMC) of triethanolamine (B1662121) lauryl sulfate (B86663) (TLS), an anionic surfactant widely used in pharmaceutical and cosmetic formulations. Understanding the CMC is crucial for optimizing formulations, as it marks the point at which surfactant molecules self-assemble into micelles, significantly altering the physicochemical properties of the solution. This guide details the experimental protocols for three common methods: tensiometry, conductometry, and fluorescence spectroscopy, and includes a summary of available quantitative data.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of any surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at interfaces. As the concentration increases to the CMC, the monomers begin to aggregate into micelles, which are colloidal-sized clusters. This process of micellization leads to abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The determination of the CMC is therefore essential for characterizing a surfactant and predicting its behavior in various applications.

Quantitative Data Summary

A review of available literature provides the following critical micelle concentration value for triethanolamine lauryl sulfate. It is important to note that the CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.

MethodCMC (M)Temperature (°C)SolventReference
Not Specified4.0 x 10-3Not SpecifiedAqueous Solution[1]

Note: This value was cited in a safety assessment report to ensure a maximum concentration of the detergent monomer in a study and may not represent a precise CMC determination under controlled experimental conditions.

Experimental Protocols for CMC Determination

The following sections detail the experimental methodologies for determining the CMC of this compound.

Tensiometry

Tensiometry is a classic and widely used method for CMC determination. It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, causing a decrease in surface tension. Once the surface is saturated with monomers and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 0.1 M).

    • Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC. A logarithmic dilution series is often effective.

  • Instrumentation:

    • A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) is required.

    • Ensure the instrument is calibrated according to the manufacturer's instructions.

  • Measurement:

    • Measure the surface tension of deionized water as a reference.

    • Starting with the most dilute solution, measure the surface tension of each this compound solution.

    • Thoroughly clean the ring or plate between each measurement to avoid cross-contamination.

    • Allow the surface tension reading to stabilize before recording the value for each concentration.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The plot will typically show two linear regions. The first region will have a negative slope, and the second region will be nearly horizontal.

    • The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

Logical Workflow for Tensiometry:

Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare TLS Stock Solution Prep_Dilutions Create Dilution Series Prep_Stock->Prep_Dilutions Measure_ST Measure Surface Tension of Each Dilution Prep_Dilutions->Measure_ST Clean_Probe Clean Probe Between Measurements Measure_ST->Clean_Probe Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Clean_Probe->Measure_ST Determine_CMC Identify Break Point (CMC) Plot_Data->Determine_CMC

Tensiometry experimental workflow.
Conductometry

Conductometry is a suitable method for determining the CMC of ionic surfactants like this compound. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the formation of larger, less mobile micelles, which also bind some of the counter-ions, leads to a decrease in the rate of conductivity increase. The CMC is identified as the concentration at the intersection of the two linear portions of the conductivity versus concentration plot.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions to cover a range of concentrations below and above the expected CMC.

  • Instrumentation:

    • A conductivity meter with a calibrated conductivity cell is required.

    • A thermostated water bath should be used to maintain a constant temperature, as conductivity is temperature-dependent.

  • Measurement:

    • Measure the conductivity of deionized water as a baseline.

    • Measure the conductivity of each this compound solution, starting from the most dilute.

    • Ensure the conductivity cell is rinsed with the next solution to be measured to prevent dilution errors.

    • Allow the conductivity reading to stabilize before recording.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the this compound concentration (C).

    • The plot will show two linear regions with different slopes.

    • The CMC is determined from the concentration at the intersection of the two extrapolated linear segments.

Logical Workflow for Conductometry:

Conductometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare TLS Stock Solution Prep_Dilutions Create Dilution Series Prep_Stock->Prep_Dilutions Measure_Cond Measure Conductivity of Each Dilution Prep_Dilutions->Measure_Cond Rinse_Cell Rinse Cell Between Measurements Measure_Cond->Rinse_Cell Plot_Data Plot Conductivity vs. Concentration Measure_Cond->Plot_Data Rinse_Cell->Measure_Cond Determine_CMC Identify Break Point (CMC) Plot_Data->Determine_CMC

Conductometry experimental workflow.
Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for CMC determination that utilizes a fluorescent probe. The probe, typically a hydrophobic molecule like pyrene, has different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum (e.g., a change in the intensity of certain vibronic bands). The CMC is determined by plotting this change against the surfactant concentration.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone) at a low concentration (e.g., 10-5 M).

    • Prepare a series of this compound solutions in deionized water covering a range of concentrations.

    • Add a small, constant aliquot of the probe stock solution to each surfactant solution and allow the solvent to evaporate, leaving the probe dispersed in the aqueous surfactant solution. The final probe concentration should be very low (e.g., 10-7 M) to avoid self-quenching.

  • Instrumentation:

    • A spectrofluorometer is required.

  • Measurement:

    • Set the excitation wavelength appropriate for the chosen probe (e.g., ~335 nm for pyrene).

    • Record the emission spectrum for each sample over the appropriate wavelength range (e.g., 350-500 nm for pyrene).

  • Data Analysis:

    • From the emission spectra, determine a parameter that is sensitive to the probe's environment. For pyrene, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) is commonly used. This I1/I3 ratio is sensitive to the polarity of the microenvironment.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The plot will typically show a sigmoidal curve. The CMC is often taken as the concentration at the inflection point of this curve, which can be determined from the maximum of the first derivative of the curve.

Logical Workflow for Fluorescence Spectroscopy:

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_TLS Prepare TLS Dilution Series Add_Probe Add Fluorescent Probe to Each Dilution Prep_TLS->Add_Probe Record_Spectra Record Emission Spectra Add_Probe->Record_Spectra Calc_Ratio Calculate Intensity Ratio (e.g., I1/I3 for Pyrene) Record_Spectra->Calc_Ratio Plot_Data Plot Ratio vs. log(Concentration) Calc_Ratio->Plot_Data Determine_CMC Identify Inflection Point (CMC) Plot_Data->Determine_CMC

Fluorescence spectroscopy experimental workflow.

Relationship Between CMC Determination Methods

The three methods described rely on different physical principles to detect the onset of micellization. Tensiometry directly measures a surface property, while conductometry and fluorescence spectroscopy probe bulk solution properties. The choice of method can depend on the nature of the surfactant (ionic vs. non-ionic), the required sensitivity, and the available instrumentation. For ionic surfactants like this compound, all three methods are generally applicable and can provide complementary information.

Logical Relationship of Methods:

CMC_Methods_Relationship cluster_phenomenon Underlying Phenomenon cluster_methods Detection Methods Micellization Micelle Formation Tensiometry Tensiometry (Surface Tension Change) Micellization->Tensiometry affects Conductometry Conductometry (Conductivity Change) Micellization->Conductometry affects Fluorescence Fluorescence Spectroscopy (Probe Environment Change) Micellization->Fluorescence affects CMC_Value Critical Micelle Concentration (CMC) Tensiometry->CMC_Value Conductometry->CMC_Value Fluorescence->CMC_Value

Relationship between methods and the underlying phenomenon.

Conclusion

The determination of the critical micelle concentration of this compound is a critical step in the characterization and application of this surfactant in various scientific and industrial fields. Tensiometry, conductometry, and fluorescence spectroscopy are robust and reliable methods for this purpose. While a specific CMC value of 4.0 x 10-3 M has been reported, further experimental validation under well-defined conditions is recommended for specific applications. The detailed protocols provided in this guide offer a solid foundation for researchers to accurately determine the CMC of this compound and other surfactants. The choice of the most appropriate method will depend on the specific requirements of the study and the available resources.

References

Spectroscopic Analysis of Triethanolamine Lauryl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molecular Structure of Triethanolamine (B1662121) Lauryl Sulfate (B86663)

Triethanolamine lauryl sulfate is the salt formed from the neutralization of lauryl sulfuric acid with triethanolamine. The resulting structure is an ion pair, consisting of a triethanolammonium (B1229115) cation and a lauryl sulfate anion.

  • Lauryl Sulfate Anion: A 12-carbon aliphatic chain (dodecyl) is attached to a sulfate group. This component imparts the surfactant properties to the molecule, with the long alkyl chain being hydrophobic and the sulfate group being hydrophilic.

  • Triethanolammonium Cation: Triethanolamine, a tertiary amine with three hydroxyethyl (B10761427) groups, acts as the counterion. The nitrogen atom is protonated, forming a quaternary ammonium (B1175870) cation.

Spectroscopic Analysis Workflow

The structural characterization of this compound typically follows a multi-step spectroscopic workflow to confirm the identity and purity of the compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample TLS Sample FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Proton & Carbon Environment Mapping NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Analysis MS->MS_Data Conclusion Structural Confirmation FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Fig. 1: Spectroscopic analysis workflow for TLS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.

  • Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for CD₃OD).

  • Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be a superposition of the signals from the lauryl sulfate anion and the triethanolammonium cation.

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Lauryl Sulfate Chain
CH₃- (Terminal Methyl)~0.8-0.9Triplet3H
-(CH₂)₉- (Methylene Chain)~1.2-1.4Multiplet18H
-CH₂-CH₂-O-SO₃⁻~1.5-1.7Multiplet2H
-CH₂-O-SO₃⁻~3.9-4.1Triplet2H
Triethanolammonium Cation
HO-CH₂-CH₂-N⁺H-~3.3-3.5Triplet6H
HO-CH₂-CH₂-N⁺H-~3.8-4.0Triplet6H
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will similarly show signals corresponding to both the anionic and cationic components of the molecule.

Assignment Expected Chemical Shift (ppm)
Lauryl Sulfate Chain
C H₃- (Terminal Methyl)~14
-(C H₂)₉- (Methylene Chain)~22-32
-C H₂-CH₂-O-SO₃⁻~25-26
-C H₂-O-SO₃⁻~68-70
Triethanolammonium Cation
HO-CH₂-C H₂-N⁺H-~57-59
HO-C H₂-CH₂-N⁺H-~59-61

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the this compound sample (liquid or paste) directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Expected FTIR Spectral Data

The FTIR spectrum of this compound will exhibit characteristic absorption bands from both the lauryl sulfate and triethanolamine moieties.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-3400 (broad)O-H stretchingHydroxyl groups (Triethanolamine)
~3000-3100N⁺-H stretchingAmmonium group (Triethanolamine)
~2850-2960C-H stretchingMethylene and methyl groups (Lauryl chain)
~1465C-H bendingMethylene groups (Lauryl chain)
~1210-1250 (strong)S=O asymmetric stretchingSulfate group
~1060-1080 (strong)S=O symmetric stretchingSulfate group
~1030-1070C-N stretchingAmine group (Triethanolamine)
~1030C-O stretchingPrimary alcohol (Triethanolamine)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography (LC).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ions of the lauryl sulfate anion and the triethanolammonium cation.

    • Tandem MS (MS/MS): Select the precursor ions of interest and subject them to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting product ion spectrum to gain structural information.

Expected Mass Spectrometry Data

In ESI-MS, this compound is expected to dissociate into its constituent ions.

Ion Formula Expected m/z (Positive Mode) Expected m/z (Negative Mode)
Triethanolammonium Cation[C₆H₁₆NO₃]⁺150.11-
Lauryl Sulfate Anion[C₁₂H₂₅O₄S]⁻-265.15

Fragmentation Analysis:

  • Triethanolammonium Cation (m/z 150.11): Fragmentation is expected to involve the loss of one or more hydroxyethyl groups (-CH₂CH₂OH, mass = 45.06) or water molecules (-H₂O, mass = 18.01).

  • Lauryl Sulfate Anion (m/z 265.15): The primary fragmentation pathway would involve the cleavage of the C-O bond, leading to the formation of a dodecyl radical and the bisulfate anion [HSO₄]⁻ at m/z 97. Further fragmentation of the alkyl chain can also occur.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data is a deductive process where information from each technique is used to build a coherent structural picture.

Logical_Relationships cluster_input Experimental Data cluster_deduction Deductive Reasoning cluster_output Structural Elucidation cluster_final Final Confirmation FTIR_Input FTIR Spectrum Functional_Groups Identify Functional Groups (S=O, O-H, N-H, C-H) FTIR_Input->Functional_Groups NMR_Input NMR Spectra (1H & 13C) Connectivity Determine Atom Connectivity & Chemical Environments NMR_Input->Connectivity Structure_Validation Validate Structure with Fragmentation & Correlation Data NMR_Input->Structure_Validation MS_Input Mass Spectra (MS & MS/MS) Mol_Weight Confirm Molecular Weight & Elemental Composition MS_Input->Mol_Weight MS_Input->Structure_Validation Structure_Hypothesis Propose Molecular Structure Functional_Groups->Structure_Hypothesis Connectivity->Structure_Hypothesis Mol_Weight->Structure_Hypothesis Structure_Hypothesis->Structure_Validation Final_Structure Confirmed Structure of This compound Structure_Validation->Final_Structure

Fig. 2: Logical flow for structural elucidation.

Conclusion

The spectroscopic analysis of this compound, through the combined application of NMR, FTIR, and Mass Spectrometry, provides a comprehensive characterization of its molecular structure. While a complete set of experimentally verified data for the intact salt is not widely published, a thorough analysis of its constituent ions, the lauryl sulfate anion and the triethanolammonium cation, allows for a confident structural assignment. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in the analysis and quality control of this important surfactant.

Unveiling the Amphiphilic Nature of Triethanolamine Lauryl Sulfate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the amphiphilic behavior of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TELS) in aqueous environments. TELS, an anionic surfactant, plays a significant role in various scientific and industrial applications, including pharmaceutical formulations, due to its ability to modify the interface between different phases. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental methodologies used to characterize its surface-active and self-assembling characteristics.

Molecular Architecture and Amphiphilicity

Triethanolamine Lauryl Sulfate is the triethanolamine salt of lauryl sulfuric acid.[1] Its amphiphilic nature stems from its distinct molecular structure, which comprises a nonpolar hydrophobic tail and a polar hydrophilic head.[2]

  • Hydrophobic Tail: The long alkyl "lauryl" chain, typically containing 12 carbon atoms, is responsible for the molecule's aversion to water and its affinity for nonpolar substances like oils and lipids.[2]

  • Hydrophilic Head: The headgroup consists of a negatively charged sulfate group (-OSO₃⁻) and a triethanolamine cation [N(CH₂CH₂OH)₃H]⁺. This polar region readily interacts with water molecules through ion-dipole and hydrogen bonding interactions, rendering this part of the molecule water-soluble.[2]

This dual character is the fundamental reason for TELS's surface activity. In an aqueous solution, TELS molecules preferentially align themselves at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water molecules.

cluster_TELS This compound (TELS) Molecule cluster_water Aqueous Environment Hydrophobic_Tail Hydrophobic Lauryl Tail (C₁₂H₂₅) Hydrophilic_Head Hydrophilic Head (Sulfate & Triethanolamine) Hydrophobic_Tail->Hydrophilic_Head Covalent Bond Hydrophilic_Head->w1 Interaction

Figure 1: Amphiphilic structure of a TELS molecule.

Physicochemical Properties in Aqueous Solution

The behavior of TELS in water is concentration-dependent. As the concentration of TELS increases, it progressively lowers the surface tension of the solution until it reaches a critical point, after which the surfactant molecules begin to self-assemble into organized structures.

Surface Tension Reduction

In an aqueous solution, the strong cohesive forces between water molecules result in a high surface tension. When TELS is introduced, its molecules migrate to the air-water interface. The hydrophobic lauryl tails orient themselves towards the air, away from the water, while the hydrophilic heads remain immersed in the aqueous phase. This arrangement disrupts the hydrogen bonding network at the surface, leading to a significant reduction in surface tension.

Critical Micelle Concentration (CMC)

As the concentration of TELS in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC) , the addition of more TELS molecules leads to their spontaneous self-assembly into spherical aggregates called micelles .[3] In these structures, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form the outer corona, interacting with the surrounding aqueous environment.

The CMC is a crucial parameter that indicates the efficiency of a surfactant. For this compound, the CMC has been reported to be 5.50 mmol/L at 25°C and 5.91 mmol/L at 20°C .[4]

Figure 2: Diagram of a TELS micelle in water.

Quantitative Data

The following table summarizes key quantitative data for this compound in aqueous solutions.

ParameterValueTemperature (°C)Reference
Critical Micelle Concentration (CMC) 5.50 mmol/L25[4]
5.91 mmol/L20[4]
Surface Tension (at 100 mg/L) 49 mN/m25[4]
Molecular Weight 415.59 g/mol -[4][5]

Experimental Protocols

The characterization of the amphiphilic properties of TELS involves several key experiments. Detailed methodologies for two fundamental techniques are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of TELS in deionized water (e.g., 20 mmol/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning the expected CMC (e.g., from 0.1 mmol/L to 10 mmol/L).

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the TELS concentration. The plot will typically show two linear regions. The concentration at the intersection of the two extrapolated lines is the CMC.

cluster_workflow CMC Determination by Tensiometry Workflow prep_stock Prepare TELS Stock Solution serial_dil Perform Serial Dilutions prep_stock->serial_dil measure_st Measure Surface Tension serial_dil->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Intersection of Lines plot_data->determine_cmc

References

"Triethanolamine lauryl sulfate" biodegradability and environmental impact studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Triethanolamine (B1662121) Lauryl Sulfate (B86663)

Abstract

Triethanolamine Lauryl Sulfate (TLS) is an anionic surfactant widely utilized in personal care products, cosmetics, and industrial cleaners for its effective foaming and cleansing properties.[1] As environmental regulations and consumer awareness regarding the ecological impact of chemical ingredients intensify, a thorough understanding of the biodegradability and environmental fate of substances like TLS is imperative.[1] This technical guide provides a comprehensive overview of the existing scientific data on the biodegradability and environmental impact of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to support environmental risk assessments and the formulation of more sustainable products.

Biodegradability

The biodegradability of a substance is a critical measure of its environmental persistence. Surfactants that are readily biodegradable are rapidly broken down by microorganisms into simpler substances like carbon dioxide, water, and mineral salts, thus preventing their accumulation in the environment. TLS is generally considered to be a biodegradable and eco-friendly surfactant.[2]

Aerobic Biodegradation

Studies on substances structurally related to TLS indicate a high potential for aerobic biodegradation. For instance, a registration dossier for a substance containing reaction products of fatty acids and triethanolamine demonstrated 99% biodegradation within 28 days.[3] Furthermore, an environmental assessment by the U.S. Environmental Protection Agency (EPA) estimated that the triethanolamine component of similar compounds undergoes moderate to high removal via biodegradation in wastewater treatment plants.[4]

A substance is classified as "readily biodegradable" if it meets specific criteria in stringent aerobic biodegradability tests, such as the OECD 301 series. These tests require achieving a biodegradation level of over 60% of the theoretical oxygen demand (ThOD) or 70% of dissolved organic carbon (DOC) removal within a 10-day window during a 28-day period.[5]

Environmental Impact Assessment

The environmental impact of TLS is evaluated based on its potential effects on aquatic ecosystems, its tendency to bioaccumulate in organisms, and its behavior in soil and sediment.

Aquatic Toxicity

The ecotoxicity of TLS to aquatic organisms is a key parameter in its environmental risk assessment. A comprehensive toxicology assessment has compiled data on its effects on various aquatic species. The median toxicity value from this dataset is 12.7 mg/L, with an interquartile range of 5.6 to 22.5 mg/L.[6] It is important to note that the toxicity of surfactants like TLS can be influenced by environmental factors such as water hardness and temperature.[7]

Table 1: Aquatic Ecotoxicity of this compound

EndpointValueSpecies NotesReference
Median Acute Toxicity12.7 mg/LData from a range of aquatic species.[6]
Interquartile Range5.6 - 22.5 mg/LIncludes species like Daphnia spp. and Danio rerio.[6]
Bioaccumulation Potential

Bioaccumulation refers to the process by which a substance is absorbed by an organism at a rate greater than its loss. For surfactants, determining the bioaccumulation potential through standard methods like measuring the octanol-water partition coefficient (log P) can be challenging due to their amphiphilic nature.[8][9]

However, estimations from the U.S. EPA suggest that the triethanolamine component of TLS has a low potential for bioaccumulation.[4] This is supported by an estimated Bioconcentration Factor (BCF), a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water.

Table 2: Bioaccumulation Potential of this compound Components

ComponentEstimated Bioconcentration Factor (BCF)InterpretationReference
Triethanolamine0.50Low bioaccumulation potential[4]
Soil and Sediment Interaction

Experimental Protocols

The following section details the methodologies for key experiments used to assess the biodegradability and environmental impact of surfactants like TLS.

Ready Biodegradability - OECD Test Guideline 301

The OECD 301 series of tests are the standard for assessing the ready biodegradability of chemicals in an aerobic aqueous medium.[5][11] There are six methods under this guideline, with the choice depending on the physical and chemical properties of the test substance.[11] For a water-soluble surfactant like TLS, methods such as the CO2 Evolution Test (OECD 301B) or the Closed Bottle Test (OECD 301D) are suitable.[12]

3.1.1 OECD 301D: Closed Bottle Test Protocol Example

This method measures the biochemical oxygen demand (BOD) over a 28-day period.

  • Test System: Sealed glass bottles containing a defined mineral medium, the test substance (at a concentration corresponding to a theoretical oxygen demand of approximately 5 mg/L), and a low concentration of microorganisms from a municipal sewage treatment plant effluent.[13]

  • Procedure:

    • Prepare a mineral medium solution saturated with air.

    • Add the test substance to the test bottles.

    • Inoculate all bottles (except for abiotic controls) with a small volume of filtered effluent from a domestic wastewater treatment plant.

    • Prepare parallel sets of bottles:

      • Test Substance + Inoculum (in duplicate)

      • Inoculum only (Blank, in duplicate)

      • Reference Substance (e.g., sodium acetate) + Inoculum (to validate the test)

      • Toxicity Control: Test Substance + Reference Substance + Inoculum

    • Seal the bottles and incubate in the dark at a constant temperature of 20 ± 1°C for 28 days.[13]

    • The dissolved oxygen concentration is measured at regular intervals and at the end of the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated by dividing the measured BOD by the theoretical oxygen demand (ThOD) of the substance.

  • Pass Criteria: The substance is considered readily biodegradable if it achieves >60% biodegradation within a 10-day window that begins after 10% biodegradation is reached.[13]

Visualizations

Environmental Assessment Workflow

The following diagram illustrates a typical workflow for the environmental risk assessment of a surfactant like this compound.

G substance This compound (TLS) physchem Physicochemical Properties (Solubility, Vapor Pressure) substance->physchem biodeg Biodegradability Assessment (OECD 301) substance->biodeg ecotox Ecotoxicity Testing (Aquatic Organisms) substance->ecotox fate Environmental Fate (Bioaccumulation, Sorption) substance->fate readily_biodeg Readily Biodegradable? biodeg->readily_biodeg risk_assessment Environmental Risk Assessment (ERA) ecotox->risk_assessment fate->risk_assessment yes Yes readily_biodeg->yes no No readily_biodeg->no pec Predicted Environmental Concentration (PEC) risk_assessment->pec pnec Predicted No-Effect Concentration (PNEC) risk_assessment->pnec risk_char Risk Characterization (PEC/PNEC Ratio) pec->risk_char pnec->risk_char safe Acceptable Risk risk_char->safe < 1 unsafe Potential Risk Further Assessment Required risk_char->unsafe >= 1

Caption: Workflow for Environmental Risk Assessment of TLS.

Conceptual Biodegradation Pathway

This diagram illustrates the conceptual process of microbial degradation of an anionic surfactant.

G cluster_degradation Biodegradation Process tls This compound (Anionic Surfactant) hydrolysis Initial Hydrolysis (Sulfate Ester Cleavage) tls->hydrolysis Adsorption onto cell surface microbes Microorganisms (Bacteria, Fungi) enzymes Extracellular Enzymes microbes->enzymes enzymes->hydrolysis Catalysis oxidation Alkyl Chain Oxidation (β-oxidation) hydrolysis->oxidation mineralization Mineralization oxidation->mineralization end_products End Products (CO2, H2O, Biomass, SO4²⁻) mineralization->end_products

Caption: Conceptual microbial degradation of an anionic surfactant.

Conclusion

The available data indicates that this compound is a substance with a favorable environmental profile. It is considered biodegradable, exhibits a low potential for bioaccumulation, and its aquatic toxicity occurs at concentrations higher than those typically expected in the environment after wastewater treatment. While specific "ready biodegradability" data for TLS under OECD 301 guidelines would further strengthen this assessment, the evidence from structurally similar compounds and its constituent parts provides a strong basis for concluding a low environmental risk. For professionals in research and product development, TLS represents a surfactant choice that aligns with the increasing demand for effective and environmentally responsible ingredients. Further research focusing on standardized biodegradability testing and soil interaction studies would provide an even more complete understanding of its environmental lifecycle.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of Triethanolamine Lauryl Sulfate for Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Thermogravimetric Analysis (TGA) for assessing the thermal stability of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS). Due to the limited availability of specific TGA data for TLS in public literature, this guide synthesizes information from safety data sheets, studies on its constituent components—Triethanolamine (TEA) and alkyl sulfates—and data from the closely related surfactant, Sodium Lauryl Sulfate (SLS), to present a robust analytical framework.

Introduction to Thermogravimetric Analysis and its Application to Surfactant Stability

Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability and composition of materials. For surfactants like Triethanolamine Lauryl Sulfate, which are widely used in pharmaceutical and cosmetic formulations, TGA provides critical data on their decomposition temperatures and degradation profiles, ensuring product quality and safety.[3]

TLS is an anionic surfactant known for its gentle properties, making it suitable for a variety of personal care products.[4][5] Its thermal stability is a key parameter, as degradation can lead to loss of function and the formation of potentially harmful byproducts.[6]

Experimental Protocol for TGA of this compound

A generalized experimental protocol for the TGA of TLS is outlined below, based on common practices for analyzing surfactants and organic compounds.[2][7]

2.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be capable of controlled heating rates and atmosphere.

2.2. Sample Preparation

  • Ensure the this compound sample is homogeneous. As it is often supplied as a viscous liquid or paste, thorough mixing may be necessary.[5]

  • Accurately weigh a sample of 5-10 mg into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[7]

2.3. TGA Method Parameters

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min. This rate is a common starting point for initial characterization.

  • Atmosphere:

    • Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]

  • Data Collection:

    • Record the sample mass (in % of initial mass) as a function of temperature.

The following diagram illustrates the general experimental workflow for the TGA of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Acquisition & Analysis Homogenize Homogenize TLS Sample Weigh Weigh 5-10 mg of TLS Homogenize->Weigh Crucible Place in TGA Crucible Weigh->Crucible Load Load Sample into TGA Crucible->Load Program Set TGA Parameters (Heating Rate, Atmosphere) Load->Program Run Initiate TGA Run Program->Run Record Record Mass vs. Temperature Run->Record Plot Generate TGA Curve Record->Plot Analyze Analyze Decomposition Stages Plot->Analyze

Caption: Experimental Workflow for TGA of this compound.

Expected Thermal Decomposition Profile and Quantitative Data

The decomposition of this compound is expected to occur in multiple stages, reflecting the breakdown of its constituent parts. The initial weight loss may be attributed to the evaporation of any residual water or volatile impurities. The primary decomposition is likely to involve the separation and subsequent degradation of the triethanolamine and lauryl sulfate moieties.

The following table summarizes the expected quantitative data from a TGA analysis of this compound under a nitrogen atmosphere.

Temperature Range (°C)Expected Weight Loss (%)Associated Decomposition Event
30 - 1501 - 5Loss of adsorbed water and other volatile impurities.
150 - 30030 - 40Initial decomposition of the triethanolamine moiety and the sulfate group. This stage likely involves the release of water, ammonia, and sulfur oxides.[9][11]
300 - 50040 - 50Degradation of the lauryl (alkyl) chain, leading to the formation of various hydrocarbon fragments. This is often the most significant weight loss step for surfactants.[12]
> 500< 10Formation of a stable char residue.

Note: The values presented in this table are estimates based on the analysis of related compounds and are intended for illustrative purposes. Actual experimental results may vary.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving the breakdown of both the triethanolamine and lauryl sulfate components. Under inert conditions, the decomposition is expected to proceed through a series of fragmentation and rearrangement reactions.

The following diagram illustrates a simplified proposed thermal decomposition pathway for this compound.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition Products TLS This compound TEA Triethanolamine TLS->TEA Heat LS Lauryl Sulfate TLS->LS Heat NOx Nitrogen Oxides (NOx) TEA->NOx NH3 Ammonia (NH3) TEA->NH3 H2O_1 Water (H2O) TEA->H2O_1 SOx Sulfur Oxides (SOx) LS->SOx Hydrocarbons Hydrocarbon Fragments LS->Hydrocarbons CO2 Carbon Dioxide (CO2) Hydrocarbons->CO2 H2O_2 Water (H2O) Hydrocarbons->H2O_2

Caption: Simplified Thermal Decomposition Pathway of this compound.

Upon heating, this compound is expected to initially dissociate into triethanolamine and lauryl sulfate. The triethanolamine component will then decompose to produce nitrogen oxides, ammonia, and water.[9][13] The lauryl sulfate moiety will break down to yield sulfur oxides and various hydrocarbon fragments from the alkyl chain.[8][11] These hydrocarbons will further decompose at higher temperatures to form carbon dioxide and water.

Conclusion

Thermogravimetric analysis is an indispensable tool for evaluating the thermal stability of this compound. While direct TGA data for this specific surfactant is scarce, a comprehensive understanding of its thermal behavior can be achieved by analyzing its constituent parts and comparing it with similar anionic surfactants. The experimental protocol and expected decomposition data provided in this guide serve as a valuable starting point for researchers, scientists, and drug development professionals in assessing the stability of TLS in their formulations. Further studies involving TGA coupled with evolved gas analysis techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) would provide a more detailed and definitive understanding of the decomposition mechanism and byproducts.

References

Triethanolamine Lauryl Sulfate: A Comprehensive Technical Review for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 139-96-8

Abstract

Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its detergent, foaming, and emulsifying properties. This technical guide provides an in-depth review of the scientific literature on TLS, with a focus on its chemical and physical characteristics, synthesis, analytical methodologies, applications in drug delivery, and its toxicological profile, including its mechanism of action on the skin. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid.[1] It is a viscous, yellow liquid or a vaseline-like substance with a faint characteristic odor.[2] TLS is completely miscible with water at all temperatures and can form a gel at lower temperatures.[3] As an anionic surfactant, its molecular structure comprises a negatively charged hydrophilic sulfate group and a lipophilic lauryl (dodecyl) chain.[3] This amphiphilic nature allows it to reduce surface tension at interfaces.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 139-96-8[4]
Molecular Formula C₁₈H₄₁NO₇S[2][4]
Molecular Weight 415.59 g/mol [2][4]
Appearance Viscous, yellow liquid or paste[4]
Odor Faint, characteristic[4]
Solubility Soluble in water[4]
Critical Micelle Concentration (CMC) 4.0 x 10⁻³ M[1]
5.50 - 5.91 mmol/L (20-25°C)[4]
Surface Tension 49 mN/m (100 mg/L at 25°C)[4]
HLB Value ~34[3]
pH (aqueous solution) Typically 6.5 - 7.5

Synthesis and Manufacturing

The industrial synthesis of this compound is a two-step process involving the sulfation of a fatty alcohol followed by neutralization.[2]

General Synthesis Pathway

G Lauryl_Alcohol Lauryl Alcohol (Dodecanol) Sulfation_Step Sulfation Lauryl_Alcohol->Sulfation_Step Sulfating_Agent Sulfating Agent (e.g., SO₃, Chlorosulfonic Acid) Sulfating_Agent->Sulfation_Step Lauryl_Sulfuric_Acid Lauryl Sulfuric Acid Neutralization_Step Neutralization Lauryl_Sulfuric_Acid->Neutralization_Step Triethanolamine Triethanolamine Triethanolamine->Neutralization_Step TLS This compound Sulfation_Step->Lauryl_Sulfuric_Acid Neutralization_Step->TLS G cluster_0 This compound (TLS) Application cluster_1 Stratum Corneum Interaction cluster_2 Cellular and Barrier Effects TLS_Monomers TLS Monomers Protein_Binding Binding to Keratin TLS_Monomers->Protein_Binding Lipid_Interaction Interaction with Intercellular Lipids TLS_Monomers->Lipid_Interaction Protein_Denaturation Protein Denaturation & Swelling Protein_Binding->Protein_Denaturation Lipid_Disorganization Lipid Barrier Disruption Lipid_Interaction->Lipid_Disorganization Increased_Permeability Increased Skin Permeability (TEWL) Protein_Denaturation->Increased_Permeability Lipid_Disorganization->Increased_Permeability Inflammatory_Response Release of Pro-inflammatory Cytokines (IL-1α, TNF-α, etc.) Increased_Permeability->Inflammatory_Response

References

Methodological & Application

Application Notes: Triethanolamine Lauryl Sulfate in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethanolamine (B1662121) lauryl sulfate (B86663) is an anionic surfactant that can play a crucial role in the synthesis of nanoparticles, particularly in aqueous systems. It functions primarily as a stabilizing agent, preventing the agglomeration of newly formed nanoparticles and thereby controlling their size and distribution. The molecule's amphiphilic nature, possessing a hydrophilic sulfate head and a hydrophobic lauryl tail, allows it to adsorb onto the surface of nanoparticles. This adsorption creates a charged surface that leads to electrostatic repulsion between particles, ensuring the stability of the colloidal suspension. Furthermore, the triethanolamine cation can contribute to the overall stability and may also act as a weak reducing or capping agent in certain reaction conditions. The use of triethanolamine lauryl sulfate is particularly relevant in the synthesis of metallic and metal oxide nanoparticles for applications in drug delivery, diagnostics, and catalysis.

Mechanism of Action

In a typical bottom-up nanoparticle synthesis, such as chemical reduction, the process begins with the reduction of a metal salt precursor to form atomic-level nuclei. As these nuclei grow, they tend to aggregate to minimize their high surface energy. This is where this compound intervenes. The lauryl sulfate anions arrange themselves on the nanoparticle surface with their hydrophobic tails oriented towards the particle and their hydrophilic sulfate heads facing the aqueous medium. This creates a negatively charged surface layer. The electrostatic repulsion between these charged nanoparticles prevents them from coming into close contact and fusing, thus stabilizing the dispersion. The triethanolamine component can also adsorb to the nanoparticle surface, providing steric hindrance and potentially participating in the reduction of the metal precursor.[1] The concentration of the surfactant is a critical parameter; sufficient concentration is required to cover the nanoparticle surfaces adequately, while excessive amounts can lead to the formation of micelles, which can influence the final particle size and morphology.[2][3]

Experimental Protocols

The following is a generalized protocol for the synthesis of silver nanoparticles using a chemical reduction method, where triethanolamine and a lauryl sulfate (such as sodium lauryl sulfate - SDS) are used as stabilizing agents. This protocol is a representative synthesis and may require optimization depending on the desired nanoparticle characteristics.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM solution of silver nitrate in deionized water.

    • Prepare a 2 mM solution of sodium borohydride in deionized water. This solution should be freshly prepared and kept in an ice bath.

    • Prepare a 1% (w/v) stock solution of sodium lauryl sulfate in deionized water.

    • Prepare a 1% (v/v) stock solution of triethanolamine in deionized water.

  • Synthesis of Silver Nanoparticles:

    • In a clean glass beaker, add 50 mL of the 1 mM silver nitrate solution.

    • To this solution, add 1 mL of the 1% sodium lauryl sulfate solution and 0.5 mL of the 1% triethanolamine solution under vigorous stirring.

    • Continue stirring for 30 minutes to ensure proper mixing and interaction of the stabilizing agents with the precursor.

    • Slowly add 10 mL of the ice-cold 2 mM sodium borohydride solution dropwise to the mixture while maintaining vigorous stirring.

    • A color change to yellowish-brown should be observed, indicating the formation of silver nanoparticles.[4]

    • Continue stirring the solution for an additional hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purification of Nanoparticles:

    • The resulting nanoparticle suspension can be purified by centrifugation at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted reagents and excess surfactant.

  • Characterization:

    • The synthesized nanoparticles can be characterized using UV-Vis spectroscopy to confirm their formation by observing the surface plasmon resonance peak (typically around 400-420 nm for silver nanoparticles).[5]

    • Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic size and polydispersity index (PDI).

    • Zeta potential measurements will indicate the surface charge and stability of the nanoparticle suspension.

    • Transmission Electron Microscopy (TEM) can be employed to visualize the size, shape, and morphology of the nanoparticles.

Data Presentation

Table 1: Nanoparticle Characteristics with Triethanolamine as a Reducing/Capping Agent

Nanoparticle TypePrecursorReducing AgentStabilizer(s)Average Size (nm)Reference
Silver (Ag)AgNO₃TriethanolaminePVP, PEG~ 40[4]
HydroxyapatiteCa(OH)₂, (NH₄)₂HPO₄-Triethanolamine50 - 70[6]

Table 2: Nanoparticle Characteristics with Sodium Lauryl Sulfate (SDS) as a Stabilizer

Nanoparticle TypePrecursor(s)Reducing AgentSDS ConcentrationAverage Size (nm)Zeta Potential (mV)Reference
Cobalt Ferrite (CoFe₂O₄)CoCl₂·6H₂O, FeCl₃·6H₂ONaOH0.08 MNot specifiedNot specified[2]
Silica (SiO₂)Sodium Silicate-Not specified5.616-53.333[7][8]
Zinc Germanate (Zn₂GeO₄)Zn(CH₃COO)₂·2H₂O, GeO₂-0.1 g~ 100Not specified[3]

Visualizations

Diagram 1: Generalized Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_preparation Solution Preparation cluster_synthesis Synthesis cluster_purification Purification & Characterization Precursor Metal Salt Precursor (e.g., AgNO₃) Mixing Mixing & Stirring Precursor->Mixing Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Mixing Dropwise Addition Stabilizer Stabilizing Agents (TEA + Lauryl Sulfate) Stabilizer->Mixing Nucleation Nucleation Mixing->Nucleation Reduction Growth Particle Growth Nucleation->Growth Stabilization Surface Stabilization Growth->Stabilization Capping Purification Centrifugation/ Washing Stabilization->Purification Characterization Characterization (UV-Vis, DLS, TEM) Purification->Characterization

A generalized workflow for the chemical reduction synthesis of nanoparticles.

Diagram 2: Signaling Pathway of Nanoparticle Stabilization

Stabilization_Mechanism cluster_nanoparticle Nanoparticle Surface cluster_stabilizers Stabilizing Agents in Solution cluster_forces Resulting Inter-particle Forces NP Nanoparticle Core (e.g., Ag⁰) Electrostatic Electrostatic Repulsion (from Sulfate Heads) NP->Electrostatic Steric Steric Hindrance (from TEA and Lauryl Chains) NP->Steric LS Lauryl Sulfate Anion Adsorption Adsorption onto Nanoparticle Surface LS->Adsorption TEA Triethanolamine TEA->Adsorption Adsorption->NP Forms protective layer Prevention Prevention of Agglomeration Electrostatic->Prevention Steric->Prevention Stability Colloidal Stability Prevention->Stability

Mechanism of nanoparticle stabilization by triethanolamine and lauryl sulfate.

References

Application Notes and Protocols for Triethanolamine Lauryl Sulfate as an Emulsion Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries as an effective emulsifying and stabilizing agent.[1][2][3] Its molecular structure, comprising a hydrophobic lauryl sulfate chain and a hydrophilic triethanolamine headgroup, allows it to reduce interfacial tension between immiscible liquids, such as oil and water, thereby facilitating the formation of stable emulsions.[1][4] This document provides detailed application notes and protocols for the use of TLS in the formulation and characterization of oil-in-water (O/W) emulsions, particularly for topical drug delivery systems like creams and lotions.[1][5]

TLS is known for its mildness compared to other common anionic surfactants like sodium lauryl sulfate (SLS), making it a suitable choice for formulations intended for skin contact.[3][4] It is particularly effective in forming stable O/W emulsions due to its high Hydrophile-Lipophile Balance (HLB) value, which is approximately 34.[3]

Physicochemical Properties of Triethanolamine Lauryl Sulfate

A comprehensive understanding of the physicochemical properties of TLS is essential for successful emulsion formulation.

PropertyValueReference
INCI Name TEA-Lauryl Sulfate[6]
CAS Number 139-96-8[3]
Appearance Viscous, yellowish liquid[3][6]
Type Anionic Surfactant[3][4]
HLB Value ~34[3]
Solubility Soluble in water[3]
Typical Concentration in Formulations Up to 10.5% (without significant irritation)[7][8]

Mechanism of Emulsion Stabilization

TLS stabilizes oil-in-water emulsions through the formation of a protective interfacial film around the dispersed oil droplets. This mechanism involves several key principles:

  • Reduction of Interfacial Tension: The amphiphilic nature of TLS allows it to adsorb at the oil-water interface, lowering the energy required to create new droplet surfaces during emulsification.[1][2]

  • Formation of a Steric and Electrostatic Barrier: The hydrophilic triethanolamine headgroups orient towards the aqueous phase, creating a hydrated layer around the oil droplets. The negatively charged sulfate groups provide electrostatic repulsion between the droplets, preventing them from coalescing.

  • Increased Viscosity of the Continuous Phase: The presence of TLS can contribute to an increase in the viscosity of the aqueous phase, which slows down the movement of oil droplets and enhances the long-term stability of the emulsion.[9][10]

Emulsion_Stabilization cluster_oil_droplet Oil Droplet cluster_water_phase Continuous Aqueous Phase cluster_tls Oil Oil Phase Water Water TLS_Head Hydrophilic Head (Triethanolamine Sulfate) TLS_Tail Hydrophobic Tail (Lauryl Chain) repulsion < Electrostatic Repulsion > TLS_Tail->Oil Adsorbs into oil droplet caption Mechanism of O/W emulsion stabilization by TLS.

Mechanism of O/W emulsion stabilization by TLS.

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a simple O/W emulsion stabilized with TLS. The concentrations of the oil phase and TLS can be varied to optimize the formulation for desired characteristics.

Materials:

  • This compound (TLS)

  • Oil Phase (e.g., mineral oil, isopropyl myristate)

  • Purified Water

  • Preservative (optional, e.g., phenoxyethanol)

  • Beakers

  • Homogenizer (e.g., high-shear mixer)

  • Water bath or heating mantle

  • Stirring apparatus

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve the desired amount of TLS and any other water-soluble ingredients in purified water. Heat the aqueous phase to 70-75°C while stirring gently.

  • Prepare the Oil Phase: In a separate beaker, combine the oil and any oil-soluble components. Heat the oil phase to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a homogenizer at a moderate speed.

  • Homogenization: Once all the oil phase has been added, increase the homogenization speed and mix for 5-10 minutes to reduce the droplet size and form a uniform emulsion.

  • Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

  • Addition of Heat-Sensitive Ingredients: If using, add preservatives or other heat-sensitive ingredients when the emulsion has cooled to below 40°C.

  • Final Mixing: Continue stirring until the emulsion is completely cool and uniform.

Emulsion_Preparation_Workflow A Prepare Aqueous Phase (TLS + Water) Heat to 70-75°C C Combine Phases (Slowly add Oil to Aqueous) A->C B Prepare Oil Phase (Oil + Lipophilic components) Heat to 70-75°C B->C D Homogenize (High Shear, 5-10 min) C->D E Cool to Room Temperature (Gentle Stirring) D->E F Add Heat-Sensitive Ingredients (< 40°C) E->F G Final Emulsion F->G caption Workflow for O/W emulsion preparation.

Workflow for O/W emulsion preparation.
Protocol for Emulsion Characterization

4.2.1 Droplet Size Analysis

The size of the dispersed oil droplets is a critical parameter for emulsion stability and performance.

Method: Dynamic Light Scattering (DLS)

  • Dilute a small sample of the emulsion with purified water to a suitable concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Perform the measurement to obtain the mean droplet size and polydispersity index (PDI).

4.2.2 Viscosity Measurement

Viscosity is an important indicator of emulsion stability and texture.

Method: Rotational Viscometer

  • Place a suitable amount of the emulsion in the viscometer cup.

  • Select an appropriate spindle and rotational speed.

  • Allow the sample to equilibrate to the measurement temperature.

  • Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s). Measurements can be taken at different shear rates to assess the rheological behavior of the emulsion.

4.2.3 Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term stability of an emulsion.

Method: Centrifugation

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[11]

  • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence. A stable emulsion should show no signs of separation.[11]

Method: Thermal Stress Testing

  • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) and one at a lower temperature (e.g., 4°C) for a defined period (e.g., 1, 2, and 3 months).

  • At each time point, evaluate the physical properties of the emulsion, including appearance, pH, viscosity, and droplet size.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for O/W emulsions stabilized with varying concentrations of TLS. These tables are intended to serve as a guide for formulation development.

Table 1: Effect of TLS Concentration on Emulsion Droplet Size

TLS Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)
1.08500.45
2.54200.32
5.02500.25
7.51800.21
10.01500.18

Table 2: Effect of TLS Concentration on Emulsion Viscosity

TLS Concentration (% w/w)Viscosity (cP) at 10 rpm
1.01500
2.52800
5.04500
7.56200
10.08000

Table 3: Accelerated Stability Testing Results (Centrifugation at 3000 rpm for 30 min)

TLS Concentration (% w/w)ObservationStability Assessment
1.0Significant phase separationUnstable
2.5Slight creamingModerately Stable
5.0No separationStable
7.5No separationStable
10.0No separationStable

Applications in Drug Development

The ability of TLS to form stable, fine-droplet emulsions makes it a valuable excipient in the development of topical and transdermal drug delivery systems.[1][5]

  • Creams and Lotions: TLS is used to create cosmetically elegant and stable creams and lotions for the delivery of active pharmaceutical ingredients (APIs) to the skin.[1][2]

  • Enhanced Drug Penetration: The surfactant properties of TLS can enhance the penetration of APIs through the stratum corneum, improving their bioavailability at the target site.[1][5]

  • Formulation of Poorly Soluble Drugs: TLS can be used to formulate poorly water-soluble drugs in the oil phase of an emulsion, improving their solubility and dispersibility.[2]

Conclusion

This compound is a versatile and effective stabilizing agent for oil-in-water emulsions, particularly in the context of pharmaceutical and cosmetic formulations. Its mild nature, high HLB value, and ability to form stable, fine-droplet emulsions make it a preferred choice for researchers and drug development professionals. The protocols and data presented in these application notes provide a foundational guide for the successful formulation and characterization of emulsions stabilized with TLS. Further optimization of formulation parameters will be necessary to meet the specific requirements of the intended application.

References

Application Notes and Protocols for Triethanolamine Lauryl Sulfate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) in the formulation of topical drug delivery systems. TLS, an anionic surfactant, is primarily utilized for its emulsifying and solubilizing properties to enhance the stability and performance of topical preparations. While extensive quantitative data on its specific drug penetration enhancement capabilities is limited in publicly available literature, its role in formulation stability is well-documented.[1][2] This document outlines its physicochemical properties, its application in creating stable emulsions, and protocols for the evaluation of such systems.

Physicochemical Properties and Role in Formulations

Triethanolamine lauryl sulfate is the triethanolamine salt of lauryl sulfuric acid. It is a viscous, yellow liquid that functions as a surfactant, cleansing agent, and emulsifier.[3] In topical drug delivery systems, TLS is primarily incorporated to form stable oil-in-water (O/W) emulsions, which are crucial for the effective delivery of many active pharmaceutical ingredients (APIs).[1][2] Its amphiphilic nature allows it to reduce the interfacial tension between oil and water phases, leading to the formation of stable droplets and preventing phase separation.[1][2]

A stable emulsion is critical for ensuring a uniform distribution of the API throughout the topical product, which in turn leads to consistent dosing and improved patient compliance.[1] While TLS is more commonly cited in cosmetic and personal care products, its principles of emulsification are directly applicable to the formulation of topical pharmaceuticals such as creams, lotions, and gels.[1][2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
INCI Name TEA-Lauryl Sulfate[4]
CAS Number 139-96-8[5]
Appearance Viscous, yellow liquid[3]
Function Surfactant, Emulsifier, Cleansing Agent[1][3]
Typical Concentration in Formulations Up to 10.5% without significant irritation[3][5]

Application in Topical Formulations

TLS is a key excipient in the development of O/W emulsion-based topical drug delivery systems. Its primary functions in these formulations are:

  • Emulsification: TLS facilitates the dispersion of an oil phase into an aqueous phase, creating a stable cream or lotion. This is essential for incorporating lipophilic drugs into aesthetically pleasing and easily applicable formulations.[1][2]

  • Wetting and Spreading: As a surfactant, TLS can improve the wetting of the formulation on the skin, leading to better spreading and more uniform application of the drug.

  • Solubilization: For poorly water-soluble drugs, TLS can enhance their solubility in the aqueous phase of the formulation, which can potentially improve bioavailability.

A patent for a medicinal oil-in-water cream provides an example of a formulation containing triethanolamine and sodium lauryl sulfate, a closely related anionic surfactant. This formulation highlights the use of these components in creating a stable cream base for various medicaments.[6]

Experimental Protocols

The following protocols are standard methods used in the development and evaluation of topical drug delivery systems and are applicable to formulations containing this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Topical Emulsion

This protocol describes a general method for preparing an O/W cream using TLS as an emulsifier. The specific quantities of ingredients should be optimized based on the desired characteristics of the final product and the properties of the API.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Oil Phase (e.g., mineral oil, cetyl alcohol, stearic acid)

  • Aqueous Phase (e.g., purified water, glycerin)

  • This compound (TLS)

  • Preservatives (e.g., methylparaben, propylparaben)

  • Co-emulsifiers or stabilizers (optional)

  • Heating and stirring equipment (e.g., water bath, overhead stirrer)

Procedure:

  • Preparation of the Oil Phase:

    • Combine all oil-soluble components, including the oil phase ingredients and any oil-soluble excipients.

    • Heat the oil phase to 70-75°C with gentle stirring until all components are melted and uniformly mixed.

  • Preparation of the Aqueous Phase:

    • Dissolve the water-soluble components, including TLS, glycerin, and preservatives, in purified water.

    • Heat the aqueous phase to 70-75°C with stirring until all components are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer or high-shear mixer.

    • Continue mixing at a high speed for 5-10 minutes to form a uniform emulsion.

  • Cooling and API Incorporation:

    • Allow the emulsion to cool down to approximately 40°C with gentle, continuous stirring.

    • If the API is heat-sensitive, dissolve or disperse it in a small amount of a suitable solvent and add it to the emulsion at this stage.

    • Continue stirring until the cream has cooled to room temperature and has a uniform consistency.

  • Final Adjustments:

    • Adjust the pH of the final formulation if necessary using a suitable agent (e.g., triethanolamine).

    • Package the cream in appropriate containers.

Diagram 1: Experimental Workflow for O/W Emulsion Preparation

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase Preparation oil_ingredients Combine Oil-Soluble Ingredients heat_oil Heat to 70-75°C with Stirring oil_ingredients->heat_oil emulsification Emulsification (High-Shear Mixing) heat_oil->emulsification aqueous_ingredients Combine Water-Soluble Ingredients (incl. TLS) heat_aqueous Heat to 70-75°C with Stirring aqueous_ingredients->heat_aqueous heat_aqueous->emulsification cooling Cooling to 40°C with Gentle Stirring emulsification->cooling api_incorporation API Incorporation cooling->api_incorporation final_mixing Final Mixing and Homogenization api_incorporation->final_mixing final_adjustments pH Adjustment and Packaging final_mixing->final_adjustments

Caption: Workflow for preparing an oil-in-water topical emulsion.

Protocol 2: In Vitro Release Testing (IVRT) using Franz Diffusion Cells

IVRT is a standard method to assess the rate at which an API is released from a semi-solid formulation.[7][8][9][10] This protocol is based on the principles outlined by the FDA and commonly used in the pharmaceutical industry.[11]

Materials:

  • Franz diffusion cells[12][13]

  • Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)

  • Receptor medium (e.g., phosphate-buffered saline, PBS, with a solubilizing agent if necessary to maintain sink conditions)

  • Test formulation (topical cream containing TLS and API)

  • Reference formulation (if applicable)

  • Water bath with circulator to maintain 32°C[14]

  • Magnetic stirrer[14]

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification[15][16]

Procedure:

  • Franz Cell Assembly:

    • Mount the synthetic membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring there are no air bubbles.

    • Fill the receptor chamber with pre-warmed (32°C), degassed receptor medium and place a magnetic stir bar inside.

    • Equilibrate the assembled cells in a water bath set to 32°C for at least 30 minutes.

  • Sample Application:

    • Apply a finite dose (e.g., 10-15 mg/cm²) of the test formulation uniformly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 200 µL) from the sampling arm of the receptor chamber.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.[15][16]

  • Data Analysis:

    • Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point, correcting for sample replacement.

    • Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the curve represents the release rate.

Diagram 2: In Vitro Release Testing (IVRT) Workflow

G cluster_setup Franz Cell Setup cluster_sampling Sampling and Analysis assemble_cell Assemble Franz Cell with Membrane fill_receptor Fill Receptor with Medium (32°C) assemble_cell->fill_receptor equilibrate Equilibrate in Water Bath fill_receptor->equilibrate apply_formulation Apply Formulation to Membrane equilibrate->apply_formulation withdraw_sample Withdraw Aliquots at Predetermined Times apply_formulation->withdraw_sample replace_medium Replace with Fresh Medium withdraw_sample->replace_medium hplc_analysis Analyze Samples by HPLC replace_medium->hplc_analysis data_analysis Data Analysis (Calculate Release Rate) hplc_analysis->data_analysis

Caption: Workflow for In Vitro Release Testing (IVRT).

Safety Considerations

The safety of TLS has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe for use in cosmetic products at concentrations up to 10.5% in formulations intended for brief, discontinuous use followed by rinsing. For leave-on products, lower concentrations are recommended to avoid potential skin irritation.[3][5] High concentrations of TLS can be a significant skin and eye irritant.[3][5] Therefore, the concentration of TLS in a topical drug formulation should be carefully optimized to ensure both efficacy as an emulsifier and safety for patient use.

Conclusion

This compound is a versatile excipient for the formulation of topical drug delivery systems, particularly oil-in-water emulsions. Its primary role is to ensure the physical stability and uniform distribution of the active pharmaceutical ingredient. While it is not primarily classified as a penetration enhancer, its function as a surfactant can influence the overall performance of the topical product. The provided protocols for formulation preparation and in vitro release testing offer a framework for the development and evaluation of topical drug products containing TLS. Researchers and formulators should carefully consider the concentration of TLS to balance its functional properties with its potential for skin irritation. Further studies are warranted to quantitatively assess the impact of TLS on the skin permeation of specific drug molecules.

References

Application Notes and Protocols: Triethanolamine Lauryl Sulfate as a Template for Porous Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for synthesizing porous materials, with a specific focus on the role of triethanolamine (B1662121) and anionic surfactants analogous to triethanolamine lauryl sulfate (B86663). While triethanolamine lauryl sulfate itself is not commonly used as a standalone template, its constituent parts—triethanolamine and a lauryl sulfate anionic surfactant—play distinct and important roles in the synthesis of mesoporous materials. Triethanolamine (TEA) typically functions as a basic catalyst for the hydrolysis and condensation of silica (B1680970) precursors, while anionic surfactants can act as structure-directing agents or templates.

This document will detail the synthesis of mesoporous silica, highlighting the catalytic role of triethanolamine and providing a protocol for anionic surfactant-templated synthesis.

Quantitative Data on Porous Silica Synthesis using Amine Catalysts

The choice of amine catalyst significantly influences the properties of the resulting porous silica materials. The following table summarizes the key physical characteristics of porous silica beads synthesized using different amine catalysts, with tetraethoxysilane as the silica source.

CatalystSpecific Surface Area (BET) (m²/g)Average Pore Diameter (BJH) (nm)Specific Pore Volume (Gurvitch) (cm³/g)
Ammonia (B1221849)2632.670.18
n-Propylamine4543.390.38
Diethylamine5202.230.29
Triethylamine6502.300.40
Triethanolamine 792 3.50 0.51

Data sourced from N. Venkatathri et al., Microporous and Mesoporous Materials, 2008.[1]

Experimental Protocols

Two detailed protocols are provided below. The first describes the synthesis of mesoporous hollow silica using triethanolamine as a catalyst. The second outlines a general method for synthesizing mesoporous silica using an anionic surfactant as a template, which is relevant to the "lauryl sulfate" component of the topic.

Protocol 1: Synthesis of Mesoporous Hollow Silica Nanocuboids using Triethanolamine as a Catalyst

This protocol is adapted from the work of N. Venkatathri et al. (2008) and describes the synthesis of mesoporous hollow silica where triethanolamine acts as a basic catalyst to facilitate the hydrolysis and condensation of silica precursors.[1]

Materials:

  • Absolute Ethanol (B145695) (EtOH)

  • Deionized Water (H₂O)

  • Triethanolamine (TEA)

  • Tetraethoxysilane (TEOS)

  • n-Octadecyltrimethoxysilane (C18TMS)

Equipment:

  • 250 ml Beaker

  • Magnetic Stirrer

  • Centrifuge

  • Drying Oven

  • Calcination Furnace

Procedure:

  • Catalyst Solution Preparation: In a 250 ml beaker, mix 74 ml of absolute ethanol, 10 ml of deionized water, and 3.57 ml of triethanolamine.

  • Stirring: Stir the mixture for 1 hour at room temperature using a magnetic stirrer.

  • Precursor Addition: Prepare a mixture of 11 ml of tetraethoxysilane (TEOS) and 2 ml of n-octadecyltrimethoxysilane (C18TMS). Add this mixture dropwise to the catalyst solution over a period of 20 minutes while stirring. The molar ratio of the final mixture is approximately 11.4 SiO₂ : 6 TEA : 1 C18TMS : 149 H₂O : 297.5 EtOH.[1]

  • Aging: Continue stirring the mixture for 24 hours at room temperature.

  • Product Recovery: After 24 hours, stop stirring and collect the resulting gel by centrifugation.

  • Washing and Drying: Wash the collected product with deionized water and then dry it in an oven at 363 K (90 °C).

  • Calcination: To remove the organic components and create the porous structure, calcine the dried powder in air at 823 K (550 °C) for 8 hours with a heating rate of 1 K/min.[1]

Protocol 2: Synthesis of Mesoporous Silica using an Anionic Surfactant Template

This protocol provides a general framework for the synthesis of mesoporous silica using an anionic surfactant, such as sodium dodecyl sulfate (SDS), as the templating agent. This method requires a co-structure-directing agent (CSDA) to mediate the interaction between the anionic surfactant and the silica precursor.

Materials:

  • Anionic Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)

  • Deionized Water (H₂O)

  • Ammonia Solution (NH₄OH)

  • Co-structure-directing agent (e.g., 3-Aminopropyltriethoxysilane - APTES)

  • Tetraethoxysilane (TEOS)

  • Ethanol (EtOH)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Centrifuge

  • Drying Oven

  • Calcination Furnace

Procedure:

  • Template Solution Preparation: Dissolve the anionic surfactant (e.g., SDS) in a mixture of deionized water and ethanol in a round-bottom flask. Stir until a clear solution is formed.

  • pH Adjustment: Add ammonia solution to the surfactant solution to adjust the pH to a basic condition, which will catalyze the silica condensation.

  • Addition of Co-Structure-Directing Agent: Add the co-structure-directing agent (e.g., APTES) to the solution and stir for 30 minutes. The amine groups of the CSDA will interact with the anionic head groups of the surfactant.

  • Silica Source Addition: Add the silica source (TEOS) dropwise to the solution while stirring vigorously.

  • Aging: Heat the mixture to a specified temperature (e.g., 80°C) and allow it to react under reflux for several hours (e.g., 2-4 hours) to ensure complete condensation of the silica framework around the surfactant micelles.

  • Product Recovery: Cool the mixture to room temperature and collect the white precipitate by centrifugation.

  • Washing: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors.

  • Template Removal (Calcination): Dry the product in an oven and then calcine at a high temperature (e.g., 550°C) in air for several hours to burn off the organic surfactant template and the co-structure-directing agent, resulting in a porous silica material.

Visualizations of Synthesis Pathways

The following diagrams illustrate the experimental workflow and the underlying mechanism of porous material synthesis.

experimental_workflow_tea cluster_prep Solution Preparation cluster_reaction Synthesis cluster_processing Product Processing prep_solution Mix Ethanol, Water, and Triethanolamine stir1 Stir for 1 hour prep_solution->stir1 add_precursor Dropwise addition of precursors to catalyst solution stir1->add_precursor prep_precursor Mix TEOS and C18TMS prep_precursor->add_precursor stir2 Stir for 24 hours (Aging) add_precursor->stir2 centrifuge Centrifugation stir2->centrifuge wash_dry Wash and Dry at 90°C centrifuge->wash_dry calcine Calcination at 550°C wash_dry->calcine final_product Mesoporous Hollow Silica calcine->final_product

Caption: Experimental workflow for mesoporous silica synthesis using triethanolamine.

anionic_surfactant_templating cluster_assembly Self-Assembly cluster_condensation Silica Condensation cluster_finalization Template Removal surfactant Anionic Surfactant (e.g., SDS) micelle Formation of Surfactant-CSDA Micelles surfactant->micelle csda Co-Structure-Directing Agent (e.g., APTES) csda->micelle hydrolysis Hydrolysis and Condensation around Micelles micelle->hydrolysis teos Silica Precursor (TEOS) teos->hydrolysis composite Organic-Inorganic Composite hydrolysis->composite calcination Calcination composite->calcination porous_silica Mesoporous Silica calcination->porous_silica

Caption: Mechanism of anionic surfactant-templated synthesis of mesoporous silica.

References

Application Notes and Protocols for the Foam Fractionation of Proteins Using Triethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Triethanolamine Lauryl Sulfate (B86663) (TLS) for the foam fractionation of proteins is a novel application with limited direct research. The following application notes and protocols are based on the known physicochemical properties of TLS as a mild anionic surfactant and the established principles of protein foam fractionation using other anionic surfactants like sodium dodecyl sulfate (SDS). The provided quantitative data is illustrative and should be considered as a starting point for experimental optimization.

Introduction

Foam fractionation is a gentle and cost-effective adsorptive bubble separation technique used for the purification and concentration of surface-active molecules, including proteins. The process relies on the adsorption of target proteins onto the surface of gas bubbles, which then rise through a liquid pool to form a protein-enriched foam at the top of a column. The foam is collected and collapsed, resulting in a concentrated protein solution.

The efficiency of protein foam fractionation can be significantly enhanced by the addition of surfactants. Surfactants interact with proteins, modifying their surface activity and facilitating their adsorption at the gas-liquid interface. Triethanolamine lauryl sulfate (TLS) is a mild anionic surfactant known for its excellent foaming properties and lower potential for causing skin and eye irritation compared to other lauryl sulfates.[1][2] These characteristics make it a promising candidate for the foam fractionation of sensitive proteins where maintaining biological activity is crucial.

This document provides a detailed overview of the potential application of TLS in protein foam fractionation, including its mechanism of action, experimental protocols, and expected outcomes.

Principle and Mechanism

The separation of proteins using foam fractionation with TLS is based on the electrostatic and hydrophobic interactions between the anionic surfactant and the protein molecules.[3]

  • Complex Formation: Below the isoelectric point (pI) of the protein, the protein surface carries a net positive charge. The negatively charged sulfate headgroup of TLS can then interact electrostatically with the positively charged amino acid residues on the protein surface. Additionally, the hydrophobic lauryl tail of TLS can interact with hydrophobic patches on the protein. This results in the formation of a protein-TLS complex that is more surface-active than the protein alone.

  • Adsorption at the Gas-Liquid Interface: The newly formed protein-TLS complex has a higher affinity for the gas-liquid interface of the bubbles sparged through the solution. The hydrophobic tails of the TLS molecules orient towards the gas phase (air), while the hydrophilic components and the protein remain in the liquid phase at the bubble surface.

  • Foam Formation and Enrichment: The bubbles, now coated with the protein-TLS complexes, rise to the top of the liquid pool, forming a stable, protein-enriched foam.

  • Foamate Collection: The foam is collected and collapsed to yield a concentrated solution of the target protein.

The pH of the solution is a critical parameter, as it determines the surface charge of the protein and thus the strength of the electrostatic interaction with the anionic surfactant.[3]

Hypothetical Performance Data

The following tables summarize hypothetical quantitative data for the foam fractionation of a model protein, Bovine Serum Albumin (BSA; pI ≈ 4.7), using TLS. These values are intended to serve as a guideline for experimental design.

Table 1: Effect of pH on BSA Recovery and Enrichment with TLS

pHTLS Concentration (mg/L)Gas Flow Rate (L/min)BSA Recovery (%)Enrichment Factor
3.0500.58515
4.0500.59218
5.0500.5608
6.0500.5455

Table 2: Effect of TLS Concentration on BSA Recovery and Enrichment

TLS Concentration (mg/L)pHGas Flow Rate (L/min)BSA Recovery (%)Enrichment Factor
104.00.56510
254.00.58014
504.00.59218
1004.00.58816

Table 3: Effect of Gas Flow Rate on BSA Recovery and Enrichment

Gas Flow Rate (L/min)pHTLS Concentration (mg/L)BSA Recovery (%)Enrichment Factor
0.24.0507822
0.54.0509218
1.04.0509512
1.54.050969

Experimental Protocols

Materials and Equipment
  • Protein Solution: A solution of the target protein (e.g., Bovine Serum Albumin) in an appropriate buffer.

  • Surfactant Solution: A stock solution of this compound (TLS).

  • Foam Fractionation Column: A glass column with a gas sparger at the bottom and a foam outlet at the top.

  • Gas Supply: A regulated source of compressed air or nitrogen.

  • Flow Meter: To control the gas flow rate.

  • pH Meter: For adjusting the pH of the protein solution.

  • Analytical Equipment: Spectrophotometer or other suitable equipment for protein quantification (e.g., Bradford or BCA assay).

Protocol for Batch Foam Fractionation of BSA using TLS
  • Preparation of the Feed Solution:

    • Prepare a solution of BSA in a suitable buffer (e.g., 10 mM acetate (B1210297) buffer for pH 3-5, 10 mM phosphate (B84403) buffer for pH 6-8). The initial protein concentration will depend on the specific application but a starting point of 100 mg/L is recommended.

    • Adjust the pH of the BSA solution to the desired value using dilute acid or base.

    • Add the desired concentration of TLS from the stock solution and mix gently to avoid premature foaming.

  • Foam Fractionation Procedure:

    • Add the prepared feed solution to the foam fractionation column.

    • Start the gas flow at the desired rate, sparging bubbles through the solution.

    • Allow the foam to develop and rise to the top of the column.

    • Collect the foam (foamate) that exits through the top outlet.

    • Continue the process until foaming ceases or for a predetermined period.

    • Collect the remaining liquid in the column (retentate).

  • Analysis:

    • Measure the volume of the collected foamate and the retentate.

    • Allow the foamate to collapse completely.

    • Determine the protein concentration in the initial feed solution, the collapsed foamate, and the retentate using a suitable protein assay.

  • Calculation of Performance Metrics:

    • Recovery (%): (Cf * Vf) / (Ci * Vi) * 100

    • Enrichment Factor: Cf / Ci

      • Where:

        • Cf = Protein concentration in the foamate

        • Vf = Volume of the foamate

        • Ci = Initial protein concentration in the feed

        • Vi = Initial volume of the feed

Visualizations

Foam_Fractionation_Workflow cluster_prep Solution Preparation cluster_process Foam Fractionation Process cluster_analysis Analysis Protein_Solution Target Protein Solution pH_Adjustment pH Adjustment Protein_Solution->pH_Adjustment Buffer Buffer System Buffer->pH_Adjustment TLS_Stock TLS Stock Solution Feed_Solution Final Feed Solution TLS_Stock->Feed_Solution pH_Adjustment->Feed_Solution Column Foam Fractionation Column Feed_Solution->Column Foam_Collection Foam Collection (Foamate) Column->Foam_Collection Retentate_Collection Retentate Collection Column->Retentate_Collection Gas_Sparging Gas Sparging (Air/N2) Gas_Sparging->Column Protein_Assay Protein Quantification Foam_Collection->Protein_Assay Retentate_Collection->Protein_Assay Data_Calculation Calculate Recovery & Enrichment Protein_Assay->Data_Calculation

Caption: Experimental workflow for protein foam fractionation.

Interaction_Mechanism cluster_protein Protein (pH < pI) cluster_surfactant TLS Surfactant cluster_complex Protein-TLS Complex cluster_bubble Adsorption at Bubble Surface P Protein (+) Complex Protein-TLS Complex P->Complex Electrostatic & Hydrophobic Interaction TLS TLS (-) TLS->Complex Adsorbed_Complex Adsorbed Complex Complex->Adsorbed_Complex Adsorption Bubble Air Bubble Adsorbed_Complex->Bubble

Caption: Interaction mechanism of TLS with a positively charged protein.

References

Application Notes and Protocols for Electrochemical Studies of Triethanolamine Lauryl Sulfate as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the efficacy of Triethanolamine Lauryl Sulfate (TLS) as a corrosion inhibitor, particularly for carbon steel in acidic environments. The protocols detailed below cover essential electrochemical and gravimetric techniques to quantify the inhibitive action of TLS.

Introduction

This compound is an anionic surfactant that has shown potential as a corrosion inhibitor for various metals and alloys. Its mechanism of action is believed to involve the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. This document outlines the standard procedures for evaluating the performance of TLS as a corrosion inhibitor.

Experimental Protocols

Materials and Reagents
  • Working Electrode: Carbon steel coupons with a composition (wt%) of C (0.05%), Si (0.009%), Mn (0.20%), S (<0.01%), P (0.012%), Ni (0.0025%), Cr (0.001%), and the remainder Fe. The coupons should have a surface area of 1 cm² for electrochemical studies and larger, pre-weighed coupons for weight loss measurements.

  • Corrosive Medium: 1.0 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl (37%) with deionized water.

  • Inhibitor: this compound (TLS) of analytical grade. A stock solution is prepared, from which various concentrations are made by dilution in the 1.0 M HCl solution.

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Reagents for Cleaning: Acetone (B3395972), ethanol, deionized water, and silicon carbide abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200).

Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining corrosion rates and inhibition efficiency.[1][2]

Procedure:

  • Mechanically polish the carbon steel coupons with a series of silicon carbide abrasive papers, starting from a coarse grit and proceeding to a fine grit.

  • Degrease the polished coupons with acetone and ethanol, rinse with deionized water, and dry in a desiccator.

  • Accurately weigh the cleaned coupons to four decimal places using an analytical balance.

  • Immerse the coupons in beakers containing 100 mL of 1.0 M HCl with and without various concentrations of TLS.

  • After a predetermined immersion time (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C), retrieve the coupons.

  • Carefully wash the coupons with a cleaning solution (e.g., a solution containing HCl and a small amount of inhibitor to remove corrosion products without attacking the base metal), rinse with deionized water and acetone, and dry.

  • Re-weigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (mm/year): CR = (K * W) / (A * T * D)

      • Where:

        • K = 8.76 × 10⁴ (a constant)

        • W = Weight loss in grams

        • A = Area of the coupon in cm²

        • T = Immersion time in hours

        • D = Density of carbon steel in g/cm³

    • Inhibition Efficiency (%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100

      • Where:

        • CR_blank = Corrosion rate in the absence of the inhibitor

        • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[3][4] The measurements are typically performed using a potentiostat/galvanostat in a standard three-electrode electrochemical cell.

Electrode Preparation:

  • The carbon steel working electrode is prepared by embedding a cylindrical rod in an insulating resin (e.g., epoxy) to expose a flat circular surface of 1 cm².

  • Before each experiment, the exposed surface is polished with silicon carbide papers, cleaned with acetone and ethanol, and rinsed with deionized water.

Procedure:

  • Fill the electrochemical cell with the test solution (1.0 M HCl with and without different concentrations of TLS).

  • Immerse the working, reference (SCE), and counter (platinum) electrodes in the solution.

  • Allow the system to stabilize by immersing the working electrode for a period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.

This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, providing insights into whether the inhibitor is anodic, cathodic, or mixed-type.[5][6]

  • After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • The resulting current is recorded as a function of the applied potential.

  • The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr).

  • The inhibition efficiency is calculated using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

EIS is a powerful non-destructive technique that provides information on the kinetics of the electrode processes and the properties of the protective film.[7][8]

  • After OCP stabilization, a small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist and Bode formats.

  • The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • The inhibition efficiency is calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Data Presentation

Illustrative data for the corrosion inhibition of carbon steel in 1.0 M HCl by this compound at 25 °C.

Table 1: Weight Loss Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.412.7-
508.94.4565.0
1005.12.5579.9
2002.81.4089.0
4001.50.7594.1

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-485115075-120-
50-49039178-12566.0
100-49222580-12880.4
200-49811882-13289.7
400-5056585-13594.3

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45150-
501358566.7
1002505082.0
2004803089.6
4008501894.7

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_methods Corrosion Measurement Techniques cluster_ec_details Electrochemical Procedures cluster_analysis Data Analysis prep_steel Carbon Steel Coupon Preparation (Polishing, Cleaning) wl Weight Loss Method prep_steel->wl ec Electrochemical Methods prep_steel->ec prep_sol Solution Preparation (1.0 M HCl +/- TLS) prep_sol->wl prep_sol->ec calc_cr Calculate Corrosion Rate wl->calc_cr ocp OCP Stabilization ec->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis calc_ie Calculate Inhibition Efficiency pdp->calc_ie fit_eis EIS Data Fitting eis->fit_eis fit_eis->calc_ie

Caption: Experimental workflow for evaluating the corrosion inhibition of this compound.

Logical_Relationships cluster_inhibitor Inhibitor Action cluster_params Electrochemical Parameters cluster_outcome Corrosion Outcome tls_conc TLS Concentration adsorption Adsorption on Metal Surface tls_conc->adsorption increases icorr icorr (Corrosion Current) adsorption->icorr decreases rct Rct (Charge Transfer Resistance) adsorption->rct increases cdl Cdl (Double Layer Capacitance) adsorption->cdl decreases cr Corrosion Rate icorr->cr proportional to ie Inhibition Efficiency icorr->ie inversely related to rct->ie increases cr->ie inversely related to

Caption: Logical relationships between inhibitor concentration, electrochemical parameters, and corrosion outcome.

References

Utilizing Triethanolamine Lauryl Sulfate in Cell Lysis Buffers for Biochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine lauryl sulfate (B86663) (TLS) is an anionic surfactant known for its milder properties compared to harsher detergents like sodium dodecyl sulfate (SDS). While extensively used in the cosmetics industry, its application in biochemical analysis, specifically in cell lysis buffers, is not as well-documented.[1][2] These application notes provide a comprehensive overview of the potential utility of TLS in cell lysis for various downstream applications, drawing parallels from the characteristics of other mild anionic and non-ionic detergents. The protocols provided herein are intended as foundational guidelines for researchers to optimize for their specific cell types and experimental needs.

As a mild anionic detergent, TLS offers a potential balance between effective cell lysis and the preservation of protein structure and function, a critical consideration for many biochemical assays.[3][4] It is important to note that the selection of any detergent for cell lysis involves a trade-off between solubilization efficiency and maintaining the biological activity of the protein of interest.[5]

Properties of Detergents for Cell Lysis

The choice of detergent is paramount for successful protein extraction and subsequent analysis. Detergents are broadly classified based on their charge into ionic (anionic and cationic), non-ionic, and zwitterionic categories. Each class possesses distinct properties that influence their suitability for different applications.

Detergent ClassExamplesKey PropertiesRecommended Applications
Anionic (Strong) Sodium Dodecyl Sulfate (SDS)Strong solubilizing agent, denaturingSDS-PAGE, Western Blotting (where protein denaturation is desired)
Anionic (Mild) Triethanolamine Lauryl Sulfate (TLS) , Ammonium Lauryl Sulfate (ALS), Sodium DeoxycholateGood solubilizing power, less denaturing than strong anionicsApplications requiring preservation of some protein structure, solubilization of membrane proteins
Non-ionic Triton X-100, NP-40, Tween 20Mild, non-denaturing, disrupt lipid-lipid and lipid-protein interactionsImmunoprecipitation, Enzyme Assays, isolation of cytoplasmic proteins
Zwitterionic CHAPSMild, non-denaturing, net neutral chargeSolubilization of membrane proteins while preserving protein-protein interactions

Potential Applications of TLS in Cell Lysis

Based on its classification as a mild anionic surfactant, TLS-based lysis buffers could be advantageous in the following applications:

  • Enzyme Activity Assays: Where maintaining the native conformation of the enzyme is crucial for its activity, a mild detergent like TLS may be preferable to harsher alternatives.[6]

  • Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): For studying protein-protein interactions, a lysis buffer that effectively solubilizes proteins without disrupting these interactions is necessary. Mild detergents are often the preferred choice for these applications.[7][8]

  • Western Blotting: When analyzing proteins that are sensitive to the harsh denaturation caused by SDS, a TLS-based buffer could offer a gentler alternative for sample preparation. However, compatibility with downstream steps in Western blotting, such as antibody binding, would need to be empirically determined.

  • Solubilization of Membrane Proteins: Mild anionic detergents can be effective in solubilizing membrane proteins, making TLS a potential candidate for their extraction and subsequent analysis.[9]

Experimental Protocols (Suggested Starting Points)

Note: The following protocols are generalized and should be optimized for your specific cell type and downstream application. This includes adjusting the concentration of TLS, salt, and other buffer components.

Protocol 1: General Cell Lysis for Soluble Protein Extraction

This protocol is a starting point for lysing mammalian cells to extract soluble cytoplasmic proteins.

Materials:

  • TLS-Based Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) this compound (TLS)

    • Protease Inhibitor Cocktail (add fresh before use)

    • Phosphatase Inhibitor Cocktail (optional, add fresh before use)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold TLS-Based Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Incubate the dish on ice for 10-15 minutes.

  • Using a pre-chilled cell scraper, gently scrape the cells off the dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Pipette the lysate up and down several times to ensure homogeneity.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible protein assay (see Table 2).

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Procedure for Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again to pellet the cells and aspirate the PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold TLS-Based Lysis Buffer.

  • Incubate on ice for 10-15 minutes with occasional gentle vortexing.

  • Proceed from step 9 of the adherent cell protocol.

Experimental Workflow for General Cell Lysis

G cluster_0 Cell Preparation Adherent Adherent Cells Wash Wash with ice-cold PBS Adherent->Wash Suspension Suspension Cells Suspension->Wash AddBuffer Add TLS-Based Lysis Buffer Wash->AddBuffer Incubate Incubate on Ice AddBuffer->Incubate Collect Collect Lysate Incubate->Collect Centrifuge Centrifuge at 14,000 x g Collect->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Downstream Downstream Analysis (e.g., Western Blot, IP, Enzyme Assay) Supernatant->Downstream

Caption: Workflow for soluble protein extraction using a TLS-based lysis buffer.

Protocol 2: Lysis for Immunoprecipitation (IP)

This protocol is designed to be mild to preserve protein-protein interactions.

Materials:

  • IP Lysis Buffer (TLS-based):

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 0.5% (v/v) this compound (TLS)

    • Protease Inhibitor Cocktail (add fresh before use)

  • Wash Buffer: IP Lysis Buffer with a reduced TLS concentration (e.g., 0.1% v/v).

  • Antibody specific to the target protein

  • Protein A/G magnetic beads or agarose (B213101) resin

Procedure:

  • Prepare cell lysate as described in Protocol 1, using the IP Lysis Buffer.

  • Pre-clear the lysate by incubating it with Protein A/G beads for 30-60 minutes at 4°C on a rotator.

  • Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elute the protein-antibody complex from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analyze the eluted proteins by Western blotting.

Logical Flow for Immunoprecipitation

G start Start with Cell Lysate (TLS-based buffer) preclear Pre-clear with Protein A/G Beads start->preclear add_ab Add Specific Antibody preclear->add_ab incubate_ab Incubate add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate add_beads->incubate_beads wash Wash Beads incubate_beads->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Key steps in an immunoprecipitation workflow using a mild lysis buffer.

Compatibility with Protein Quantification Assays

The compatibility of lysis buffer components with protein quantification assays is crucial for accurate results. While direct data for TLS is limited, the compatibility of other detergents can provide guidance.

Table 2: General Compatibility of Protein Assays with Detergents

AssayPrincipleCompatibility with Anionic Detergents (General)Notes
BCA Assay Protein reduces Cu2+ to Cu+, which reacts with bicinchoninic acid.Generally compatible with low to moderate concentrations of many detergents.It is advisable to perform a pilot experiment to test for interference from the specific TLS-based buffer formulation.
Bradford Assay Coomassie dye binds to protein, causing a color change.Generally incompatible with detergents, as they can interfere with dye binding.The presence of TLS is likely to interfere with this assay. If this assay must be used, protein precipitation to remove the detergent may be necessary.[10][11][12]
Lowry Assay Combination of biuret (B89757) reaction and Folin-Ciocalteu reagent.Susceptible to interference from a wide range of substances, including some detergents.Not generally recommended for samples containing detergents without prior removal.

Signaling Pathway Visualization

The preservation of protein-protein interactions and post-translational modifications is critical when studying signaling pathways. A mild lysis buffer, potentially one containing TLS, would be beneficial for such studies. Below is a generic representation of a signaling cascade that could be investigated using lysates prepared with a mild detergent.

Generic Kinase Cascade Signaling Pathway

G Ligand Ligand Receptor Receptor Ligand->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Caption: A simplified diagram of a typical kinase signaling cascade.

Conclusion

This compound, as a mild anionic surfactant, presents a potential alternative to commonly used detergents in cell lysis buffers for specific biochemical analyses. Its utility is hypothesized to be most significant in applications where the preservation of protein structure and function is paramount, such as in enzyme assays and the study of protein-protein interactions. The provided protocols and data offer a starting point for researchers to explore the use of TLS in their experimental systems. However, due to the lack of extensive validation in the scientific literature, empirical optimization is essential to determine the suitability and optimal conditions for its use in any given application.

References

Application Notes and Protocols: Triethanolamine Lauryl Sulfate as a Wetting Agent in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) Lauryl Sulfate (TLS) is an anionic surfactant widely utilized across various industries, including agriculture.[1] In agrochemical formulations such as pesticides and herbicides, TLS functions as a potent wetting agent.[2] Its primary role is to reduce the surface tension of aqueous spray solutions, leading to improved spreading and coverage on plant surfaces. This enhancement in wetting ensures a more uniform distribution of the active ingredients, ultimately increasing the efficacy of the agrochemical product.[2] TLS is recognized for its good foaming and dispersing properties, high solubility, and stability at low temperatures.[1]

These application notes provide detailed information on the use of Triethanolamine Lauryl Sulfate as a wetting agent in agrochemical formulations, including its physicochemical properties, performance data, experimental protocols for evaluation, and safety and regulatory information.

Physicochemical Properties

This compound is the triethanolamine salt of lauryl sulfuric acid.[3] It is typically available as a colorless to light yellow viscous liquid or paste with a faint characteristic odor.[1][3][4]

PropertyValueReference
CAS Number 139-96-8[4]
Molecular Formula C18H41NO7S[5]
Molecular Weight 415.59 g/mol [3]
Appearance Colorless to slightly yellow liquid/paste[3][4]
Solubility Soluble in water[6]
pH (aqueous solution) ~ 6.0 - 7.5[3][5]

Performance Data: Wetting and Surface Tension Reduction

The effectiveness of a wetting agent is primarily determined by its ability to lower the surface tension of a liquid and reduce the contact angle of a droplet on a solid surface.

Surface Tension

The addition of this compound to water significantly reduces its surface tension. This property is critical for overcoming the natural hydrophobicity of many plant leaf surfaces.

Concentration (mg/L)Surface Tension (mN/m)
10049

Source: Surfactant Encyclopedia, 2012[6]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration of a surfactant above which micelles form and all additional surfactant added to the system goes to micelles. At the CMC, the surface tension of the solution generally reaches its minimum value.

Temperature (°C)CMC (mmol/L)
205.91
255.50

Source: Surfactant Encyclopedia, 2012[6]

Experimental Protocols

To evaluate the performance of this compound as a wetting agent in an agrochemical formulation, the following experimental protocols are recommended.

Surface Tension Measurement (Wilhelmy Plate Method)

This method determines the static surface tension of a liquid.

Apparatus:

  • Tensiometer with a Wilhelmy plate (typically platinum)

  • Glass vessel

  • Micropipettes

  • Analytical balance

  • Deionized water

  • This compound

Procedure:

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 10, 50, 100, 200, 500 mg/L) in deionized water.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement:

    • Rinse the glass vessel with the test solution and then fill it with the solution.

    • Attach the clean Wilhelmy plate to the microbalance of the tensiometer.

    • Raise the vessel until the liquid surface just touches the bottom of the plate.

    • The instrument will measure the force exerted on the plate by the surface tension of the liquid.

    • Record the surface tension value in millinewtons per meter (mN/m).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration to determine the CMC.

Workflow for Surface Tension Measurement

cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_tls Weigh TLS prep_mix Prepare Stock Solution prep_tls->prep_mix prep_water Measure Deionized Water prep_water->prep_mix prep_dilute Create Dilutions prep_mix->prep_dilute calib Calibrate Tensiometer prep_dilute->calib measure_sample Measure Surface Tension calib->measure_sample record Record Data measure_sample->record plot Plot Surface Tension vs. Concentration record->plot cmc Determine CMC plot->cmc

Caption: Workflow for determining surface tension and CMC.

Contact Angle Measurement (Sessile Drop Method)

This protocol measures the angle at which a liquid droplet interfaces with a solid surface, providing an indication of wettability.

Apparatus:

  • Contact angle goniometer with a light source and camera

  • Syringe with a flat-tipped needle

  • Hydrophobic substrate (e.g., paraffin (B1166041) wax film, representative plant leaf)

  • Prepared solutions of this compound

Procedure:

  • Substrate Preparation: Place the hydrophobic substrate on the sample stage of the goniometer.

  • Droplet Deposition:

    • Fill the syringe with the test solution.

    • Carefully dispense a small droplet (e.g., 5 µL) from the needle onto the substrate.

  • Image Capture and Analysis:

    • The camera will capture a profile image of the droplet on the surface.

    • The software will analyze the image and calculate the contact angle between the droplet and the substrate.

  • Data Collection: Repeat the measurement at several different locations on the substrate and for each concentration of the this compound solution.

  • Data Analysis: A lower contact angle indicates better wetting. Compare the contact angles of the different solutions.

Logical Relationship of Wetting Improvement

tls This compound st Reduced Surface Tension tls->st ca Lowered Contact Angle tls->ca spread Increased Droplet Spreading st->spread ca->spread coverage Improved Surface Coverage spread->coverage efficacy Enhanced Agrochemical Efficacy coverage->efficacy

Caption: Mechanism of TLS in enhancing agrochemical efficacy.

Draves Wetting Test (Skein Test)

This test provides a qualitative and comparative measure of the wetting efficiency of a surfactant solution.

Apparatus:

  • 500 mL graduated cylinder

  • Standard cotton skein (5 g)

  • Hook and anchor (50 g)

  • Stopwatch

  • Prepared solutions of this compound

Procedure:

  • Assembly: Attach the hook to the anchor and hook the cotton skein.

  • Solution Preparation: Fill the graduated cylinder with the test solution.

  • Wetting Time Measurement:

    • Hold the top of the skein and drop the assembly into the graduated cylinder.

    • Start the stopwatch as soon as the anchor touches the bottom of the cylinder.

    • Stop the stopwatch when the skein becomes fully wetted and sinks.

  • Data Recording: Record the time in seconds. A shorter wetting time indicates a more effective wetting agent.

  • Comparison: Compare the wetting times of different concentrations of this compound and against a control (deionized water).

Safety and Handling

This compound is classified as causing skin irritation and serious eye damage.[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection when handling the substance.[4]

  • First Aid:

    • If on skin: Wash with plenty of water.[4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Regulatory Information

The use of triethanolamine, a component of this compound, as an inert ingredient in pesticide formulations is regulated. In the United States, the Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for residues of triethanolamine when used as an inert ingredient in pesticide formulations applied to growing crops.

It is important to note that while triethanolamine itself has this exemption, the complete this compound molecule may be subject to different regulatory considerations depending on the specific application and jurisdiction. Users should always consult the relevant local and national regulations regarding the use of this substance in their specific agrochemical formulations.

Conclusion

This compound is an effective wetting agent for use in agrochemical formulations. Its ability to significantly reduce surface tension and improve the wetting of plant surfaces can lead to a more efficient and effective application of pesticides and herbicides. The experimental protocols provided herein can be used to evaluate and optimize the concentration of this compound in specific formulations. Adherence to the safety and handling guidelines is essential to ensure safe use.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triethanolamine Lauryl Sulfate (TLS) for Stable Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the use of Triethanolamine Lauryl Sulfate (B86663) (TLS) in the formulation of stable nanoemulsions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Triethanolamine Lauryl Sulfate (TLS) in a nanoemulsion formulation?

A1: this compound (TLS) is an anionic surfactant. Its primary role in a nanoemulsion is to act as an emulsifying agent. It positions itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids. This reduction in tension facilitates the formation of nano-sized droplets and provides an electrostatic barrier that prevents the droplets from coalescing, thus ensuring the kinetic stability of the nanoemulsion.

Q2: How does the concentration of TLS affect the properties of a nanoemulsion?

A2: The concentration of TLS is a critical parameter that significantly influences the physicochemical properties of a nanoemulsion, including droplet size, polydispersity index (PDI), and stability. Generally, increasing the surfactant concentration leads to a decrease in droplet size and PDI up to an optimal point.[1] Beyond this optimal concentration, excess surfactant can lead to an increase in droplet size due to micelle formation and potential depletion flocculation.[2]

Q3: What is a typical concentration range for TLS in a nanoemulsion?

A3: While specific quantitative data for the optimal concentration of this compound in nanoemulsions is not extensively documented in publicly available literature, general principles for anionic surfactants can be applied. For anionic surfactants like Sodium Lauryl Sulfate (SLS), which shares structural similarities with the lauryl sulfate component of TLS, concentrations in nanoemulsion formulations can range from 0.1% to 5% (w/w), depending on the oil phase, desired droplet size, and the presence of a co-surfactant. It is crucial to empirically determine the optimal concentration for your specific formulation.

Q4: Can TLS be used as the sole surfactant in a nanoemulsion?

A4: While TLS can be used as the primary surfactant, it is often beneficial to use it in combination with a co-surfactant. Co-surfactants, typically short-chain alcohols or non-ionic surfactants, can enhance the flexibility of the interfacial film, further reduce interfacial tension, and improve the stability of the nanoemulsion.[3] The choice of a co-surfactant and its ratio to TLS should be optimized for each specific formulation.

Troubleshooting Guides

This section provides solutions to common problems encountered when formulating nanoemulsions with this compound.

Issue 1: Phase Separation or Creaming Occurs Shortly After Formulation

Possible Causes:

  • Insufficient TLS Concentration: The amount of surfactant may be too low to adequately cover the surface of the oil droplets, leading to coalescence.

  • Inappropriate Oil-to-Surfactant Ratio: The balance between the oil phase and the surfactant is critical for stability.

  • High Polydispersity Index (PDI): A wide range of droplet sizes can lead to Ostwald ripening, where smaller droplets dissolve and deposit onto larger ones, eventually causing instability.[4]

  • Incorrect pH: The pH of the aqueous phase can affect the charge on the anionic head of the TLS, influencing its emulsifying properties.

Troubleshooting Steps:

  • Increase TLS Concentration: Incrementally increase the concentration of TLS in your formulation and observe the impact on stability.

  • Optimize Oil-to-Surfactant Ratio: Systematically vary the ratio of your oil phase to the TLS concentration to find the optimal balance.

  • Refine Homogenization Process: Ensure your high-energy emulsification method (e.g., ultrasonication, high-pressure homogenization) is optimized to produce a nanoemulsion with a low PDI (ideally < 0.2).

  • Adjust pH: Measure and adjust the pH of the aqueous phase to ensure it is in a range that promotes the stability of the anionic surfactant.

Issue 2: Large and Inconsistent Droplet Size

Possible Causes:

  • Inadequate Energy Input: The energy provided during homogenization may not be sufficient to break down the oil droplets to the nano-scale.

  • Suboptimal TLS Concentration: As mentioned, both too low and excessively high concentrations of TLS can lead to larger droplet sizes.

  • Viscosity of the Phases: High viscosity of either the oil or aqueous phase can hinder efficient droplet disruption.

Troubleshooting Steps:

  • Increase Homogenization Energy/Time: Increase the power or duration of ultrasonication, or the pressure and number of passes for high-pressure homogenization.

  • Systematically Vary TLS Concentration: Conduct a concentration-response study to identify the optimal TLS concentration for achieving the desired droplet size.

  • Pre-heat Phases: Gently warming the oil and aqueous phases can reduce their viscosity, leading to more efficient emulsification.

  • Incorporate a Co-surfactant: The addition of a suitable co-surfactant can often lead to a significant reduction in droplet size.

Issue 3: Instability Over Time (Ostwald Ripening)

Possible Causes:

  • Broad Droplet Size Distribution (High PDI): This is a primary driver of Ostwald ripening.

  • Solubility of the Oil Phase in the Aqueous Phase: Oils with some degree of water solubility are more prone to Ostwald ripening.

Troubleshooting Steps:

  • Optimize Homogenization: Focus on achieving a monodisperse nanoemulsion with a low PDI.

  • Incorporate a Hydrophobic Co-surfactant: Adding a highly water-insoluble component to the oil phase can help to retard Ostwald ripening.

  • Optimize TLS Concentration: A well-formed and stable interfacial film created by an optimal concentration of TLS can help to minimize molecular diffusion between droplets.

Data Presentation

As specific quantitative data for this compound in nanoemulsions is limited in available literature, the following table presents illustrative data for a closely related anionic surfactant, Sodium Lauryl Sulfate (SLS), to demonstrate the typical effect of surfactant concentration on nanoemulsion properties. Researchers should perform their own optimization studies for TLS.

Table 1: Illustrative Effect of Anionic Surfactant (Sodium Lauryl Sulfate) Concentration on Nanoemulsion Properties

Formulation IDOil Phase (Caprylic/Capric Triglyceride) (% w/w)Anionic Surfactant (SLS) (% w/w)Water (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability Observation (24h)
F1100.589.5250.30.45-25.8Phase Separation
F2101.089.0180.50.28-35.2Stable
F3102.088.0155.20.21-40.1Stable
F4103.087.0165.80.25-42.5Stable, slight increase in size
F5105.085.0190.10.32-45.3Stable, increased viscosity

Note: This data is illustrative and based on general trends observed for anionic surfactants. Actual results will vary depending on the specific oil, surfactant, co-surfactant, and processing conditions used.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion using this compound (TLS) by High-Pressure Homogenization

Materials:

  • Oil Phase (e.g., Caprylic/Capric Triglyceride, Miglyol 812)

  • Aqueous Phase (Deionized Water)

  • This compound (TLS)

  • Co-surfactant (optional, e.g., Propylene Glycol, Ethanol)

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the desired concentration of TLS (and co-surfactant, if used) in deionized water. Stir until fully dissolved.

    • Oil Phase: Prepare the oil phase. If a lipophilic active pharmaceutical ingredient (API) is being encapsulated, dissolve it in the oil phase at this stage.

  • Pre-emulsion Formation:

    • Heat both the aqueous and oil phases to a suitable temperature (e.g., 60-70 °C).

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the desired pressure (e.g., 500-1500 bar) and number of passes (e.g., 3-5 cycles).

    • Collect the resulting nanoemulsion in a clean container and allow it to cool to room temperature.

  • Characterization:

    • Measure the mean droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

    • Visually inspect for any signs of instability such as creaming or phase separation.

    • Conduct stability studies at different temperatures (e.g., 4 °C, 25 °C, 40 °C) over a set period.

Protocol 2: Optimization of TLS Concentration

Procedure:

  • Prepare a series of nanoemulsions following Protocol 1, keeping all parameters (oil concentration, co-surfactant concentration, homogenization parameters) constant while varying the concentration of TLS (e.g., 0.5%, 1%, 1.5%, 2%, 2.5%, 3% w/w).

  • For each concentration, characterize the resulting nanoemulsion for mean droplet size, PDI, and zeta potential immediately after preparation.

  • Monitor the stability of each formulation over time (e.g., 1, 7, and 30 days) by re-measuring the droplet size and PDI.

  • Plot the mean droplet size and PDI as a function of TLS concentration to identify the optimal concentration that results in the smallest and most stable nanoemulsion.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization A Aqueous Phase (Water + TLS) C Pre-emulsion (High-Shear Mixing) A->C B Oil Phase (Oil + API) B->C D Nanoemulsion (High-Pressure Homogenization) C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential (DLS) D->F G Stability Studies D->G

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Troubleshooting_Logic Start Nanoemulsion Unstable? Cause1 Insufficient TLS? Start->Cause1 Cause2 High PDI? Start->Cause2 Cause3 Suboptimal Energy? Start->Cause3 Solution1 Increase TLS Conc. Cause1->Solution1 Solution2 Optimize Homogenization Cause2->Solution2 Solution3 Increase Energy/Time Cause3->Solution3

Caption: Troubleshooting logic for unstable nanoemulsion formulations.

References

Technical Support Center: Overcoming Foaming Issues with Triethanolamine Lauryl Sulfate (TLS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing foaming issues associated with Triethanolamine lauryl sulfate (B86663) (TLS) in experimental setups. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols to effectively control foam during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Triethanolamine lauryl sulfate (TLS) and why does it foam so much?

This compound is an anionic surfactant widely used for its excellent foaming, cleansing, and emulsifying properties.[1][2] Its molecular structure consists of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. When TLS is dissolved in a liquid and agitated, these molecules arrange themselves at the air-liquid interface, reducing the surface tension of the liquid. This reduction in surface tension allows for the easy formation and entrapment of air bubbles, leading to the generation of a stable foam.[3][4]

Q2: What are the main factors influencing the foaming of TLS solutions?

Several factors can significantly impact the foaming characteristics of TLS solutions:

  • Concentration: Foam generation typically increases with TLS concentration up to a point known as the critical micelle concentration (CMC), after which the foaming may level off.

  • Agitation: The intensity and method of mixing or agitation introduce air into the solution, directly affecting the volume of foam produced. Higher agitation speeds generally lead to more foam.

  • Temperature: Generally, increasing the temperature can enhance the initial foaming capacity of a surfactant solution. However, it often leads to a decrease in foam stability, causing the foam to collapse more quickly.[5]

  • pH: The pH of the solution can alter the chemical structure and intermolecular interactions of the TLS molecules, thereby influencing foam stability. For some anionic surfactants, foam stability can be higher in alkaline conditions.

  • Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can sometimes negatively impact the foaming performance of anionic surfactants.

Q3: What is the difference between an antifoaming agent and a defoamer?

While the terms are often used interchangeably, they have distinct functions:

  • Antifoaming agents are added to a formulation before foam generation to prevent its formation.

  • Defoamers are used to destroy existing foam.

Often, the same chemical agent can serve both purposes.[5] These agents work by being insoluble in the foaming medium and having a low surface tension, which allows them to spread rapidly across the foam lamella (the thin liquid film of the bubble wall), causing it to thin and rupture.

Q4: What types of chemical antifoaming agents are effective for TLS solutions?

Common and effective antifoaming agents for anionic surfactants like TLS fall into two main categories:

  • Silicone-based defoamers: These are highly effective even at low concentrations and are stable across a wide range of temperatures and pH levels. They are a common choice for their efficiency and versatility.[6]

  • Organic (non-silicone) defoamers: This category includes fatty acid esters, higher alcohols, and polypropylene (B1209903) glycols. Their effectiveness can vary depending on the specific formulation and operating conditions.[6]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common foaming issues encountered when using this compound.

Problem 1: Excessive and Unstable Foam (Foam appears quickly but collapses rapidly)
  • Possible Causes:

    • High degree of agitation or shear during mixing.

    • Formulation at a temperature that promotes high foamability but low stability.

  • Solutions:

    • Reduce Agitation:

      • Employ low-shear mixing techniques.

      • Avoid pouring solutions from a significant height to minimize air introduction.

    • Optimize Temperature:

      • Conduct your experiment at a controlled temperature. A range of 20-25°C is often a good starting point to balance foaming and stability.

Problem 2: Persistent and Difficult-to-Break Foam
  • Possible Causes:

    • High concentration of TLS.

    • Interaction with other components in your formulation (e.g., polymers, proteins) that stabilize the foam.

    • Sub-optimal pH for foam collapse.

  • Solutions:

    • Chemical Defoaming (Antifoaming Agents):

      • Introduce a suitable antifoaming agent. Start with a low concentration (e.g., 10-100 ppm) and optimize as needed. Refer to the Chemical Defoaming Protocol below.

    • Mechanical Defoaming:

      • For larger lab-scale reactors, consider using a mechanical foam breaker.[7][8][9]

      • In smaller setups, ultrasonic devices can be effective at disrupting foam.[10][11]

    • Adjust pH:

      • Experimentally determine if adjusting the pH of your solution can destabilize the foam. This will be highly dependent on the other components in your system.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting foaming issues with TLS.

TroubleshootingWorkflow Start Foaming Issue Identified AssessFoam Assess Foam Characteristics (Stable or Unstable?) Start->AssessFoam UnstableFoam Unstable Foam (Collapses Quickly) AssessFoam->UnstableFoam Unstable StableFoam Stable Foam (Persistent) AssessFoam->StableFoam Stable ReduceAgitation Reduce Agitation/Shear UnstableFoam->ReduceAgitation ChemicalDefoaming Add Chemical Defoamer StableFoam->ChemicalDefoaming OptimizeTemp Optimize Temperature ReduceAgitation->OptimizeTemp Resolved Issue Resolved OptimizeTemp->Resolved MechanicalDefoaming Use Mechanical Defoaming ChemicalDefoaming->MechanicalDefoaming If chemical is not an option ChemicalDefoaming->Resolved If effective AdjustpH Adjust pH MechanicalDefoaming->AdjustpH AdjustpH->Resolved

Caption: A logical workflow for diagnosing and resolving common foaming issues.

Quantitative Data on Antifoaming Agents

While specific quantitative data for TLS is limited in publicly available literature, the following table provides an illustrative comparison of common antifoam types based on data from similar anionic surfactants like Sodium Dodecyl Sulfate (SDS). Note: These values are for guidance only and optimal concentrations for your specific TLS application should be determined experimentally.

Antifoaming Agent TypeTypical Starting Concentration (ppm)Expected Foam Height Reduction (%)Key Considerations
Silicone-based (e.g., Polydimethylsiloxane) 10 - 10070 - 95%Highly effective at low concentrations; stable across a wide pH and temperature range.
Organic: Polypropylene Glycol (PPG) 50 - 50050 - 80%Good performance, but may be less effective than silicone-based agents at the same concentration.
Organic: Fatty Acid Esters 100 - 100040 - 70%Biodegradable option; effectiveness can be temperature-dependent.

Experimental Protocols

Protocol 1: Evaluation of Chemical Antifoaming Agent Efficacy

This protocol is adapted from standard methods like ASTM D1173 to provide a framework for comparing the effectiveness of different antifoaming agents on TLS solutions.[3][7][12]

Objective: To determine the optimal concentration of an antifoaming agent to reduce foam height in a TLS solution.

Materials:

  • This compound (TLS) solution of known concentration (e.g., 1% w/v in deionized water).

  • Antifoaming agents to be tested (e.g., silicone-based emulsion, polypropylene glycol).

  • Graduated cylinders (1000 mL).

  • Pipettes.

  • Stirring apparatus (e.g., magnetic stirrer or overhead mixer).

  • Timer.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each antifoaming agent (e.g., 1% w/v) in a suitable solvent (as recommended by the supplier).

  • Prepare Test Solutions: In separate graduated cylinders, prepare your TLS solution. For each antifoaming agent, create a series of test solutions with varying concentrations of the antifoam (e.g., 10, 50, 100, 200 ppm). Include a control sample with no antifoam.

  • Foam Generation:

    • Shaking Method: Securely cap each cylinder and shake vigorously for a set time (e.g., 30 seconds) and a consistent number of inversions.

    • Agitation Method: Use a standardized stirring apparatus at a fixed RPM for a set duration (e.g., 60 seconds) to generate foam.

  • Data Collection:

    • Immediately after foam generation, record the initial foam height in millimeters.

    • Record the foam height at set time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

  • Analysis:

    • Calculate the percentage of foam height reduction for each antifoam concentration compared to the control.

    • Plot foam height versus time to compare the stability of the foam with different antifoam concentrations.

Experimental Workflow for Antifoam Evaluation

AntifoamEvaluation Start Prepare TLS Solution PrepareAntifoams Prepare Antifoam Stock Solutions Start->PrepareAntifoams CreateTestSamples Create Test Samples (TLS + varying antifoam concentrations) PrepareAntifoams->CreateTestSamples GenerateFoam Generate Foam (Standardized shaking or agitation) CreateTestSamples->GenerateFoam MeasureInitialHeight Measure Initial Foam Height GenerateFoam->MeasureInitialHeight MeasureHeightOverTime Measure Foam Height at Time Intervals (1, 5, 10 min) MeasureInitialHeight->MeasureHeightOverTime AnalyzeData Analyze Data (% Foam Reduction, Stability) MeasureHeightOverTime->AnalyzeData DetermineOptimal Determine Optimal Antifoam and Concentration AnalyzeData->DetermineOptimal FoamMechanism cluster_0 Foam Formation cluster_1 Foam Inhibition Agitation Agitation/Air Introduction ReduceSurfaceTension TLS molecules align at air-water interface, reducing surface tension Agitation->ReduceSurfaceTension BubbleEntrapment Air bubbles are entrapped ReduceSurfaceTension->BubbleEntrapment StableFoam Stable Foam Formation BubbleEntrapment->StableFoam Antifoam Antifoam Agent Added StableFoam->Antifoam Intervention Spreading Antifoam spreads over foam lamella Antifoam->Spreading Thinning Lamella thins and drains Spreading->Thinning Rupture Bubble Rupture (Foam Collapse) Thinning->Rupture

References

Technical Support Center: Mitigating Triethanolamine Lauryl Sulfate (TLS) Skin Irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the skin irritation potential of Triethanolamine Lauryl Sulfate (TLS) in in-vitro reconstructed human epidermis (RhE) models.

Frequently Asked Questions (FAQs)

Section 1: Understanding TLS and In-Vitro Models

Q1: What is this compound (TLS) and why does it cause skin irritation? A1: this compound (TLS) is an anionic surfactant used as a cleansing and foaming agent in many cosmetic and personal care products.[1][2] Its irritation potential stems from its ability to interact with and disrupt the skin's primary barrier, the stratum corneum. This disruption involves the removal of essential intercellular lipids and interaction with skin proteins like keratin, leading to denaturation.[3][4] This damage can increase transepidermal water loss (TEWL), allow deeper penetration of the surfactant, and trigger an inflammatory response in the underlying viable epidermal cells.[3][5] High concentrations of TLS are considered significant skin and eye irritants.[1][6]

Q2: What are in-vitro Reconstructed Human Epidermis (RhE) models and why are they used for irritation testing? A2: Reconstructed Human Epidermis (RhE) models, such as EpiDerm™, EpiSkin™, and SkinEthic™, are three-dimensional tissue cultures derived from non-transformed human keratinocytes.[7][8] These models are cultured at the air-liquid interface to form a multilayered, highly differentiated model of the human epidermis, complete with organized basal, spinous, and granular layers, and a functional stratum corneum.[8][9][10] They are used for irritation testing because they closely mimic the biochemical and physiological properties of the human epidermis, providing a mechanistically relevant alternative to animal testing.[7][8][11] Their use is standardized in the OECD Test Guideline 439 for in-vitro skin irritation assessment.[12][13]

Q3: What is the primary mechanism of TLS-induced irritation in an RhE model? A3: In an RhE model, TLS first compromises the stratum corneum. Upon reaching the viable keratinocytes, it can cause cell membrane damage, leading to cytotoxicity.[3][4] This initial damage triggers the release of pre-formed pro-inflammatory mediators, such as Interleukin-1 alpha (IL-1α), from the keratinocytes.[14][15] The release of IL-1α initiates an inflammatory cascade, stimulating the production and release of other cytokines and chemokines like IL-6, IL-8, and TNF-α, which recruit immune cells and perpetuate the inflammatory response in vivo.[14][16] This cascade of events is the primary cause of the reversible skin damage defined as irritation.[7]

Section 2: Experimental Design & Troubleshooting

Q4: I am planning an experiment to test TLS irritation. What is the standard endpoint? A4: The standard and regulatory-accepted endpoint for in-vitro skin irritation testing, as per OECD TG 439, is cell viability.[8][12] This is typically measured using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9] A test substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[7][13][17]

Q5: My viability results (MTT assay) show high variability between tissue replicates. What are the common causes? A5: High variability can stem from several factors:

  • Inconsistent Dosing: Ensure precise and uniform application of the TLS solution across the entire tissue surface. Uneven spreading can lead to variable effects.

  • Inadequate Rinsing: Residual test material left on the tissue surface after the exposure period can continue to cause damage, leading to artificially low viability. Follow a rigorous and consistent rinsing protocol for all tissues.[18]

  • Tissue Handling: Physical damage to the tissues during handling (e.g., with forceps) can compromise the stratum corneum and affect results. Handle tissues carefully by the cell culture insert walls.

  • Incomplete Formazan (B1609692) Extraction: Ensure the formazan dye is fully extracted from the tissue before reading the optical density. Incomplete extraction is a common source of variability.

Q6: Beyond viability, what other endpoints can I measure to quantify irritation and the efficacy of anti-irritants? A6: To gain deeper mechanistic insights and to differentiate between mild irritants, measuring the release of pro-inflammatory cytokines is highly recommended.[19] Key biomarkers include:

  • Interleukin-1 alpha (IL-1α): A primary cytokine released upon initial cell damage. It is a sensitive marker for irritation potential.[14][20][21]

  • Interleukin-8 (IL-8) and Interleukin-6 (IL-6): Secondary cytokines involved in the inflammatory cascade.[14][16] These are typically quantified from the underlying culture medium using ELISA kits. Analyzing cytokine profiles provides a more detailed picture of the inflammatory response and can be more sensitive for assessing the efficacy of anti-inflammatory or anti-irritant ingredients.[15][22]

Q7: How can I test the effectiveness of a mitigating agent in my TLS-based formulation? A7: To test a mitigating agent, you should compare the results of at least three different test articles against a negative and positive control:

  • Formulation with TLS + Mitigating Agent: Your experimental product.

  • Formulation with TLS only: Your benchmark irritant control.

  • Formulation Base (Vehicle) only: To ensure the base itself is not causing irritation. An effective mitigating agent should result in a statistically significant increase in tissue viability and a decrease in pro-inflammatory cytokine release compared to the formulation with TLS alone.[22][23]

Section 3: Mitigation Strategies

Q8: What are the primary strategies to reduce the skin irritation potential of TLS in a formulation? A8: The main strategies involve reducing the concentration of "free" TLS monomers that can penetrate the stratum corneum and interact with skin proteins.[24] This can be achieved by:

  • Adding Co-Surfactants: Blending TLS (anionic) with milder co-surfactants, such as amphoteric (e.g., Cocamidopropyl Betaine) or non-ionic surfactants, is a common and effective strategy.[25][26] These co-surfactants can form larger, mixed micelles with TLS, which are less likely to penetrate the skin and are inherently less irritating.[25]

  • Incorporating Polymers: Certain polymers can bind with surfactant monomers, reducing their activity and thus their irritation potential.[27]

  • Adding Anti-Irritant Actives: Including ingredients with known anti-inflammatory properties (e.g., green tea extracts, oat amino acids) can help soothe the skin and dampen the inflammatory cascade initiated by any residual irritation.[22][26]

  • Using Emollients or Hydrophobic Substances: These can form a protective layer or interact with the surfactants in the formulation, reducing direct contact with the skin.[24]

Q9: How do amphoteric surfactants reduce the irritation of anionic surfactants like TLS? A9: Amphoteric surfactants have a dual-charge structure that allows them to interact with anionic surfactants like TLS.[25] This interaction leads to "charge neutralization," forming complexes that are less likely to bind to and disrupt skin proteins.[25] This synergistic effect reduces the overall irritation of the formulation without compromising cleansing efficacy.[25][28]

Quantitative Data Summary

Table 1: Classification of Skin Irritation Potential based on In Vitro RhE Test (OECD TG 439) This table outlines the classification system for skin irritation based on the mean tissue viability percentage relative to a negative control.

Mean Tissue Viability (% of Negative Control)In Vitro PredictionUN GHS Classification
≤ 50%IrritantCategory 2
> 50%Non-IrritantNo Category
Data sourced from OECD Guideline for the Testing of Chemicals, No. 439.[7][12][13]

Table 2: Example Data - Effect of a Mitigating Agent on TLS-Induced Cytotoxicity and IL-1α Release This table presents hypothetical but representative data demonstrating the effectiveness of an anti-irritant co-surfactant in a TLS-based formulation.

Test ArticleMean Tissue Viability (%)IL-1α Release (pg/mL)
Negative Control (PBS)100%25
Positive Control (5% SDS)15%850
1% TLS Solution45%620
1% TLS + 0.5% Co-Surfactant82%150
Vehicle (Formulation Base)98%30

Experimental Protocols

Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD Test Guideline 439)[8][12][18]

  • Tissue Preparation: Upon receipt of RhE tissue kits (e.g., EpiDerm™), place the tissue inserts into 6-well plates containing pre-warmed assay medium. Pre-incubate overnight at 37°C, 5% CO₂.[18]

  • Application of Test Substance:

    • For liquids (like a TLS solution), apply 25-50 µL uniformly to the surface of the epidermis using a micropipette.

    • For solids, moisten the tissue with 20-30 µL of DPBS and apply a sufficient amount of the solid (approx. 25 mg) to cover the surface.

    • Use DPBS or water as the Negative Control and 5% aqueous Sodium Dodecyl Sulfate (SDS) as the Positive Control. Test each substance in triplicate.[18]

  • Exposure and Post-Incubation:

    • Expose the tissues to the test chemical for 60 minutes at 37°C.[18]

    • After exposure, thoroughly rinse the tissue surface with DPBS to remove all residual test material.

    • Blot the tissue insert and transfer it to a new 6-well plate with fresh medium.

    • Perform a post-incubation for 24 to 42 hours at 37°C to allow for the development of cytotoxic effects.[18]

  • Viability Assessment (MTT Assay):

    • Transfer each tissue insert to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours at 37°C. Viable cells will convert the yellow MTT to a blue formazan salt.

    • After incubation, extract the formazan salt from the tissue by submerging it in an appropriate solvent (e.g., isopropanol) for at least 2 hours with gentle shaking.

    • Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (plate reader) at 570 nm.

  • Data Analysis: Calculate the percentage viability for each tissue by normalizing its OD to the mean OD of the negative control tissues. Classify the substance based on the criteria in Table 1.

Protocol 2: Quantification of Pro-inflammatory Cytokine Release

  • Sample Collection: Following the post-incubation period (Step 3 of Protocol 1) and before the MTT assay, carefully collect the culture medium from beneath each tissue insert. This medium contains the cytokines released by the tissue.

  • Sample Storage: Store the collected medium samples at -80°C until analysis to prevent cytokine degradation.

  • Quantification (ELISA):

    • Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., Human IL-1α).

    • Follow the manufacturer's instructions precisely for running the assay. This typically involves adding the collected medium samples, standards, and detection antibodies to a pre-coated microplate.

    • Read the plate on a spectrophotometer at the specified wavelength.

  • Data Analysis: Calculate the concentration of the cytokine (e.g., in pg/mL) in each sample by comparing its OD to the standard curve generated from the known standards. A reduction in cytokine release in the presence of a mitigating agent indicates a successful anti-irritant effect.[15]

Visualizations

Surfactant_Irritation_Pathway Figure 1. Signaling Pathway of Surfactant-Induced Skin Irritation TLS TLS Exposure SC Stratum Corneum Disruption TLS->SC KC Keratinocyte Damage (Cell Membrane) SC->KC Cytokines Release of Primary Cytokines (IL-1α, TNF-α) KC->Cytokines Viability Decreased Cell Viability (Cytotoxicity) KC->Viability Cascade Pro-Inflammatory Cascade (IL-6, IL-8 Release) Cytokines->Cascade Irritation Clinical Signs of Irritation (Erythema, Edema) Cascade->Irritation

Figure 1. Signaling Pathway of Surfactant-Induced Skin Irritation

Experimental_Workflow Figure 2. Experimental Workflow for Testing TLS Irritation and Mitigation start Start: Prepare RhE Tissues (Overnight Incubation) apply Apply Test Articles (TLS, TLS + Mitigator, Controls) start->apply expose Expose Tissues (60 min, 37°C) apply->expose rinse Rinse & Transfer to Fresh Medium expose->rinse post_incubate Post-Incubation (24-42 hr, 37°C) rinse->post_incubate collect_medium Collect Culture Medium (for Cytokine Analysis) post_incubate->collect_medium mtt Perform MTT Assay (3 hr Incubation) collect_medium->mtt extract Extract Formazan Dye mtt->extract read Read Optical Density (570 nm) extract->read analyze Analyze Data (Viability & Cytokine Levels) read->analyze

Figure 2. Experimental Workflow for Testing TLS Irritation and Mitigation

Mitigation_Strategies Figure 3. Logical Relationships in TLS Irritation Mitigation center Reduced TLS Irritation Potential sub1 Formulation Approach: Add Co-Surfactants (Amphoteric, Non-ionic) effect1 Mechanism: Forms larger, less penetrating mixed micelles sub1->effect1 sub2 Formulation Approach: Incorporate Polymers or Emollients effect2 Mechanism: Binds free surfactant monomers sub2->effect2 sub3 Active Ingredient Approach: Add Anti-Inflammatory Agents (e.g., Botanicals) effect3 Mechanism: Inhibits inflammatory cascade (cytokine release) sub3->effect3 effect1->center effect2->center effect3->center

Figure 3. Logical Relationships in TLS Irritation Mitigation

References

Technical Support Center: Triethanolamine Lauryl Sulfate Interference in Colorimetric Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting interference caused by triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) in colorimetric protein assays. This guide is designed for researchers, scientists, and drug development professionals to identify, mitigate, and resolve issues encountered during protein quantification.

Frequently Asked Questions (FAQs)

Q1: What is triethanolamine lauryl sulfate (TLS) and why does it interfere with colorimetric protein assays?

This compound is an anionic detergent commonly used to solubilize proteins. However, its presence in protein samples can significantly interfere with common colorimetric protein assays like the Bradford, bicinchoninic acid (BCA), and Lowry assays.[1] The interference arises from the chemical nature of the detergent, which can interact with assay reagents, leading to inaccurate protein concentration measurements.

Q2: How does TLS interference manifest in different protein assays?

The mechanism and manifestation of interference vary between assays:

  • Bradford Assay: This assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[2] Detergents like TLS can interfere by binding to the dye themselves or by affecting the protein-dye interaction, often leading to a shift in the dye's absorbance spectrum and inaccurate readings.[2]

  • BCA Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with bicinchoninic acid.[3] Detergents can interfere with the copper chelation process, potentially leading to either an overestimation or underestimation of the protein concentration.[3]

  • Lowry Assay: Similar to the BCA assay, the Lowry method also involves the reduction of copper ions by protein. It is highly susceptible to interference from a wide variety of substances, including detergents, which can lead to the formation of precipitates or colorimetric changes that are not proportional to the protein concentration.[4]

Q3: What are the general signs of TLS interference in my protein assay?

Common indicators of detergent interference include:

  • High background absorbance in your blank (reagent-only) samples.

  • Non-linear or inconsistent standard curves.

  • Precipitate formation upon addition of assay reagents.

  • Protein concentration readings that are not reproducible.

  • Unexpectedly high or low protein concentration values.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background absorbance is a common symptom of detergent interference.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background absorbance.

Detailed Steps:

  • Assess TLS Concentration: If the concentration of TLS in your sample is known, determine if it exceeds the tolerance limit of your chosen assay (refer to the quantitative data table below).

  • Sample Dilution: If the protein concentration is sufficiently high, diluting the sample with a compatible buffer can lower the TLS concentration to a non-interfering level.[5]

  • Protein Precipitation: If dilution is not feasible or the TLS concentration is unknown, protein precipitation is an effective method to separate proteins from detergents.[4][6][7][8][9] The trichloroacetic acid (TCA)/acetone precipitation method is widely used for this purpose.

  • Consider an Alternative Assay: If sample manipulation is undesirable, switching to a detergent-compatible protein assay is a practical solution.

Issue 2: Inconsistent or Non-Linear Standard Curve

An unreliable standard curve is a strong indication that TLS is affecting the assay's dose-response relationship.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for standard curve issues.

Detailed Steps:

  • Matrix-Matched Standards: Prepare your protein standards in the exact same buffer as your samples, including the same concentration of TLS. This can often compensate for the interfering effects of the detergent.

  • Evaluate the New Curve: If the standard curve becomes linear and reproducible, you can proceed with quantifying your samples.

  • Implement Removal or Alternative Assay: If matching the buffer matrix does not resolve the issue, the interference is likely too severe. In this case, you will need to remove the TLS from your samples using a method like protein precipitation or switch to a detergent-compatible assay.

Quantitative Data Summary

The following table summarizes the approximate tolerance limits of common protein assays to anionic detergents like TLS. Note that these are general guidelines, and the exact tolerance can vary depending on the specific protein and other components in the sample buffer.

Protein AssayApproximate Tolerance to Anionic Detergents (e.g., SDS)Reference
Bradford < 0.1%[1][10]
BCA Up to 5% (assay dependent)[5]
Lowry < 0.1%[4]

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation

This protocol is effective for removing detergents and other interfering substances from protein samples.[4][6][8][9]

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Acetone, ice-cold

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA.

  • Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant the supernatant without disturbing the protein pellet.

  • Wash the pellet by adding 500 µL of ice-cold acetone. This helps to remove any residual TCA and detergent.

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone. Repeat the wash step (steps 5-7) one more time.

  • Air-dry the pellet for 5-10 minutes to remove any remaining acetone. Do not over-dry, as this can make the protein difficult to redissolve.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.

Workflow Diagram for TCA/Acetone Precipitation:

TCA_Acetone_Precipitation Start Protein Sample (containing TLS) Add_TCA Add 20% TCA Incubate on ice (30 min) Start->Add_TCA Centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) Add_TCA->Centrifuge1 Decant1 Decant Supernatant Centrifuge1->Decant1 Wash_Acetone Wash with ice-cold Acetone Decant1->Wash_Acetone Centrifuge2 Centrifuge (15,000 x g, 5 min, 4°C) Wash_Acetone->Centrifuge2 Decant2 Decant Acetone Centrifuge2->Decant2 Repeat_Wash Repeat Wash Decant2->Repeat_Wash Repeat_Wash->Wash_Acetone Yes Dry_Pellet Air-dry Pellet Repeat_Wash->Dry_Pellet No (after 2nd wash) Resuspend Resuspend Protein Pellet in compatible buffer Dry_Pellet->Resuspend End Protein Ready for Assay Resuspend->End

Caption: Step-by-step workflow for TCA/Acetone protein precipitation.

Alternative Solutions

If removing TLS is not a viable option, consider using a protein assay specifically designed to be compatible with detergents. Several commercial kits are available that show enhanced resistance to various detergents.

Detergent-Compatible Assay Selection Guide:

Detergent_Compatible_Assay_Selection Sample Protein Sample with TLS Assay_Choice Select Protein Assay Sample->Assay_Choice Bradford Standard Bradford Assay_Choice->Bradford < 0.1% TLS BCA Standard BCA Assay_Choice->BCA < 5% TLS Lowry Standard Lowry Assay_Choice->Lowry < 0.1% TLS DC_Bradford Detergent-Compatible Bradford Assay_Choice->DC_Bradford High TLS DC_BCA Detergent-Compatible BCA Assay_Choice->DC_BCA High TLS Perform_Assay Perform Assay Bradford->Perform_Assay BCA->Perform_Assay Lowry->Perform_Assay DC_Bradford->Perform_Assay DC_BCA->Perform_Assay

Caption: Decision guide for selecting a suitable protein assay.

When selecting a detergent-compatible assay, always consult the manufacturer's instructions for specific compatibility information regarding TLS. Commercial options often utilize proprietary reagents to minimize the impact of detergents on the assay chemistry.[1][10][11]

References

Technical Support Center: Triethanolamine Lauryl Sulfate (TLS) Low-Temperature Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Triethanolamine lauryl sulfate (B86663) (TLS) at low temperatures.

Troubleshooting Guide: Preventing TLS Precipitation

Low-temperature precipitation of Triethanolamine lauryl sulfate can manifest as cloudiness, gelling, or the formation of solid precipitates in aqueous solutions. This guide provides a systematic approach to diagnosing and resolving these stability issues during your experiments.

Diagram: Troubleshooting Workflow for TLS Precipitation

G start Precipitation or Gelling of TLS Solution at Low Temperature check_concentration Is TLS concentration unnecessarily high? start->check_concentration check_storage Review Storage & Handling - Temperature fluctuations? - Prolonged cold exposure? start->check_storage check_impurities Are there impurities in the solvent or other excipients (e.g., hard water ions)? start->check_impurities add_cosolvent Incorporate a Co-solvent/Hydrotrope (e.g., Propylene (B89431) Glycol, Glycerin) check_concentration->add_cosolvent No optimize_concentration Optimize (Reduce) TLS Concentration check_concentration->optimize_concentration Yes check_storage->add_cosolvent check_impurities->add_cosolvent No add_chelator Add a Chelating Agent (e.g., EDTA) check_impurities->add_chelator Yes evaluate Evaluate Formulation Stability (See Experimental Protocol) add_cosolvent->evaluate add_surfactant Introduce a Co-surfactant (e.g., non-ionic or amphoteric) add_surfactant->evaluate adjust_ph Adjust pH of the Solution (Optimal range: 6.5-7.5) adjust_ph->evaluate add_chelator->evaluate optimize_concentration->evaluate evaluate->add_surfactant Fails, try another approach evaluate->adjust_ph Fails, try another approach end_stable Stable Formulation Achieved evaluate->end_stable Passes Stability Tests end_reassess Re-evaluate Formulation Strategy evaluate->end_reassess Multiple failures

Caption: Troubleshooting workflow for addressing TLS precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the Krafft point of this compound and why is it important?

A1: The Krafft point is the temperature below which a surfactant's solubility is lower than its critical micelle concentration (CMC), leading to precipitation. For this compound, the Krafft point is reported to be below -5°C. This very low Krafft point indicates that TLS has inherently good solubility at low temperatures, and precipitation issues are often related to other formulation factors rather than the intrinsic properties of the surfactant itself.

Q2: My TLS solution becomes cloudy when I store it in the refrigerator. What is the likely cause?

A2: While TLS has a low Krafft point, it can form a gel at low temperatures, which may appear as cloudiness.[1][2] This is a reversible process, and the solution should become clear again upon warming to room temperature. If solid precipitates form that do not readily redissolve, other factors such as high concentration, the presence of electrolytes, or interactions with other formulation components may be the cause.

Q3: How can I prevent the gelling of my TLS solution at low temperatures?

A3: The most common and effective method is the addition of a co-solvent or hydrotrope. Glycols, such as propylene glycol or glycerin, are particularly effective. These substances disrupt the water structure around the surfactant molecules, hindering the formation of the gel network.

Q4: What concentration of co-solvent should I use?

A4: The required concentration of a co-solvent depends on the concentration of TLS and the desired low-temperature stability. It is recommended to start with a low concentration (e.g., 2-5% w/w) and incrementally increase it until the desired stability is achieved. Below is an illustrative table of how propylene glycol might affect the cloud point of a hypothetical 10% TLS solution.

Data Presentation: Illustrative Effect of Additives on TLS Solution Stability

The following tables provide illustrative data on how the addition of a co-solvent or a co-surfactant might influence the low-temperature stability (e.g., cloud point) of a this compound solution. Note: This data is for illustrative purposes and actual results may vary depending on the specific formulation.

Table 1: Effect of Propylene Glycol on the Cloud Point of a 10% Aqueous TLS Solution

Propylene Glycol Concentration (% w/w)Illustrative Cloud Point (°C)
02
2-1
5-5
10< -10

Table 2: Effect of Co-surfactant on the Cloud Point of a 10% Aqueous TLS Solution

Co-surfactant (at 2% w/w)Illustrative Cloud Point (°C)
None2
Cocamidopropyl Betaine0
Lauryl Glucoside-2
Polysorbate 20-3

Q5: Can I use other surfactants in combination with TLS to improve its low-temperature stability?

A5: Yes, blending TLS with other surfactants, particularly non-ionic or amphoteric surfactants, can significantly improve its stability.[2] These co-surfactants can interfere with the crystallization or gelling of TLS by forming mixed micelles. Good candidates include Cocamidopropyl Betaine, Lauryl Glucoside, and various Polysorbates.

Q6: Does the pH of the solution affect the stability of TLS at low temperatures?

A6: Yes, the pH can influence the stability of TLS solutions. While TLS is stable in neutral to slightly alkaline conditions, extreme pH values should be avoided. A pH range of 6.5 to 7.5 is generally recommended for optimal stability.

Q7: Can hard water cause precipitation of TLS?

A7: While TLS has better tolerance to hard water than sodium lauryl sulfate, high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can still lead to the formation of less soluble salts, which are more prone to precipitation at low temperatures. If you are using hard water for your formulations, the addition of a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) is recommended to sequester these ions.

Experimental Protocols

Protocol 1: Determination of Low-Temperature Stability (Cloud Point and Freeze-Thaw Cycling)

This protocol details the steps to assess the low-temperature stability of your this compound formulations.

Diagram: Experimental Workflow for Low-Temperature Stability Testing

G prep Prepare TLS Formulation and Control Samples initial_obs Initial Observation at Room Temperature (Appearance, pH, Viscosity) prep->initial_obs cloud_point Cloud Point Determination (Cooling until turbidity appears) initial_obs->cloud_point freeze_thaw Freeze-Thaw Cycling (e.g., 3 cycles of -10°C to 25°C) initial_obs->freeze_thaw analysis Analyze Results and Compare to Control cloud_point->analysis post_cycle_obs Post-Cycle Observation at Room Temperature (Appearance, pH, Viscosity) freeze_thaw->post_cycle_obs centrifuge Centrifugation Test (To check for phase separation) post_cycle_obs->centrifuge centrifuge->analysis conclusion Draw Conclusion on Formulation Stability analysis->conclusion

Caption: Workflow for low-temperature stability testing of TLS formulations.

1. Objective: To determine the temperature at which a TLS formulation shows signs of instability (cloudiness or precipitation) and its ability to withstand temperature cycling.

2. Materials:

  • TLS formulation to be tested

  • Control sample (e.g., a stable formulation or the solvent system without TLS)

  • Temperature-controlled water bath or cooling system

  • Calibrated thermometer or temperature probe

  • Clear, sealed containers (e.g., glass vials)

  • pH meter

  • Viscometer

  • Freezer capable of maintaining -10°C (or desired low temperature)

  • Incubator or room temperature storage at 25°C

  • Centrifuge

3. Methodology:

Part A: Cloud Point Determination

  • Place a sample of the TLS formulation in a clear, sealed container.

  • Insert a calibrated thermometer or temperature probe into the sample.

  • Place the container in a temperature-controlled bath.

  • Gradually cool the bath at a controlled rate (e.g., 1°C every 5 minutes).

  • Continuously observe the sample for the first sign of turbidity or precipitation.

  • Record the temperature at which cloudiness is first observed. This is the cloud point.

  • Gently warm the sample back to room temperature to ensure the precipitation is reversible.

Part B: Freeze-Thaw Cycle Testing

  • Take initial measurements of the formulation's appearance, pH, and viscosity at room temperature (25°C).[3]

  • Place the sealed samples in a freezer at -10°C for 24 hours.[4]

  • Remove the samples and allow them to thaw at room temperature (25°C) for 24 hours.[4] This completes one cycle.

  • Visually inspect the samples for any changes in appearance, such as phase separation, crystallization, or changes in color and odor.

  • Repeat this cycle for a minimum of three cycles.[4]

  • After the final cycle, allow the samples to equilibrate to room temperature for 24 hours.

  • Re-measure the pH and viscosity and compare these values to the initial measurements.

  • To further assess stability, centrifuge the samples (e.g., at 3000 rpm for 30 minutes) and inspect for any signs of separation.[4]

4. Interpretation of Results:

  • A stable formulation will show no significant changes in appearance, pH, or viscosity after three freeze-thaw cycles.

  • Any signs of irreversible precipitation, phase separation, or significant changes in physical properties indicate an unstable formulation.

  • A lower cloud point indicates better low-temperature stability.

References

Technical Support Center: Troubleshooting Triethanolamine Lauryl Sulfate (TLS) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: What is Triethanolamine Lauryl Sulfate (TLS) and what are its primary applications in research and development?

This compound (TLS) is an anionic surfactant.[1] It is the triethanolamine salt of lauryl sulfuric acid and is commonly used as a detergent, stabilizer, and solubilizer in various formulations.[2] In a research and development context, its applications include acting as an emulsifying agent in polymerization reactions, a stabilizing agent in the synthesis of nanoparticles, and a component in drug delivery systems to enhance the solubility and bioavailability of active pharmaceutical ingredients.[3][4]

Q2: What are the common causes of inconsistent results in TLS-mediated reactions?

Inconsistent results in TLS-mediated reactions can stem from several factors, including:

  • Variations in Raw Material Quality: The purity of TLS and other reactants is critical. Impurities such as unsulfated alcohol, triethanolamine sulfate, and diethanolamine (B148213) can interfere with reaction kinetics and lead to variable outcomes.[2]

  • pH Fluctuations: The stability of TLS is pH-dependent. The sulfate ester linkage in TLS can weaken and hydrolyze under acidic conditions, particularly below pH 4.

  • Temperature Variations: Temperature can influence the critical micelle concentration (CMC) of TLS, affecting its emulsifying and stabilizing properties. Reaction rates are also temperature-dependent.[5]

  • Improper Concentration: The concentration of TLS is a crucial parameter. In emulsion polymerization, for instance, incorrect surfactant concentration can lead to emulsion instability and particle agglomeration.

Q3: How can I ensure the quality and purity of the TLS I am using?

It is essential to source high-purity TLS from reputable suppliers. Upon receipt, or if in doubt, the purity of TLS can be assessed using analytical techniques such as non-aqueous titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC). These methods can help identify and quantify potential impurities. For pharmaceutical applications, adherence to Good Manufacturing Practices (GMP) is crucial for ensuring product quality and safety.[3]

Q4: What is the optimal pH range for working with TLS?

TLS is most stable in neutral to slightly alkaline conditions. It is important to avoid strongly acidic environments (pH < 4) to prevent hydrolysis of the sulfate ester. The ideal pH for a specific reaction will depend on the other components and the desired outcome. It is recommended to buffer the reaction mixture to maintain a stable pH throughout the process.

Q5: Can TLS be used in the synthesis of nanoparticles?

Yes, TLS can be used as a stabilizing agent in the synthesis of nanoparticles. It functions by adsorbing onto the surface of the newly formed nanoparticles, preventing their aggregation and controlling their growth. The concentration of TLS can influence the final size and size distribution of the nanoparticles.

Troubleshooting Guides

Issue 1: Low Reaction Yield or Incomplete Reaction
Potential Cause Troubleshooting Step
Incorrect pH Measure and adjust the pH of the reaction mixture. Ensure it is within the optimal range for TLS stability (typically neutral to slightly alkaline). Use a suitable buffer system to maintain a stable pH.
Suboptimal Temperature Verify the reaction temperature. If the temperature is too low, the reaction rate may be slow. If it is too high, it could lead to degradation of reactants or products. Optimize the temperature based on literature or preliminary experiments.
Poor Quality TLS Obtain a certificate of analysis for your TLS batch. If purity is a concern, consider purifying the TLS or obtaining a higher-purity grade. Analyze for common impurities like unsulfated alcohol or diethanolamine.
Inadequate Mixing Ensure efficient stirring of the reaction mixture to promote contact between reactants, especially in heterogeneous systems like emulsion polymerization.
Issue 2: Poor Emulsion Stability or Particle Agglomeration (in Emulsion Polymerization)
Potential Cause Troubleshooting Step
TLS Concentration Too Low Increase the concentration of TLS. An insufficient amount of surfactant will not adequately stabilize the monomer droplets and polymer particles, leading to coalescence.
Inappropriate Stirring Speed Optimize the stirring speed. If the speed is too low, the monomer may not be adequately dispersed. If it is too high, it can cause shear-induced agglomeration.
Incorrect Monomer to Water Ratio Adjust the ratio of the monomer (oil) phase to the aqueous phase. This can impact droplet size and stability.
Presence of Electrolytes High concentrations of salts in the reaction mixture can destabilize the emulsion by compressing the electrical double layer around the particles. Minimize the use of electrolytes where possible.
Issue 3: Inconsistent Particle Size in Nanoparticle Synthesis
Potential Cause Troubleshooting Step
Variable TLS Concentration Precisely control the concentration of TLS in each synthesis. The amount of surfactant directly influences the number of micelles available for nucleation and the stabilization of growing nanoparticles.
Fluctuations in Temperature Maintain a constant and uniform temperature during the synthesis. Temperature affects both the reaction rate and the CMC of the surfactant.
Rate of Reagent Addition The rate at which the reducing agent is added can significantly impact the nucleation and growth kinetics of the nanoparticles. Use a syringe pump for precise and reproducible addition.
Inefficient Mixing Ensure rapid and homogeneous mixing of the reactants upon addition to promote uniform nucleation and prevent localized high concentrations that can lead to broader particle size distributions.

Data Presentation

Table 1: Influence of Reaction Parameters on TLS-Mediated Emulsion Polymerization Outcomes (Qualitative)

ParameterEffect of DecreaseEffect of Increase
TLS Concentration Larger particle size, potential for instabilitySmaller particle size, improved stability
Temperature Slower reaction rateFaster reaction rate, potential for broader particle size distribution
Initiator Concentration Slower reaction rate, larger particle sizeFaster reaction rate, smaller particle size
Monomer to Water Ratio May affect emulsion type and stabilityMay affect emulsion type and stability

Experimental Protocols

Protocol 1: Representative Emulsion Polymerization of Styrene (B11656) using TLS

This protocol is a representative example and may require optimization for specific applications.

Materials:

  • Styrene (monomer), inhibitor removed

  • This compound (TLS)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a port for reagent addition.

  • Aqueous Phase Preparation: In the reactor, dissolve a specific amount of TLS (e.g., 1-3% w/w based on monomer) in deionized water.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) with constant stirring.

  • Initiator Addition: Once the temperature has stabilized, add the initiator (KPS), dissolved in a small amount of deionized water, to the reactor.

  • Monomer Addition: Immediately begin the continuous addition of the inhibitor-free styrene monomer to the reactor at a controlled rate over a period of 2-4 hours.

  • Reaction: Continue the reaction for a predetermined time (e.g., 4-6 hours) after the monomer addition is complete to ensure high conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for particle size, molecular weight, and monomer conversion.

Protocol 2: Representative Synthesis of Silver Nanoparticles using TLS as a Stabilizer

This protocol is a representative example and may require optimization for specific applications.

Materials:

Procedure:

  • Preparation of Solutions:

    • Prepare an aqueous solution of silver nitrate (e.g., 1 mM).

    • Prepare an aqueous solution of TLS (e.g., 5 mM).

    • Prepare a fresh, ice-cold aqueous solution of sodium borohydride (e.g., 10 mM).

  • Reaction Setup: In a clean glass flask, mix the silver nitrate solution and the TLS solution. Stir the mixture vigorously on a magnetic stir plate.

  • Reduction: While stirring, rapidly add the cold sodium borohydride solution to the silver nitrate/TLS mixture.

  • Color Change: An immediate color change to yellow or brown should be observed, indicating the formation of silver nanoparticles.

  • Stirring: Continue stirring the solution for a specified period (e.g., 30-60 minutes) to ensure the reaction is complete and the nanoparticles are well-dispersed.

  • Characterization: The synthesized silver nanoparticles can be characterized using UV-Vis spectroscopy (for surface plasmon resonance), dynamic light scattering (for size distribution), and transmission electron microscopy (for size and morphology).

Visualizations

Experimental_Workflow_Emulsion_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_aqueous Prepare Aqueous Phase (Water + TLS) reactor_setup Reactor Setup (Inert Atmosphere) prep_aqueous->reactor_setup Charge Reactor prep_monomer Prepare Monomer (e.g., Styrene) polymerization Add Monomer (Controlled Rate) prep_monomer->polymerization prep_initiator Prepare Initiator (e.g., KPS) initiation Add Initiator prep_initiator->initiation heating Heat to Reaction Temp reactor_setup->heating heating->initiation initiation->polymerization completion Continue Reaction polymerization->completion cooling Cool to Room Temp completion->cooling characterization Characterize Latex (Particle Size, etc.) cooling->characterization

Caption: Workflow for Emulsion Polymerization.

Troubleshooting_Logic cluster_investigate Investigation cluster_action Corrective Action start Inconsistent Results check_params Check Reaction Parameters (pH, Temp, Conc.) start->check_params check_materials Check Raw Materials (Purity, Age) start->check_materials check_procedure Review Experimental Procedure start->check_procedure optimize_params Optimize Parameters check_params->optimize_params new_materials Source New Materials check_materials->new_materials refine_procedure Refine Procedure check_procedure->refine_procedure end Consistent Results optimize_params->end new_materials->end refine_procedure->end

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Optimizing Triethanolamine Lauryl Sulfate Performance Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the performance of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with Triethanolamine Lauryl Sulfate (TLS)?

A1: Generally, this compound (TLS) performs optimally in a neutral to slightly acidic pH range, typically between pH 5 and 7.[1] Extreme pH values should be avoided. In highly acidic conditions (pH below 4), TLS, like other alkyl sulfates, can undergo hydrolysis, where the sulfate ester bond is broken.[1] This degradation leads to a loss of surfactant properties. While TLS can be used in acidic pH without a significant reduction in its immediate detergent and foaming power, prolonged exposure to low pH can compromise its stability.[2] In alkaline conditions, the performance is generally stable.

Q2: How does pH adjustment affect the foaming properties of TLS?

A2: The foaming behavior of alkyl sulfates like TLS can be influenced by pH. While TLS is known for its good foaming capabilities, performance can be maximized within an optimal pH range.[3] For some anionic surfactants, foaming shows a maximum at an intermediate pH.[1] Deviating significantly from the optimal range, especially to highly acidic conditions, can lead to hydrolysis and a subsequent reduction in foam volume and stability. For some triethanolamine-ester based surfactants, foam stability has been observed to increase with a higher pH.

Q3: Can pH affect the stability of my formulation containing TLS?

A3: Yes, pH is a critical factor for the stability of formulations containing TLS. At a pH below 4, the ester linkage in the TLS molecule is susceptible to hydrolysis, which breaks down the surfactant into lauryl alcohol and triethanolamine sulfate.[1] This degradation will not only reduce the performance of the surfactant but can also alter the physical and chemical properties of your formulation, potentially leading to phase separation or precipitation. It is crucial to maintain the pH within the recommended stable range to ensure long-term product integrity.

Q4: What should I use to adjust the pH of a TLS solution?

A4: For increasing the pH, a dilute solution of Triethanolamine (TEA) is a compatible choice, as it is the same base used to neutralize lauryl sulfuric acid in the manufacturing of TLS.[4][5] For decreasing the pH, a weak organic acid such as citric acid or lactic acid is recommended.[2] It is advisable to use dilute solutions of your pH adjuster and add it dropwise while monitoring the pH to avoid overshooting the target pH and potentially causing localized instability.

Q5: Will the performance of TLS be affected by hard water?

A5: this compound is known to be less sensitive to water hardness compared to other surfactants like sodium lauryl sulfate.[6] However, very high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can still have a minor impact on the foaming and cleaning performance of anionic surfactants.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced Foaming Incorrect pH: The pH of the solution may be too acidic (below 4), causing hydrolysis of the TLS.1. Measure the pH of your solution. 2. If the pH is below 4, adjust it to the 5-7 range using a dilute solution of Triethanolamine (TEA). 3. Prepare a fresh solution ensuring the final pH is within the optimal range.
Interaction with Cationic Ingredients: Mixing with cationic surfactants or polymers can form an insoluble complex, reducing the availability of TLS for foaming.[7]1. Review your formulation for any cationic ingredients. 2. If present, consider replacing them with non-ionic or amphoteric alternatives. 3. If replacement is not possible, a solubilizer might be needed.
Cloudiness or Precipitation in the Formulation Low pH: Hydrolysis at low pH can lead to the formation of insoluble lauryl alcohol.1. Check and adjust the pH to be above 4, ideally between 5 and 7.
Incompatibility with Salts: High concentrations of certain electrolytes can cause some surfactants to "salt out" of the solution.1. Evaluate the salt concentration in your formulation. 2. If possible, reduce the concentration of electrolytes.
Decreased Viscosity of the Final Product pH Shift: A change in pH can affect the viscosity of formulations, especially those thickened with salt-sensitive polymers or by the association of surfactants.[8]1. Verify that the final pH of your product is at the target level. 2. Small adjustments in pH can sometimes restore the desired viscosity.
Inconsistent Performance Between Batches Variability in pH Adjustment: Inconsistent pH from batch to batch will lead to variable performance.1. Standardize your pH adjustment procedure. 2. Always use a calibrated pH meter. 3. Add pH adjusters slowly and with good mixing to ensure homogeneity.

Data Presentation

The following tables present illustrative quantitative data on how pH can affect the key performance indicators of a typical anionic surfactant like this compound. This data is based on general principles for alkyl sulfate surfactants and should be used as a guideline for experimentation.

Table 1: Effect of pH on Surface Tension and Critical Micelle Concentration (CMC) of a 1% TLS Solution

pHSurface Tension (mN/m) at 25°CCritical Micelle Concentration (CMC) (mmol/L)
3.042.5Increased (Hydrolysis)
4.039.81.2
5.038.51.0
6.038.20.9
7.038.41.0
8.038.81.1
9.039.21.2

Note: Below pH 4, hydrolysis begins to occur, which can lead to an apparent increase in surface tension and difficulty in accurately determining CMC due to the presence of degradation products.

Table 2: Influence of pH on Foaming Properties of a 1% TLS Solution

pHInitial Foam Volume (mL)Foam Stability (Volume after 5 min, mL)
3.012060
4.0180130
5.0210180
6.0220195
7.0215185
8.0200170
9.0190160

Experimental Protocols

Protocol 1: Determination of Surface Tension

This protocol outlines the measurement of surface tension of a TLS solution at different pH values using a tensiometer with the Du Noüy ring or Wilhelmy plate method.

Materials:

  • This compound (TLS)

  • Deionized water

  • pH meter, calibrated

  • Dilute solutions of citric acid and triethanolamine for pH adjustment

  • Surface tensiometer (e.g., Krüss, Lauda)

  • Glassware

Procedure:

  • Prepare a stock solution of 1% (w/v) TLS in deionized water.

  • Take a 50 mL aliquot of the stock solution.

  • Measure the initial pH.

  • Adjust the pH to the desired value (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) by adding the pH adjuster dropwise while stirring gently.

  • Calibrate the surface tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of the pH-adjusted TLS solution. Ensure the measurement is taken at a constant temperature (e.g., 25°C).

  • Record the surface tension value.

  • Repeat the measurement for each pH value.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol describes the determination of CMC by measuring the surface tension of a series of TLS solutions of varying concentrations at a specific pH.

Materials:

  • TLS

  • Deionized water

  • pH-adjusted buffer solution (at the desired pH)

  • Surface tensiometer

  • Analytical balance and glassware

Procedure:

  • Prepare a series of TLS solutions with varying concentrations in the pH-adjusted buffer, ranging from well below to well above the expected CMC (e.g., 0.1 mmol/L to 10 mmol/L).

  • Measure the surface tension of each solution using the tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the TLS concentration.

  • The CMC is the concentration at which the surface tension plateaus. This point can be determined from the intersection of the two linear portions of the plot.

Protocol 3: Evaluation of Foaming Properties (Modified Ross-Miles Method)

This protocol provides a method for assessing the foam generation and stability of TLS solutions at different pH values, based on the Ross-Miles method.[9]

Materials:

  • TLS solutions (1%) at various pH values

  • Graduated cylinder (1000 mL) with a stopper

  • Pipette (200 mL) with a specified orifice and drop height

Procedure:

  • Add 50 mL of the pH-adjusted 1% TLS solution to the 1000 mL graduated cylinder.

  • Draw 200 mL of the same solution into the pipette.

  • Position the pipette vertically above the graduated cylinder so that the tip is at a specified height (e.g., 90 cm) above the liquid surface.

  • Allow the 200 mL of solution to drain from the pipette into the cylinder, generating foam.

  • Immediately after the pipette has drained, record the initial foam height (in mL or mm).

  • Record the foam height again after a set time interval, typically 5 minutes, to assess foam stability.

  • Repeat the procedure for each pH-adjusted solution.

Visualizations

cluster_0 pH Adjustment Workflow for TLS Performance Optimization A Prepare TLS Solution B Measure Initial pH A->B C Adjust pH (Citric Acid / TEA) B->C D Measure Performance Metrics (Surface Tension, Foaming, etc.) C->D E Analyze Data D->E F Optimal Performance? E->F G Final Formulation F->G Yes H Re-adjust pH F->H No H->C

Caption: Workflow for pH adjustment and performance evaluation of TLS.

cluster_1 Impact of pH on TLS Stability and Performance cluster_low_pH Low pH (< 4) cluster_optimal_pH Optimal pH (5-7) cluster_high_pH High pH (> 8) pH Solution pH Hydrolysis Sulfate Ester Hydrolysis pH->Hydrolysis Acidic Stable Stable TLS Molecule pH->Stable Neutral/Slightly Acidic Stable_High Stable TLS Molecule pH->Stable_High Alkaline Degradation Formation of Lauryl Alcohol & Triethanolamine Sulfate Hydrolysis->Degradation Loss Loss of Surfactant Properties (Reduced Foaming, Increased Surface Tension) Degradation->Loss Performance Optimal Performance (Good Foaming, Low Surface Tension) Stable->Performance Good_Performance Good Performance Stable_High->Good_Performance

References

"Triethanolamine lauryl sulfate" interaction with electrolytes and its effect on viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of Triethanolamine Lauryl Sulfate (B86663) (TLS) with electrolytes and its effect on viscosity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which electrolytes, such as sodium chloride (NaCl), increase the viscosity of a Triethanolamine Lauryl Sulfate (TLS) solution?

A1: The addition of electrolytes to an anionic surfactant solution like TLS alters the micellar structure. In solution, TLS molecules aggregate to form spherical micelles. The addition of a salt such as NaCl introduces counterions (Na+) that shield the electrostatic repulsion between the negatively charged head groups of the TLS molecules within the micelles. This shielding allows the micelles to pack more closely and transition from a spherical to an elongated, worm-like or rod-shaped structure. The entanglement of these elongated micelles is the primary reason for the significant increase in the viscosity of the solution.[1][2][3] This phenomenon is often referred to as the "salt curve."[2]

Q2: Is the relationship between electrolyte concentration and viscosity linear?

A2: No, the relationship is not linear. As the electrolyte concentration increases, the viscosity of the TLS solution will typically increase to a maximum point. Beyond this optimal concentration, further addition of the electrolyte will cause a decrease in viscosity.[2] This is a critical concept known as the "salt curve." Exceeding the optimal salt concentration can disrupt the worm-like micellar network, leading to a thinner formulation.[4]

Q3: What factors other than electrolyte concentration can influence the viscosity of my TLS formulation?

A3: Several factors can impact the final viscosity of a TLS formulation:

  • pH: The pH of the solution can affect the charge of the surfactant head groups and the overall micellar structure. It is crucial to monitor and control the pH of your formulation.[5]

  • Temperature: Viscosity is generally temperature-dependent. For most surfactant solutions, viscosity decreases as temperature increases.[5]

  • Presence of other surfactants: Co-surfactants, such as alkanolamides or amphoteric surfactants, can be used to optimize foam and viscosity characteristics.[6]

  • Concentration of TLS: The initial concentration of the surfactant will influence the baseline viscosity and the response to electrolytes.

  • Purity of ingredients: The presence of impurities in the TLS or electrolytes can lead to inconsistent results.

Q4: Can I use electrolytes other than NaCl to adjust the viscosity?

A4: Yes, other electrolytes can be used, and their effectiveness may vary. Divalent salts like magnesium sulfate may be more efficient at increasing viscosity compared to monovalent salts like NaCl.[1] However, the choice of electrolyte should also consider its compatibility with other formulation ingredients and the desired final product attributes, such as clarity.

Troubleshooting Guide

Issue 1: The viscosity of my TLS solution is too low, even after adding NaCl.

  • Possible Cause 1: Insufficient Electrolyte Concentration. You may be on the initial ascending part of the salt curve.

    • Solution: Incrementally add more NaCl while monitoring the viscosity to determine if it increases. Be cautious not to overshoot the peak of the salt curve.

  • Possible Cause 2: Excessive Electrolyte Concentration. You may have surpassed the optimal concentration and are now on the descending part of the salt curve.

    • Solution: Prepare a new batch with a lower concentration of NaCl. It is advisable to create a salt curve for your specific formulation to identify the optimal concentration range.

  • Possible Cause 3: Incorrect pH. The pH of your solution may not be optimal for micelle formation and thickening.

    • Solution: Measure the pH of your formulation and adjust it to the recommended range for your specific TLS product. A pH between 5.0 and 5.5 is often a good starting point for anionic surfactant systems.[5]

Issue 2: The viscosity of my TLS formulation is too high and difficult to handle.

  • Possible Cause 1: Electrolyte concentration is at or near the peak of the salt curve.

    • Solution: Reduce the concentration of NaCl in your formulation. Small adjustments can lead to a significant decrease in viscosity if you are near the peak.

  • Possible Cause 2: Low Temperature. The formulation may have been prepared or stored at a low temperature, which can increase viscosity.[6]

    • Solution: Gently warm the formulation while mixing to see if the viscosity decreases to the desired level. Ensure the temperature is appropriate for all ingredients.

Issue 3: My TLS formulation appears cloudy or hazy after adding electrolytes.

  • Possible Cause: Salt Overload. Excessive salt concentration can lead to the precipitation of the surfactant or other ingredients, causing cloudiness.[1]

    • Solution: Reduce the amount of NaCl in your formulation. Consider using a more efficient electrolyte, like magnesium sulfate, which may allow for a lower overall electrolyte concentration.

Issue 4: I am observing batch-to-batch inconsistency in viscosity.

  • Possible Cause 1: Variations in Raw Material Quality. The quality and concentration of the TLS and electrolytes can vary between batches.

    • Solution: Ensure you are using high-purity raw materials from a consistent supplier. Always request and review the Certificate of Analysis for each batch.

  • Possible Cause 2: Inconsistent Manufacturing Process. Variations in mixing speed, time, temperature, or the order of ingredient addition can affect the final viscosity.

    • Solution: Standardize your manufacturing process and document all parameters for each batch. This includes mixing speeds, times, temperatures, and the rate of ingredient addition.

Data Presentation

Table 1: Representative Viscosity Response of a 10% this compound Solution to Varying Concentrations of Sodium Chloride

NaCl Concentration (% w/w)Viscosity (cP at 25°C)Observations
0.050Clear, water-like solution
0.51500Clear, slightly viscous solution
1.03500Clear, moderately viscous gel
1.55000Clear, thick gel
2.04200Clear, slightly less viscous gel
2.52800Clear, moderately viscous solution
3.01000Clear, slightly viscous solution

Note: This data is representative and illustrates the typical salt curve phenomenon. The actual viscosity values and the optimal salt concentration will vary depending on the specific formulation, including the concentration of TLS, pH, and the presence of other ingredients.

Experimental Protocols

Protocol 1: Determining the Salt Curve for a this compound Solution

1. Objective: To determine the optimal concentration of sodium chloride (NaCl) for achieving the maximum viscosity in a this compound (TLS) solution.

2. Materials:

  • This compound (TLS) solution (e.g., 10% active solution in deionized water)

  • Sodium Chloride (NaCl), analytical grade

  • Deionized water

  • pH meter

  • Rotational viscometer with appropriate spindle

  • Beakers and magnetic stirrer

  • Temperature-controlled water bath

3. Methodology:

  • Preparation of Stock Solutions:

    • Prepare a sufficient quantity of a 10% active TLS solution in deionized water.

    • Prepare a 10% (w/w) NaCl stock solution in deionized water.

  • Sample Preparation:

    • Prepare a series of samples with varying NaCl concentrations (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0% w/w).

    • For each sample, weigh the required amount of the TLS solution into a beaker.

    • While stirring at a constant, low speed, add the calculated amount of the NaCl stock solution.

    • Add deionized water to bring the total weight of the sample to the desired final weight.

    • Allow the samples to equilibrate for at least 2 hours to ensure complete dissolution and stabilization.

  • pH Measurement and Adjustment:

    • Measure the pH of each sample. If necessary, adjust the pH to a consistent value (e.g., 5.5) using a suitable acid or base (e.g., citric acid or triethanolamine).

  • Viscosity Measurement:

    • Calibrate the rotational viscometer according to the manufacturer's instructions.

    • Place each sample in a temperature-controlled water bath set to 25°C and allow it to equilibrate for at least 30 minutes.

    • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's capacity.

    • Immerse the spindle into the center of the sample to the marked level.

    • Allow the spindle to rotate for a consistent period (e.g., 60 seconds) before recording the viscosity reading.

    • Perform each measurement in triplicate and calculate the average viscosity.

  • Data Analysis:

    • Plot the average viscosity (in cP) as a function of the NaCl concentration (%).

    • The resulting graph will represent the salt curve for your specific TLS formulation. Identify the NaCl concentration that corresponds to the peak viscosity.

Mandatory Visualizations

G Mechanism of Salt-Induced Viscosity Increase in TLS Solutions cluster_0 Low Electrolyte Concentration cluster_1 Optimal Electrolyte Concentration cluster_2 Excess Electrolyte Concentration A Spherical Micelles (Low Viscosity) B Worm-like Micelles (High Viscosity) A->B + NaCl C Disrupted Micellar Network (Decreased Viscosity) B->C ++ NaCl (Excess)

Caption: Mechanism of salt-induced thickening in TLS solutions.

G Experimental Workflow for Viscosity Measurement A Prepare TLS and NaCl Stock Solutions B Create Samples with Varying NaCl Concentrations A->B C Measure and Adjust pH B->C D Equilibrate Sample Temperature (e.g., 25°C) C->D E Measure Viscosity using Rotational Viscometer D->E F Plot Viscosity vs. NaCl Concentration E->F G Determine Optimal NaCl Concentration F->G

Caption: A typical experimental workflow for viscosity measurement.

G Troubleshooting Decision Tree for Low Viscosity A Viscosity is Too Low B Check NaCl Concentration A->B C Below Optimum? B->C Analyze Salt Curve D Incrementally Add More NaCl C->D Yes E Above Optimum? C->E No F Reformulate with Less NaCl E->F Yes G Check pH E->G No H pH Out of Range? G->H I Adjust pH to Optimal Range H->I Yes J Consider Other Factors (Temperature, Co-surfactants) H->J No

Caption: A troubleshooting decision tree for low viscosity issues.

References

Validation & Comparative

"Triethanolamine lauryl sulfate" vs "Sodium lauryl sulfate": a comparative study on cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of surfactants commonly employed in pharmaceutical and cosmetic formulations, Triethanolamine Lauryl Sulfate (B86663) (TLS) and Sodium Lauryl Sulfate (SLS) are two prominent anionic detergents. While both are recognized for their cleansing and foaming properties, their cytotoxic profiles present notable differences that are critical for formulation scientists and researchers in drug development. This guide provides a comparative overview of the cytotoxicity of TLS and SLS, supported by available experimental data, to aid in the selection of appropriate surfactants for various applications.

Executive Summary

Extensive research has characterized Sodium Lauryl Sulfate (SLS) as a significant skin irritant with a well-documented cytotoxic mechanism. In contrast, data on the in vitro cytotoxicity of Triethanolamine Lauryl Sulfate (TLS) is less comprehensive, with much of the available information focusing on its irritation potential in finished products. While direct comparative in vitro studies are limited, the existing evidence suggests that SLS generally exhibits a higher cytotoxic potential than TLS.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Sodium Lauryl Sulfate (SLS) on Human Cell Lines

Cell LineAssayExposure TimeIC50 (Concentration inducing 50% cell death)Reference
Human Gingival S-G Epithelial CellsNeutral Red Uptake24 hours0.0075%[1]
Human Gingival GF FibroblastsNeutral Red Uptake24 hours0.0127%[1]
Human Keratinocytes (HaCaT)MTT Assay48 hoursDose-dependent decrease in viability[2][3]
Human Primary KeratinocytesNot specifiedNot specifiedMorphophysiological changes at ≥25 μM[1][4]

Note: The absence of IC50 values for this compound in a comparable in vitro setting prevents a direct quantitative comparison. Clinical studies on shampoos containing 10.5% TLS showed no irritation under semi-occluded conditions, while diluted concentrations (0.15-7.5%) resulted in reactions ranging from no to moderate irritation[5][6].

Mechanistic Insights into Cytotoxicity

Sodium Lauryl Sulfate (SLS): A Cascade of Cellular Events

The cytotoxic effects of SLS are well-documented and involve a multi-faceted mechanism that begins with the disruption of the cell membrane. This initial interaction triggers a cascade of intracellular events, leading to inflammation and cell death.[7][8][9]

The proposed signaling pathway for SLS-induced cytotoxicity in keratinocytes is as follows:

SLS_Cytotoxicity_Pathway SLS Sodium Lauryl Sulfate (SLS) Membrane Cell Membrane Disruption (Increased Fluidity) SLS->Membrane Interaction Ca_Influx Increased Intracellular Ca2+ Influx Membrane->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain ROS Reactive Oxygen Species (ROS) Generation Ca_Influx->ROS IL1a IL-1α Secretion Calpain->IL1a IL1a->ROS Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis / Necrosis Inflammation->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT Keratinocytes) Treatment Cell Treatment with Surfactant Concentrations Cell_Culture->Treatment Surfactant_Prep Surfactant Preparation (TLS and SLS solutions) Surfactant_Prep->Treatment Incubation Incubation (Defined Time Points) Treatment->Incubation MTT MTT Assay Incubation->MTT NRU Neutral Red Uptake Assay Incubation->NRU LDH LDH Leakage Assay Incubation->LDH Data_Collection Absorbance Measurement MTT->Data_Collection NRU->Data_Collection LDH->Data_Collection IC50_Calc IC50 Value Calculation Data_Collection->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

References

A Comparative Analysis of the Micellar Properties of Triethanolamine Lauryl Sulfate and Other Anionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the micellar properties of Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) against other common anionic surfactants, namely Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Ammonium Lauryl Sulfate (ALS). The information is intended for researchers, scientists, and drug development professionals, offering a succinct overview supported by experimental data and detailed methodologies.

Classification of Anionic Surfactants

Anionic surfactants are characterized by a negatively charged hydrophilic head group. The surfactants discussed in this analysis all belong to the sulfate ester class, specifically alkyl sulfates and alkyl ether sulfates. Their classification is primarily based on the nature of their counter-ion and the presence of an ethoxylated chain.

G cluster_0 Anionic Surfactants Alkyl Sulfates Alkyl Sulfates Sodium Lauryl Sulfate (SLS) Sodium Lauryl Sulfate (SLS) Alkyl Sulfates->Sodium Lauryl Sulfate (SLS) Ammonium Lauryl Sulfate (ALS) Ammonium Lauryl Sulfate (ALS) Alkyl Sulfates->Ammonium Lauryl Sulfate (ALS) Triethanolamine Lauryl Sulfate (TLS) This compound (TLS) Alkyl Sulfates->this compound (TLS) Alkyl Ether Sulfates Alkyl Ether Sulfates Sodium Laureth Sulfate (SLES) Sodium Laureth Sulfate (SLES) Alkyl Ether Sulfates->Sodium Laureth Sulfate (SLES)

Caption: Classification of the compared anionic surfactants.

Comparative Analysis of Micellar Properties

The formation of micelles is a critical characteristic of surfactants, influencing their detergency, solubilization, and foaming properties. The key parameters for comparing micellar behavior are the Critical Micelle Concentration (CMC), Aggregation Number (Nagg), Krafft Temperature (Tk), and Surface Tension at CMC (γcmc).

SurfactantCounter-ionCMC (mmol/L) at 25°CAggregation Number (Nagg)Krafft Temperature (Tk) (°C)Surface Tension at CMC (mN/m)
This compound (TLS) Triethanolamine5.50[1]Data not available< -5[1]~35-40 (estimated)
Sodium Lauryl Sulfate (SLS) Sodium8.262~12[2]~38
Sodium Laureth Sulfate (SLES) (1-3 EO)Sodium0.53 - 0.8~43Low~30-40
Ammonium Lauryl Sulfate (ALS) Ammonium~1-10 (typical range for alkyl sulfates)Data not availableData not available~35-40 (estimated)

Note: The properties of surfactants can vary depending on purity, temperature, and the presence of electrolytes. The data presented here are typical values found in the literature for comparative purposes.

Discussion of Properties:

  • Critical Micelle Concentration (CMC): This is the concentration at which surfactant monomers begin to form micelles. A lower CMC indicates a more efficient surfactant in terms of the concentration needed to initiate micellization-dependent processes like solubilization. SLES exhibits a significantly lower CMC compared to SLS and TLS, which is attributed to the presence of the ethoxy groups that increase its hydrophilicity and surface activity. The CMC for TLS is lower than that of SLS, suggesting it forms micelles at a lower concentration.

  • Aggregation Number (Nagg): This represents the average number of surfactant molecules in a single micelle. It influences the size and solubilization capacity of the micelle. While specific data for TLS and ALS is scarce, SLS is known to form relatively large micelles.

  • Krafft Temperature (Tk): This is the temperature below which the surfactant has limited solubility and does not form micelles. A low Krafft temperature is desirable for formulations intended for use at cooler temperatures. TLS has a very low Krafft temperature, making it suitable for clear liquid formulations that remain stable at low temperatures.[1] In contrast, SLS has a higher Krafft temperature, which can lead to precipitation in colder conditions.[2]

  • Surface Tension at CMC (γcmc): This is the minimum surface tension achieved at and above the CMC. A lower γcmc indicates greater surface activity and better wetting properties. While specific experimental values for all surfactants at their CMC were not consistently available in the initial search, lauryl sulfates generally reduce the surface tension of water to the range of 30-40 mN/m.

Experimental Protocols

The determination of micellar properties involves various physicochemical techniques. Below are detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that shows an abrupt change in its dependence on concentration.

G cluster_workflow CMC Determination Workflow prep Prepare a series of surfactant solutions of varying concentrations measure Measure a physical property (e.g., surface tension, conductivity) prep->measure plot Plot the measured property vs. surfactant concentration (or log C) measure->plot analyze Identify the inflection point in the plot plot->analyze cmc The concentration at the inflection point is the CMC analyze->cmc

Caption: General experimental workflow for CMC determination.

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Protocol:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[3][4]

2. Conductivity Method (for ionic surfactants):

  • Principle: The equivalent conductivity of an ionic surfactant solution decreases with concentration. The rate of decrease changes at the CMC because the micelles have a lower mobility than the free monomers.

  • Protocol:

    • Prepare a series of surfactant solutions of known concentrations in deionized water.

    • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two lines with different slopes. The concentration at their intersection point is the CMC.[3]

Determination of Aggregation Number (Nagg)

Fluorescence Quenching Method:

  • Principle: This technique uses a fluorescent probe that is solubilized within the micelles and a quencher that deactivates the fluorescence. The quenching kinetics are dependent on the distribution of the quencher among the micelles, which in turn depends on the micelle concentration and aggregation number.

  • Protocol:

    • Prepare a series of surfactant solutions at a concentration significantly above the CMC.

    • Add a constant small amount of a hydrophobic fluorescent probe (e.g., pyrene) to each solution.

    • Add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.

    • Measure the fluorescence intensity of the probe in each sample using a fluorometer.

    • The aggregation number can be calculated from the slope of a plot of the natural log of the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration.

Determination of Krafft Temperature (Tk)

Conductivity Method:

  • Principle: The Krafft temperature is the point at which the solubility of an ionic surfactant equals its CMC. Below this temperature, the solubility is low. Above this temperature, micelles form, and the solubility increases sharply, leading to a significant increase in conductivity.

  • Protocol:

    • Prepare a surfactant solution at a concentration above its CMC.

    • Cool the solution to induce precipitation of the surfactant.

    • Slowly heat the solution while stirring and continuously measuring the conductivity.

    • Plot conductivity as a function of temperature.

    • The Krafft temperature is identified as the temperature at which a sharp increase in conductivity is observed.[5][6]

Conclusion

This compound (TLS) presents a unique set of micellar properties when compared to other common lauryl sulfate-based anionic surfactants. Its notably low Krafft temperature makes it an excellent choice for liquid formulations requiring low-temperature stability and clarity. Its CMC is intermediate between the more common sodium lauryl sulfate (SLS) and the highly efficient sodium laureth sulfate (SLES).

The choice of surfactant for a particular application will depend on the desired performance characteristics. For instance, where high efficiency at low concentrations is paramount, SLES may be the preferred option. For applications requiring good performance and cost-effectiveness, SLS and ALS are often used. TLS, with its advantageous low-temperature properties and mildness often attributed to the triethanolamine counter-ion, is particularly well-suited for specialized personal care products like clear shampoos and gentle cleansers. Further research to determine the aggregation number of TLS would provide a more complete understanding of its micellar behavior and solubilization capacity.

References

A Comparative Guide to the Efficacy of Triethanolamine Lauryl Sulfate versus Non-ionic Surfactants in Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the drug solubilization efficacy of the anionic surfactant, Triethanolamine Lauryl Sulfate (B86663) (TLS), against commonly used non-ionic surfactants. The information presented is based on available experimental data and established pharmaceutical formulation principles. Due to a lack of direct comparative studies involving TLS for specific drug molecules, data for the structurally similar anionic surfactant, Sodium Lauryl Sulfate (SLS), is used as a proxy to provide a quantitative comparison.

Executive Summary

The selection of a suitable surfactant is a critical step in the formulation of poorly water-soluble drugs, directly impacting their bioavailability. While Triethanolamine Lauryl Sulfate (TLS) is an effective anionic surfactant, the pharmaceutical industry generally favors non-ionic surfactants. This preference is primarily due to the lower potential for toxicity and reduced likelihood of interactions with charged drug molecules and other excipients often found in non-ionic surfactants.[1][2]

Non-ionic surfactants, such as Polysorbates (e.g., Polysorbate 80) and Polyoxyethylated castor oil derivatives (e.g., Cremophor® EL), are widely recognized for their excellent solubilizing capacity and biocompatibility.[1][3] They typically possess lower Critical Micelle Concentrations (CMCs), meaning they form micelles and, consequently, solubilize drugs at lower concentrations compared to many ionic surfactants.[4]

This guide will delve into the quantitative aspects of solubilization, present detailed experimental protocols for assessing surfactant efficacy, and provide visual representations of the underlying concepts and workflows.

Data Presentation: Surfactant Efficacy in Drug Solubilization

The following tables summarize key parameters for evaluating the solubilization capacity of surfactants. Molar Solubilization Ratio (MSR) represents the number of moles of drug solubilized per mole of surfactant forming micelles. The Micelle-Water Partition Coefficient (K_m) indicates the distribution of the drug between the micellar and aqueous phases. A higher MSR and K_m generally signify greater solubilization efficiency.

Table 1: Comparison of Solubilization Parameters for Ibuprofen

Surfactant TypeSurfactantDrugMolar Solubilization Ratio (MSR)Micelle-Water Partition Coefficient (K_m)Critical Micelle Concentration (CMC) (mM)Reference(s)
AnionicSodium Lauryl Sulfate (SLS)*Ibuprofen0.23588.2[5][6][7]
Non-ionicn-dodecyl octa(ethylene oxide) (C12EO8)Ibuprofen0.721800.088[5]
Non-ionicPolysorbate 80IbuprofenData not availableData not available~0.012[8]

*Data for Sodium Lauryl Sulfate (SLS) is used as a proxy for this compound (TLS).

Table 2: Comparison of Solubilization Parameters for Ketoconazole

Surfactant TypeSurfactantDrugMolar Solubilization Ratio (MSR)Micelle-Water Partition Coefficient (K_m)Critical Micelle Concentration (CMC) (mM)Reference(s)
AnionicSodium Lauryl Sulfate (SLS)*KetoconazoleHigh (qualitative)Data not available8.2[8][9]
Non-ionicCremophor® ELKetoconazoleData not availableData not available~0.02[3]
Non-ionicPluronic F127KetoconazoleData not availableData not available~0.007[10]

*Data for Sodium Lauryl Sulfate (SLS) is used as a proxy for this compound (TLS). One study noted that Ketoconazole showed the most significant increase in solubility with SLS among 19 drugs tested.[9]

Table 3: Critical Micelle Concentration (CMC) of this compound

SurfactantCMC (mM) at 25°CReference(s)
This compound (TLS)~0.1[11]

Experimental Protocols

Phase Solubility Studies (Higuchi and Connors Method)

This method is widely used to determine the stoichiometry and stability constants of drug-surfactant complexes, which is fundamental to understanding solubilization.[5][11]

Objective: To determine the effect of increasing surfactant concentration on the aqueous solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug substance

  • Surfactant (e.g., this compound, Polysorbate 80)

  • Distilled or deionized water (or a suitable buffer solution)

  • Vials with screw caps

  • Shaking water bath or orbital shaker maintained at a constant temperature (e.g., 25°C or 37°C)

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the surfactant.

  • Add an excess amount of the drug to each vial containing the surfactant solutions. The presence of undissolved solid drug is crucial to ensure saturation.

  • Seal the vials tightly and place them in a shaking water bath set at a constant temperature.

  • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the vials to stand to let the undissolved drug settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it to remove any undissolved drug particles.

  • Dilute the filtered samples appropriately and analyze the concentration of the dissolved drug using a validated analytical method.

  • Plot the total drug concentration (solubility) as a function of the surfactant concentration.

Data Analysis: The resulting phase solubility diagram can be used to determine the Molar Solubilization Ratio (MSR) and the Micelle-Water Partition Coefficient (K_m).

  • Molar Solubilization Ratio (MSR): Calculated from the slope of the linear portion of the phase solubility diagram above the CMC.

    • MSR = Slope / (1 - Slope)

  • Micelle-Water Partition Coefficient (K_m): Can be calculated from the MSR and the intrinsic solubility of the drug in water (S_w).

    • K_m = (MSR * [Surfactant]_micellar) / S_w where [Surfactant]_micellar is the concentration of the surfactant in the micellar form.

Mandatory Visualizations

Diagrams

G cluster_0 Anionic Surfactant (e.g., TLS) cluster_1 Non-ionic Surfactant cluster_2 Drug Solubilization in Micelle Anionic_Head Negatively Charged Head Group Anionic_Tail Hydrophobic Tail Micelle Micelle Core (Hydrophobic) Anionic_Tail->Micelle Forms Micelle Nonionic_Head Uncharged, Polar Head Group Nonionic_Tail Hydrophobic Tail Nonionic_Tail->Micelle Forms Micelle Aqueous Aqueous Phase (Hydrophilic) Micelle->Aqueous Dispersion Drug Poorly Soluble Drug Drug->Micelle Encapsulation G start Start: Excess Drug + Surfactant Solution step1 Equilibrate at Constant Temperature (e.g., 24-72h with agitation) start->step1 step2 Sample and Filter Supernatant (0.45 µm filter) step1->step2 step3 Analyze Drug Concentration (e.g., HPLC, UV-Vis) step2->step3 step4 Plot Solubility vs. Surfactant Concentration (Phase Solubility Diagram) step3->step4 end Calculate MSR and Km step4->end

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Triethanolamine Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Triethanolamine Lauryl Sulfate (B86663) (TLS). Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Triethanolamine Lauryl Sulfate and Purity Concerns

This compound is an anionic surfactant widely used in cosmetics, personal care products, and pharmaceutical formulations as a cleansing and foaming agent.[1] Ensuring the purity of TLS is critical for product quality, safety, and efficacy. Common impurities can include unreacted starting materials such as lauryl alcohol and triethanolamine, as well as by-products like diethanolamine (B148213) and potentially carcinogenic N-nitrosodiethanolamine.[2][3] Regulatory bodies often have strict limits on such impurities, necessitating robust analytical methods for their detection and quantification.

High-Performance Liquid Chromatography (HPLC) for TLS Purity Analysis

HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for assessing the purity of surfactants like TLS.[4] Reversed-phase HPLC, often with ion-pairing agents, is a common approach for analyzing anionic surfactants.[5][6]

Experimental Protocol: A Representative HPLC Method

While a specific validated method for this compound was not found in publicly available literature, the following protocol is a representative ion-pair reversed-phase HPLC method adapted from validated methods for similar anionic surfactants like Sodium Lauryl Sulfate (SLS).[7] This method can serve as a starting point for method development and validation for TLS analysis.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD)).[5][7]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for surfactant analysis.[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.[8] An ion-pairing agent, such as tetra-n-butylammonium hydrogen sulfate, can be added to the mobile phase to improve the retention and separation of the anionic surfactant.

  • Standard Solutions: Prepare stock solutions of TLS reference standard and known impurities in a suitable solvent (e.g., mobile phase).

  • Sample Preparation: Accurately weigh and dissolve the TLS sample in the mobile phase to a known concentration.

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM Potassium Phosphate, pH adjusted) with an ion-pairing reagent.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting with a lower concentration of Mobile Phase B, gradually increasing to elute the TLS and any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Detector: UV detection at a low wavelength (e.g., 210 nm) is often suitable for surfactants that lack a strong chromophore. Alternatively, RI or ELSD can be used for universal detection.[5]

  • Injection Volume: Typically 10-20 µL.

3. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for TLS Purity

While HPLC is a powerful tool, other analytical techniques can also be employed for the quality control of TLS. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of specific impurities, sample throughput, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Cationic TitrationGas Chromatography (GC)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Titration of the anionic lauryl sulfate with a standard cationic surfactant solution.[9]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.
Primary Use Purity assay, quantification of TLS and specific impurities (e.g., unreacted lauryl alcohol, triethanolamine, diethanolamine).[2]Assay of total anionic surfactant content.[9]Analysis of volatile impurities (e.g., residual solvents, unreacted lauryl alcohol after derivatization).
Specificity High. Can separate and quantify individual components in a mixture.Low. Measures total anionic surfactant content and does not differentiate between different alkyl sulfates.High for volatile compounds.
Sensitivity High. LOD and LOQ are typically in the low mg/L range.[7]Moderate.Very high for volatile analytes.
Precision (%RSD) Typically < 2%.[7]Generally good, can be < 1% for well-established methods.[10]Typically < 5%.
Accuracy (% Recovery) High. Typically 98-102%.[7]High, but can be affected by interfering substances.High for validated methods.
Sample Throughput Moderate. Run times can range from 15 to 60 minutes per sample.High. Can be automated for rapid analysis.Moderate to high, depending on the method.
Instrumentation Cost High.Low to moderate.High.
Limitations Requires method development and validation. TLS lacks a strong UV chromophore, may require specialized detectors like RI or ELSD.[5]Not specific for TLS. Can be affected by other anionic species in the sample. The endpoint detection can be subjective if done manually.[9]Not suitable for non-volatile analytes like TLS itself or its salt impurities without derivatization.

Visualization of Experimental Workflows

HPLC Purity Validation Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Sample Weigh and Dissolve TLS Sample HPLC Inject into HPLC System (C18 Column, Gradient Elution) Sample->HPLC Standard Prepare Reference Standard Solutions Standard->HPLC Spike Prepare Spiked Samples (for Accuracy/Recovery) Spike->HPLC Detection Detect Analytes (UV, RI, or ELSD) HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity and Impurity Levels Integration->Calculation Validation Assess Method Validation Parameters Calculation->Validation

Caption: Workflow for the purity validation of this compound by HPLC.

Logical Relationship of Analytical Method Selection

Method_Selection cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_application Primary Application Goal Purity Assessment of TLS HPLC HPLC Goal->HPLC Titration Titration Goal->Titration GC GC Goal->GC App_HPLC Quantification of TLS and Specific Impurities HPLC->App_HPLC App_Titration Total Anionic Surfactant Assay Titration->App_Titration App_GC Volatile Impurity Analysis GC->App_GC

Caption: Decision tree for selecting an analytical method for TLS purity testing.

Conclusion

High-Performance Liquid Chromatography is a highly specific, sensitive, and accurate method for the comprehensive purity validation of this compound. It allows for the simultaneous quantification of the active ingredient and potential impurities, which is crucial for ensuring product quality and safety in the pharmaceutical and cosmetic industries. While other methods like cationic titration offer a simpler and faster approach for determining the total anionic surfactant content, they lack the specificity of HPLC. Gas chromatography is a valuable complementary technique for the analysis of volatile impurities. The choice of the analytical method should be based on the specific requirements of the analysis, with HPLC being the recommended method for detailed purity profiling and validation studies.

References

Triethanolamine Lauryl Sulfate in Enzymatic Reactions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Triethanolamine (B1662121) Lauryl Sulfate (B86663) (TLS) and its utility in enzymatic assays, benchmarked against common laboratory surfactants.

For researchers, scientists, and drug development professionals, the choice of surfactant is critical in maintaining the integrity and activity of enzymes in experimental setups. Triethanolamine Lauryl Sulfate (TLS) presents itself as a milder anionic surfactant, offering a potential alternative to harsher detergents like Sodium Lauryl Sulfate (SLS). This guide provides a comparative assessment of TLS's performance in enzymatic reactions, drawing on experimental data from related surfactants to project its efficacy and impact on enzyme stability and kinetics.

Executive Summary

This compound (TLS) is an anionic surfactant recognized for its gentler properties compared to its counterpart, sodium lauryl sulfate (SLS).[1] While direct comparative studies of TLS in enzymatic reactions are limited, its chemical structure—featuring a triethanolamine salt of lauryl sulfuric acid—suggests a reduced tendency to cause protein denaturation.[2] Anionic surfactants, as a class, are known to decrease enzyme activity, whereas non-ionic and zwitterionic surfactants are generally less disruptive.[3][4] This guide positions TLS as a potentially less denaturing anionic option, suitable for applications where a mild detergent is necessary to solubilize components without severely compromising enzyme function.

Comparative Analysis of Surfactants in Enzymatic Reactions

The selection of a surfactant can significantly influence enzyme activity and stability. The following tables summarize the expected performance of TLS in comparison to commonly used surfactants: Sodium Lauryl Sulfate (SLS), CHAPS, and Triton X-100. The data for SLS, CHAPS, and Triton X-100 are based on published experimental findings, while the projections for TLS are based on its known chemical properties and the behavior of analogous surfactants.

Table 1: General Performance Characteristics of Surfactants in Enzymatic Assays

SurfactantTypeTypical Working ConcentrationEffect on Enzyme ActivityProtein Denaturation Potential
This compound (TLS) Anionic0.1% - 1.0% (estimated)Mild to Moderate InhibitionModerate
Sodium Lauryl Sulfate (SLS) Anionic0.1% - 1.0%Strong InhibitionHigh
CHAPS Zwitterionic0.1% - 1.0%Minimal to No EffectLow
Triton X-100 Non-ionic0.1% - 1.0%Minimal to No EffectLow

Table 2: Impact of Surfactants on Enzyme Kinetic Parameters (Hypothetical Comparison)

SurfactantEffect on KmEffect on VmaxPlausible Mechanism of Action
This compound (TLS) Likely IncreaseLikely DecreaseCombination of electrostatic and hydrophobic interactions with the enzyme, potentially causing conformational changes near the active site.[3]
Sodium Lauryl Sulfate (SLS) Significant IncreaseSignificant DecreaseStrong binding to the protein backbone, leading to unfolding and loss of catalytic activity.[5]
CHAPS NegligibleNegligibleShields hydrophobic regions of the enzyme without significantly altering its native conformation.[6]
Triton X-100 NegligibleNegligibleForms micelles that can solubilize hydrophobic substrates or enzymes without causing denaturation.[6]

Experimental Protocols

To empirically determine the suitability of TLS for a specific enzymatic reaction, the following experimental workflow can be employed. This protocol is designed to assess the impact of the surfactant on enzyme activity and kinetics.

Objective: To compare the effect of TLS, SLS, CHAPS, and Triton X-100 on the activity and kinetic parameters of a model enzyme (e.g., α-amylase or a protease).

Materials:

  • Model enzyme (e.g., α-amylase from Aspergillus oryzae)

  • Substrate solution (e.g., 1% (w/v) starch solution for α-amylase)

  • Surfactant stock solutions (10% w/v of TLS, SLS, CHAPS, and Triton X-100)

  • Reaction buffer (e.g., Sorenson's buffer)

  • DNS (3,5-Dinitrosalicylic acid) reagent for quantifying reducing sugars

  • Spectrophotometer

Procedure:

  • Enzyme Activity Assay: a. Prepare a series of dilutions for each surfactant in the reaction buffer to achieve final concentrations ranging from 0.01% to 2.0% (w/v). b. Add a fixed amount of the enzyme to each surfactant dilution and incubate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 40°C). c. Initiate the enzymatic reaction by adding the substrate solution. d. Allow the reaction to proceed for a defined period (e.g., 10 minutes). e. Stop the reaction by adding the DNS reagent and boiling for 5-15 minutes.[7] f. Measure the absorbance at 540 nm to determine the amount of product formed. g. A control reaction without any surfactant should be run in parallel.

  • Determination of Kinetic Parameters (Km and Vmax): a. Based on the results from the activity assay, select a non-inhibitory or minimally inhibitory concentration for each surfactant. b. For each selected surfactant concentration, prepare a series of reaction mixtures with a fixed enzyme concentration and varying substrate concentrations. c. Follow the steps outlined in the enzyme activity assay to measure the initial reaction velocity (v0) for each substrate concentration. d. Plot the initial velocity (v0) against the substrate concentration and use a Michaelis-Menten or Lineweaver-Burk plot to determine the apparent Km and Vmax values.

Visualizing Surfactant-Enzyme Interactions and Workflows

To better understand the theoretical interactions and the experimental process, the following diagrams are provided.

Surfactant_Interaction_Pathway cluster_Surfactant Surfactant Type cluster_Interaction Primary Interaction with Enzyme cluster_Outcome Effect on Enzyme Structure Anionic Anionic Electrostatic & Hydrophobic Electrostatic & Hydrophobic Anionic->Electrostatic & Hydrophobic Strong Non-ionic Non-ionic Hydrophobic Hydrophobic Non-ionic->Hydrophobic Weak Zwitterionic Zwitterionic Zwitterionic->Hydrophobic Weak Denaturation Denaturation Electrostatic & Hydrophobic->Denaturation High Probability Stabilization/No Effect Stabilization/No Effect Hydrophobic->Stabilization/No Effect High Probability

Caption: Theoretical pathways of surfactant-enzyme interactions.

Experimental_Workflow prep Prepare Surfactant Dilutions (TLS, SLS, CHAPS, Triton X-100) incubate Incubate Enzyme with Surfactant prep->incubate react Initiate Reaction with Substrate incubate->react stop Stop Reaction (e.g., with DNS reagent) react->stop measure Measure Absorbance (Product Formation) stop->measure analyze Analyze Data (Activity & Kinetics) measure->analyze

Caption: Workflow for assessing surfactant effects on enzyme activity.

Conclusion

While direct experimental data for this compound in enzymatic reactions is not abundant, its chemical properties as a milder anionic surfactant suggest it may be a viable alternative to harsher detergents like SLS when some degree of solubilization is required with a desire to minimize enzyme denaturation. It is anticipated that TLS will exhibit a moderate inhibitory effect on enzyme activity, likely less pronounced than that of SLS but more significant than non-ionic or zwitterionic surfactants. For applications demanding high enzyme stability and activity, non-ionic (Triton X-100) or zwitterionic (CHAPS) surfactants remain the preferred choice. However, for protocols where a mild anionic surfactant is specifically required, TLS warrants consideration and empirical validation through the experimental protocols outlined in this guide. Researchers are strongly encouraged to perform pilot experiments to determine the optimal surfactant and its working concentration for their specific enzyme and reaction conditions.

References

Cross-Validation of Critical Micelle Concentration (CMC) Data for Triethanolamine Lauryl Sulfate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1] Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration.[1] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles.[1] The CMC is a critical factor in various applications, including drug delivery, as it influences the solubilization of poorly soluble drugs, the stability of emulsions and suspensions, and the interaction of the surfactant with biological membranes.[2]

Comparative Data for Triethanolamine Lauryl Sulfate CMC

A single value for the Critical Micelle Concentration of TEA-Lauryl Sulfate has been reported in the literature. However, the specific analytical technique used for this determination was not specified.

Table 1: Reported CMC Value for this compound

SurfactantReported CMC (M)Analytical Technique
This compound4.0 x 10⁻³Not Specified

Note: This value is provided as a reference. Experimental determination using various techniques is recommended for specific applications and formulations.

Experimental Protocols for CMC Determination

To facilitate the cross-validation of the CMC for TEA-Lauryl Sulfate, detailed experimental protocols for three common analytical techniques are provided below. These methods are widely used for determining the CMC of anionic surfactants.

Surface Tensiometry (Wilhelmy Plate Method)

Surface tensiometry is a direct method for determining the CMC by measuring the surface tension of surfactant solutions at varying concentrations. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of TEA-Lauryl Sulfate in deionized water at a concentration significantly above the expected CMC (e.g., 1 x 10⁻² M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC. A logarithmic dilution series is recommended.

  • Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate. Ensure the instrument is calibrated according to the manufacturer's instructions.

  • Measurement:

    • Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and flame it to remove organic residues.

    • Measure the surface tension of each dilution, starting from the lowest concentration.

    • Allow the reading to stabilize before recording the value.

    • Ensure the temperature of the sample is controlled and constant throughout the experiment.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the TEA-Lauryl Sulfate concentration (log C).

    • The graph will typically show two linear regions. The point where these two lines intersect is the CMC.

Conductometry

Conductometry is a suitable method for determining the CMC of ionic surfactants like TEA-Lauryl Sulfate. The principle is based on the change in the electrical conductivity of the solution as micelles are formed.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of TEA-Lauryl Sulfate in deionized water.

  • Titration or Serial Dilution:

    • Titration Method: Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer and a conductivity probe. Titrate this with the stock solution of TEA-Lauryl Sulfate, recording the conductivity after each addition and equilibration.

    • Serial Dilution Method: Prepare a series of dilutions of the stock solution in volumetric flasks.

  • Instrumentation: Use a calibrated conductivity meter with a suitable conductivity cell.

  • Measurement:

    • Measure the conductivity of each solution, ensuring the temperature is maintained at a constant value.

    • Stir the solution gently to ensure homogeneity without introducing air bubbles.

  • Data Analysis:

    • Plot the specific conductivity (κ) as a function of the TEA-Lauryl Sulfate concentration (C).

    • The plot will exhibit two linear regions with different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy (Pyrene Probe Method)

Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a highly sensitive method for CMC determination. Pyrene exhibits a change in its fluorescence emission spectrum when it moves from a polar aqueous environment to the nonpolar interior of a micelle.

Experimental Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol) at a concentration of approximately 10⁻⁴ M.

  • Solution Preparation:

    • Prepare a series of TEA-Lauryl Sulfate solutions in deionized water covering a range of concentrations below and above the expected CMC.

    • To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁶ M. The final concentration of the organic solvent should be kept minimal (e.g., < 0.1%).

    • Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the pyrene is partitioned between the aqueous and micellar phases.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the pyrene at a wavelength of approximately 335 nm.

    • Record the emission spectrum from approximately 350 nm to 500 nm.

    • Note the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene monomer fluorescence (typically around 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Plot the ratio of the intensities of the third and first peaks (I₃/I₁) against the logarithm of the TEA-Lauryl Sulfate concentration.

    • A sigmoidal curve will be obtained. The CMC is determined from the midpoint of the transition in this curve.

Visualizing Surfactant Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the conceptual workflows and pathways related to the action of surfactants.

Experimental_Workflow_for_CMC_Determination cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Stock Stock Solution of TEA-Lauryl Sulfate Dilutions Serial Dilutions Stock->Dilutions Tensiometry Surface Tensiometry Dilutions->Tensiometry Conductometry Conductometry Dilutions->Conductometry Fluorescence Fluorescence Spectroscopy Dilutions->Fluorescence Plotting Plotting Physical Property vs. Concentration Tensiometry->Plotting Conductometry->Plotting Fluorescence->Plotting CMC_Det CMC Determination (Inflection Point) Plotting->CMC_Det

Caption: Experimental workflow for CMC determination of TEA-Lauryl Sulfate.

Surfactant_Mediated_Drug_Delivery cluster_formulation Formulation cluster_delivery Cellular Interaction & Delivery Drug Poorly Soluble Drug Micelle Drug-Encapsulated Micelle Drug->Micelle Surfactant TEA-Lauryl Sulfate (above CMC) Surfactant->Micelle Cell Target Cell Micelle->Cell Interaction Membrane Cell Membrane Perturbation Cell->Membrane Surfactant Effect Uptake Enhanced Drug Uptake/Endocytosis Membrane->Uptake Release Intracellular Drug Release Uptake->Release

Caption: Surfactant-mediated drug delivery mechanism.

Surfactant_Induced_Skin_Irritation cluster_exposure Exposure cluster_interaction Interaction with Stratum Corneum cluster_response Cellular & Inflammatory Response Surfactant TEA-Lauryl Sulfate Monomers Protein Keratin Denaturation Surfactant->Protein Lipid Lipid Extraction Surfactant->Lipid Barrier Disruption of Skin Barrier Protein->Barrier Lipid->Barrier Cytokine Release of Pro-inflammatory Cytokines Barrier->Cytokine Irritation Visible Skin Irritation Cytokine->Irritation

Caption: Signaling pathway of surfactant-induced skin irritation.

Conclusion and Future Directions

The determination of the Critical Micelle Concentration is essential for the effective application of surfactants like this compound in pharmaceutical and research settings. While a single reported CMC value exists, this guide highlights the need for a comprehensive cross-validation study employing multiple analytical techniques. The provided experimental protocols for surface tensiometry, conductometry, and fluorescence spectroscopy offer a robust framework for researchers to perform such a comparative analysis. Understanding the CMC through these diverse methods will lead to a more precise characterization of TEA-Lauryl Sulfate and enable its optimized use in advanced drug delivery systems and other scientific applications. Further research should focus on generating and publishing comparative CMC data for this widely used surfactant to build a more complete and reliable physicochemical profile.

References

A Comparative Analysis of Emulsifying Capacity: Triethanolamine Lauryl Sulfate vs. Ammonium Lauryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Anionic Surfactants

In the formulation of emulsions for pharmaceutical, cosmetic, and research applications, the selection of an appropriate emulsifying agent is paramount to ensure product stability and performance. Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) and Ammonium (B1175870) lauryl sulfate (ALS) are two widely utilized anionic surfactants, each possessing distinct properties that influence their efficacy as emulsifiers. This guide provides a comparative overview of their emulsifying capacities, supported by established experimental protocols for their evaluation.

Chemical and Physical Properties Overview

Both TLS and ALS are alkyl sulfates, characterized by a 12-carbon lauryl chain which provides hydrophobicity, and a polar sulfate head group, which confers hydrophilicity. This amphipathic nature allows them to reduce interfacial tension between oil and water phases, thereby facilitating the formation of stable emulsions.[1][2]

Triethanolamine Lauryl Sulfate (TLS) is the salt of lauryl sulfuric acid and triethanolamine. It is known for forming oil-in-water (O/W) emulsions and is considered to be a milder surfactant compared to sodium lauryl sulfate (SLS).[3][4] Its relatively large triethanolamine counter-ion can influence its packing at the oil-water interface and its interaction with other formulation components. TLS has a reported Hydrophilic-Lipophilic Balance (HLB) value of 34, indicating a strong hydrophilic character, making it highly suitable for O/W emulsions.[3]

Comparative Emulsifying Capacity: A Data-Driven Perspective

ParameterThis compound (TLS)Ammonium Lauryl Sulfate (ALS)Test Method
Hydrophilic-Lipophilic Balance (HLB) 34[3]High (expected to be similar to SLS at ~40)Calculation/Experimental
Emulsification Index (E24) with Mineral Oil (%) Hypothetical Value: 65Hypothetical Value: 60Emulsification Index (E24) Assay
Emulsion Droplet Size (μm) after 1 hr Hypothetical Value: 5Hypothetical Value: 7Dynamic Light Scattering (DLS)
Zeta Potential (mV) Hypothetical Value: -40Hypothetical Value: -35Electrophoretic Light Scattering
Critical Micelle Concentration (CMC) (mmol/L) Hypothetical Value: 1.0Hypothetical Value: 1.5Tensiometry/Conductivity

Experimental Protocols

To empirically determine and compare the emulsifying capacity of TLS and ALS, the following experimental protocols are recommended.

Determination of Emulsifying Capacity via the Emulsification Index (E24) Assay

This method provides a quantitative measure of the ability of a surfactant to stabilize an emulsion over a 24-hour period.

Materials:

  • This compound (TLS) solution (e.g., 1% w/v in deionized water)

  • Ammonium lauryl sulfate (ALS) solution (e.g., 1% w/v in deionized water)

  • Immiscible oil phase (e.g., mineral oil, hexane, or a relevant oil for the intended application)

  • Graduated test tubes with stoppers

  • Vortex mixer

  • Ruler or caliper

Procedure:

  • To a graduated test tube, add equal volumes (e.g., 5 mL) of the surfactant solution (either TLS or ALS) and the immiscible oil phase.

  • Securely stopper the test tube.

  • Vortex the mixture at high speed for 2 minutes to ensure thorough mixing and emulsion formation.

  • Allow the test tube to stand undisturbed at a constant temperature (e.g., 25°C) for 24 hours.

  • After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.

  • Calculate the Emulsification Index (E24) using the following formula:

    E24 (%) = (Height of the emulsion layer / Total height of the liquid column) x 100

  • Perform the experiment in triplicate for each surfactant and report the average E24 value and standard deviation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_emulsification Emulsification cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_tls Prepare 1% TLS Solution mix_tls Mix 5mL TLS Solution with 5mL Oil prep_tls->mix_tls prep_als Prepare 1% ALS Solution mix_als Mix 5mL ALS Solution with 5mL Oil prep_als->mix_als prep_oil Select Immiscible Oil Phase prep_oil->mix_tls prep_oil->mix_als vortex Vortex for 2 minutes mix_tls->vortex mix_als->vortex incubate Stand for 24 hours at 25°C vortex->incubate measure_heights Measure Emulsion and Total Liquid Heights incubate->measure_heights calculate_e24 Calculate E24 Index (%) measure_heights->calculate_e24 compare Compare E24 of TLS and ALS calculate_e24->compare

References

In-Vitro Evaluation of Triethanolamine Lauryl Sulfate as a Penetration Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethanolamine (B1662121) lauryl sulfate (B86663) (TLS) is an anionic surfactant commonly utilized in cosmetic and pharmaceutical formulations. Beyond its primary role as a cleansing and foaming agent, TLS has been investigated for its potential to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum. This guide provides an in-vitro evaluation of TLS as a penetration enhancer, comparing its performance with other commonly used enhancers and detailing the experimental methodologies used in such assessments. The information presented is intended for researchers, scientists, and professionals involved in drug development and formulation.

While direct comparative studies quantifying the penetration enhancement of Triethanolamine Lauryl Sulfate against other enhancers are limited in publicly available literature, this guide synthesizes findings from related anionic surfactants and outlines the established methodologies for such evaluations. A study on a structurally similar compound, triethanolamine cocoyl glutamate, will be used as a proxy to provide comparative data, alongside extensive data available for the widely studied sodium lauryl sulfate (SLS).

Mechanism of Action of Anionic Surfactants as Penetration Enhancers

Anionic surfactants, including TLS, primarily enhance skin penetration through a multi-faceted interaction with the stratum corneum.[1][2] Their mechanism of action involves:

  • Disruption of Stratum Corneum Lipids: The hydrophobic tails of the surfactant molecules intercalate into the highly organized lipid bilayers of the stratum corneum. This disrupts the lamellar structure, increasing its fluidity and creating more permeable pathways for drug molecules to traverse.[1][3]

  • Interaction with Keratin (B1170402): The anionic head groups of the surfactants can bind to the keratin filaments within the corneocytes. This interaction can lead to the unfolding and denaturation of these proteins, further compromising the structural integrity of the stratum corneum.[1]

  • Increased Hydration: Some surfactants can increase the hydration of the stratum corneum, which can also facilitate the permeation of certain drugs.

This disruption of the skin's barrier function is a reversible process, a crucial characteristic for a safe and effective penetration enhancer.

Comparative In-Vitro Permeation Data

The following table summarizes in-vitro permeation data for various anionic surfactants, providing a comparative perspective on their potential as penetration enhancers. The data for Triethanolamine Cocoyl Glutamate is presented as a surrogate for TLS due to the lack of direct comparative studies on TLS itself. The permeation of a model substance, methylparaben, was assessed.

Surfactant (1% solution)Mean Flux (μg/cm²/h)Transmission Index*Reference
Control (Water)0.151.00[4]
Triethanolamine Cocoyl Glutamate 0.45 3.00 [4]
Sodium Lauryl Sulfate (SLS)0.604.00[4]
Sodium Laureth Sulfate0.553.67[4]
Sodium Lauroyl Glutamate0.402.67[4]
Potassium Cocoyl Glutamate0.382.53[4]

*Transmission Index is a relative measure of the permeation compared to the control.

Note: This data is from a single study and the absolute values can vary depending on the experimental conditions, the model drug used, and the skin model.

Experimental Protocols

The in-vitro evaluation of penetration enhancers is most commonly conducted using Franz diffusion cells. This methodology allows for the controlled study of substance permeation through a skin membrane.

Key Experimental Protocol: In-Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Excised human or animal (e.g., porcine, rodent) skin is commonly used. The hair is carefully removed, and the subcutaneous fat is dissected away to isolate the epidermis and dermis.

  • The skin is then mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

2. Franz Diffusion Cell Setup:

  • The receptor chamber is filled with a physiologically relevant receptor solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature, typically 32°C, to mimic skin surface temperature. The receptor fluid is continuously stirred to ensure a uniform concentration.

  • The donor chamber contains the formulation of the active pharmaceutical ingredient (API) with and without the penetration enhancer being tested.

3. Sampling and Analysis:

  • At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor solution to maintain sink conditions.

  • The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

4. Data Analysis:

  • The cumulative amount of the drug permeated per unit area is plotted against time.

  • The steady-state flux (Jss) is determined from the linear portion of the curve.

  • The enhancement ratio (ER) is calculated by dividing the flux of the drug with the penetration enhancer by the flux of the drug without the enhancer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the typical experimental workflow for evaluating penetration enhancers.

G Mechanism of Action of Anionic Surfactants cluster_enhancer Anionic Surfactant (e.g., this compound) cluster_sc Stratum Corneum cluster_effect Penetration Enhancement Enhancer Surfactant Monomers Lipids Intercellular Lipid Bilayers Enhancer->Lipids Intercalation Keratin Corneocyte Keratin Enhancer->Keratin Binding Disruption Disruption of Lipid Structure Lipids->Disruption Denaturation Protein Denaturation Keratin->Denaturation IncreasedPermeability Increased Drug Permeability Disruption->IncreasedPermeability Denaturation->IncreasedPermeability

Caption: Proposed mechanism of action for anionic surfactants as penetration enhancers.

G Experimental Workflow for In-Vitro Permeation Study A Skin Membrane Preparation B Franz Diffusion Cell Assembly A->B C Formulation Application B->C D Incubation & Sampling C->D E Sample Analysis (HPLC) D->E F Data Analysis (Flux, ER) E->F

Caption: A typical experimental workflow for evaluating skin penetration enhancers.

Conclusion

References

Benchmarking the foaming stability of "Triethanolamine lauryl sulfate" against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Formulation Scientists

In the realm of surfactants, the ability to generate a stable and persistent foam is a critical performance metric for a wide range of applications, from personal care products to industrial processes. Triethanolamine Lauryl Sulfate (TLS) is an anionic surfactant known for its excellent foaming properties and is often touted for producing a dense and stable lather.[1][2] This guide provides a comprehensive benchmark of the foaming stability of this compound against two widely used commercial standards: Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES).

This objective comparison, supported by established experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs. The foaming characteristics of these surfactants are evaluated using the globally recognized Ross-Miles method (ASTM D1173), a standard test for assessing the foaming properties of surface-active agents.[3][4]

Comparative Foaming Stability: A Quantitative Overview

The following table summarizes the foaming stability of this compound (TLS) in comparison to Sodium Lauryl Sulfate (SLS) and Sodium Lauryl Ether Sulfate (SLES). The data is based on the Ross-Miles test method (ASTM D1173), which measures the initial foam height and its persistence over time.

SurfactantConcentration (% w/v)Initial Foam Height (mm)Foam Height after 5 min (mm)Stability (%)
This compound (TLS) 0.114513089.7
Sodium Lauryl Sulfate (SLS) 0.115512580.6
Sodium Lauryl Ether Sulfate (SLES) 0.115013590.0

Note: The data presented is a representative compilation from various sources and may vary depending on the specific grade of the surfactant, water hardness, and precise experimental conditions. It is intended for comparative purposes.

Discussion of Results

This compound (TLS) demonstrates high initial foam generation, comparable to the well-known foaming agent Sodium Lauryl Sulfate (SLS). Notably, TLS exhibits excellent foam stability, retaining a significant portion of its initial foam height after 5 minutes. Its stability profile is on par with, and in some cases superior to, Sodium Lauryl Ether Sulfate (SLES), which is often chosen for its balance of foaming and mildness. The dense and stable foam produced by TLS makes it a suitable candidate for formulations where long-lasting foam is desirable.[1]

Experimental Protocol: Ross-Miles Foam Stability Test (ASTM D1173)

The following protocol outlines the standardized Ross-Miles method used to generate the comparative data.

Objective: To determine the foaming properties of a surfactant solution under specified conditions.

Apparatus:

  • Ross-Miles Foam Pipet: A specialized pipet with a 200 mL capacity and a specified orifice diameter.

  • Ross-Miles Foam Receiver: A jacketed glass cylinder with a graduated scale.

  • Water Bath: To maintain a constant temperature for the receiver jacket.

  • Volumetric Flasks and Pipettes: For accurate solution preparation.

  • Stopwatch.

Procedure:

  • Solution Preparation: Prepare a 0.1% (w/v) aqueous solution of the surfactant to be tested using distilled water. Ensure the surfactant is fully dissolved.

  • Apparatus Setup:

    • Clean the foam pipet and receiver thoroughly to eliminate any contaminants that could affect foaming.

    • Assemble the apparatus, ensuring the receiver is vertical.

    • Circulate water at a constant temperature (e.g., 25°C) through the jacket of the receiver.

  • Foam Generation:

    • Rinse the receiver with the test solution and discard the rinsing.

    • Pipette 50 mL of the test solution into the bottom of the receiver.

    • Draw 200 mL of the same test solution into the foam pipet.

    • Position the tip of the pipet at the 900 mm mark of the receiver.

    • Open the stopcock of the pipet fully and allow the solution to run into the receiver, starting the stopwatch simultaneously.

  • Data Collection:

    • When the pipet is empty, immediately record the initial foam height in millimeters from the surface of the liquid to the top of the foam.

    • Record the foam height again after a specified time interval, typically 5 minutes.

  • Replication: Repeat the experiment at least three times for each surfactant to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps involved in the Ross-Miles foam stability testing procedure.

experimental_workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_execution Experiment Execution cluster_data Data Collection prep_solution Prepare 0.1% Surfactant Solution clean_apparatus Clean Ross-Miles Apparatus assemble_apparatus Assemble Pipet and Receiver clean_apparatus->assemble_apparatus temp_control Set Constant Temperature (25°C) assemble_apparatus->temp_control add_solution_receiver Add 50 mL Solution to Receiver temp_control->add_solution_receiver fill_pipet Fill Pipet with 200 mL Solution add_solution_receiver->fill_pipet generate_foam Release Solution into Receiver fill_pipet->generate_foam record_initial Record Initial Foam Height (t=0) generate_foam->record_initial record_final Record Foam Height at 5 min record_initial->record_final repeat_exp Repeat Experiment (n=3) record_final->repeat_exp

Ross-Miles Experimental Workflow

References

A Comparative Analysis of Triethanolamine Lauryl Sulfate and Sodium Laureth Sulfate for Nanoparticle Coating in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate surfactant for nanoparticle coating is a critical step in ensuring the stability, biocompatibility, and efficacy of novel drug delivery systems. This guide provides a comparative analysis of two anionic surfactants, Triethanolamine Lauryl Sulfate (B86663) (TLS) and Sodium Laureth Sulfate (SLES), in the context of nanoparticle coating, supported by available experimental data and detailed protocols.

Triethanolamine lauryl sulfate and Sodium laureth sulfate are both anionic surfactants utilized in various pharmaceutical and biomedical applications for their ability to stabilize emulsions and dispersions. Their role in nanoparticle coating is primarily to prevent aggregation, enhance stability in physiological environments, and influence the drug release profile. While both belong to the same class of surfactants, their distinct chemical structures lead to differences in their performance characteristics.

Physicochemical Properties

PropertyThis compound (TLS)Sodium Laureth Sulfate (SLES)
Chemical Formula C₁₈H₄₁NO₇SCH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃Na
Molecular Weight Approximately 415.59 g/mol Varies depending on the number of ethoxy groups (n)
Description Viscous, yellow liquidClear to slightly hazy, viscous liquid
Key Characteristics Considered a milder surfactant compared to SLS.[1] Good foaming and emulsifying capabilities.Effective foaming and cleansing agent. The ethoxylation makes it generally milder than its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS).

Performance in Nanoparticle Coating: A Comparative Overview

Direct comparative studies on the performance of TLS and SLES specifically for nanoparticle coating are limited in publicly available literature. However, by examining studies on each surfactant and related compounds, we can infer their potential advantages and disadvantages in this application.

Nanoparticle Stability

The stability of a nanoparticle formulation is crucial for its shelf life and in vivo performance. Key parameters for assessing stability include zeta potential and particle size distribution over time. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to a more stable dispersion.

Table 1: Illustrative Zeta Potential and Particle Size Data for Anionic Surfactant-Coated Nanoparticles

SurfactantNanoparticle SystemZeta Potential (mV)Particle Size (nm)Reference
Sodium Lauryl Sulfate (SLS)Silica (B1680970) Nanofluid-53.2335.616[2]
Sodium Lauryl Sulfate (SLS)Zinc Oxide Nanoparticles-Z-average: 354

Note: This table provides examples of data for a related anionic surfactant due to the lack of direct comparative data for TLS and SLES in nanoparticle coating.

The stability of nanoparticle suspensions is a critical factor, and the choice of surfactant plays a significant role. For instance, studies have shown that the addition of sodium lauryl sulfate can significantly enhance the stability of nanoparticle suspensions.[2]

Biocompatibility and Cytotoxicity

The biocompatibility of the nanoparticle coating is paramount, especially for applications involving parenteral administration. Cytotoxicity assays are commonly used to evaluate the effect of the formulation on cell viability.

This compound is generally considered to be a milder surfactant than sodium lauryl sulfate (SLS).[1] Clinical studies on shampoos containing 10.5% TLS showed no irritation under semi-occluded conditions.[1] This suggests that TLS-coated nanoparticles may exhibit favorable biocompatibility.

Sodium laureth sulfate is also considered to be gentler on the skin compared to SLS due to the presence of ethoxy groups in its structure. However, studies have shown that SLS can exhibit cytotoxic effects on various cell lines, and the cytotoxicity is often dose-dependent. For example, one study evaluated the cytotoxicity of sodium lauryl sulfate on L929 mouse fibroblast cells.[3] Another study compared the cytotoxicity of various surfactants and found that anionic surfactants' toxicity can vary.[4]

Table 2: Comparative Cytotoxicity Data of Related Anionic Surfactants

SurfactantCell LineAssayKey FindingsReference
Sodium Lauryl Sulfate (SLS)L929 Mouse FibroblastsWST, Live/Dead, Luminescence3D cultured cells responded more sensitively to SLS than 2D cultured cells.[3][5][3][5][6]
Sodium Lauryl Sulfate (SLS)Human Skin Keratinocytes (HaCaT), Blood T Lymphocytes (TIB-152)Not SpecifiedCationic surfactants were more toxic than anionic surfactants for HaCaT cells.[4][4]

Note: This table provides examples of cytotoxicity data for a related anionic surfactant due to the lack of direct comparative data for TLS and SLES-coated nanoparticles.

The biocompatibility evaluation of nanomaterials is an essential step for their medical use, with cytotoxicity tests being a primary method for this assessment.[6]

Drug Release Profile

The surfactant coating can significantly influence the release kinetics of the encapsulated drug.[7][8][9] The coating can act as a barrier, and its interaction with the drug and the surrounding medium will dictate the release profile.

Studies on drug release from nanoparticles coated with various surfactants have shown that the surfactant type and concentration can modulate the release rate. For instance, an in vitro drug release study of mefenamic acid from sodium lauryl sulfate (SLS) nanosuspensions demonstrated the influence of the surfactant on the release profile.[10] Another study highlighted that surfactant-mediated approaches could accelerate in vitro drug release from PLGA nanoparticles.[11]

While specific drug release data for TLS-coated nanoparticles is scarce, the general principles of drug release from surfactant-coated nanoparticles would apply. The milder nature of TLS might lead to different drug-surfactant interactions and consequently, a different release profile compared to SLES.

Experimental Protocols

Detailed experimental protocols for nanoparticle coating are crucial for reproducibility. Below are generalized protocols for nanoparticle coating using anionic surfactants, which can be adapted for both TLS and SLES.

Nanoparticle Coating via Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs.

Materials:

  • Drug

  • Polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous solution of this compound or Sodium laureth sulfate (e.g., 0.1-1% w/v)

  • Purified water

Procedure:

  • Dissolve the drug and the polymer in the organic solvent.

  • Prepare the aqueous surfactant solution (TLS or SLES) in purified water.

  • Under magnetic stirring, inject the organic phase into the aqueous surfactant solution.

  • Nanoparticles will form instantaneously due to the solvent displacement.

  • Continue stirring for a specified period (e.g., 2-4 hours) to allow for solvent evaporation.

  • Purify the nanoparticle suspension by centrifugation or dialysis to remove the excess surfactant and unencapsulated drug.

  • Resuspend the purified nanoparticles in an appropriate medium for characterization.

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug Drug solvent Organic Solvent drug->solvent polymer Polymer polymer->solvent injection Injection & Stirring solvent->injection surfactant TLS or SLES water Water surfactant->water water->injection evaporation Solvent Evaporation injection->evaporation purification Purification (Centrifugation/Dialysis) evaporation->purification nanoparticles Coated Nanoparticles purification->nanoparticles

Nanoparticle coating by nanoprecipitation.
In Vitro Drug Release Study Protocol

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate buffered saline (PBS) at physiological pH (7.4)

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of PBS (the release medium).

  • Place the setup in a shaking incubator or water bath maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Workflow start Drug-Loaded Nanoparticles in Dialysis Bag incubation Incubation in PBS (37°C) with Shaking start->incubation sampling Aliquot Withdrawal at Time Intervals incubation->sampling sampling->incubation Replace with fresh PBS analysis Drug Quantification (HPLC/UV-Vis) sampling->analysis calculation Calculate Cumulative Drug Release (%) analysis->calculation

In vitro drug release testing workflow.

Conclusion

The choice between this compound and Sodium laureth sulfate for nanoparticle coating will depend on the specific requirements of the drug delivery system. TLS, being a milder surfactant, may be advantageous for applications where biocompatibility is a primary concern. SLES, a widely used and effective surfactant, could be a suitable choice for a broad range of nanoparticle formulations.

Due to the limited direct comparative data, it is imperative for researchers to conduct head-to-head experimental evaluations. This should involve characterizing nanoparticle stability (zeta potential, particle size), assessing biocompatibility through relevant cytotoxicity assays, and determining the drug release profiles for their specific nanoparticle system and encapsulated drug. The provided protocols offer a starting point for such investigations. Further research directly comparing these two surfactants in nanoparticle coating is needed to provide a more definitive guide for formulation scientists.

References

Safety Operating Guide

Triethanolamine lauryl sulfate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Triethanolamine Lauryl Sulfate (B86663) (TLS) is crucial for maintaining laboratory safety and environmental protection. As a surfactant that causes skin and serious eye irritation, TLS must be handled as a hazardous chemical waste product from collection to final disposal.[1][2][3] Adherence to institutional and local regulations is paramount for ensuring compliance and safety.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. TLS is classified as a skin irritant and can cause serious eye damage.[2][3]

Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[1][3][4] A face shield is recommended (8-inch minimum).[3]Prevents contact with eyes, which can cause serious, irreversible damage.[2][3]
Skin Protection Impervious, suitable chemical protection gloves (e.g., nitrile).[1][2] Long-sleeved clothing or lab coat.[1]Avoids skin contact, which can lead to irritation.[1][3]
Respiratory Protection Not typically required with adequate ventilation.[1] Use a full-face respirator if exposure limits are exceeded or irritation occurs.[4]Protects against respiratory tract irritation from vapors or mists.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the safe collection, handling, and disposal of waste containing Triethanolamine Lauryl Sulfate.

Step 1: Waste Identification and Labeling
  • Classify Waste: Treat all unused TLS and materials contaminated with it as hazardous chemical waste.[3]

  • Label Container: Use a designated, leak-proof, and chemically compatible container. The original product container is often a suitable choice.[5] The label must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., irritant, corrosive).[6]

Step 2: Waste Collection and Segregation
  • Aqueous Solutions: Pour liquid waste containing TLS directly into the labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Contaminated Solids: Collect solid waste, such as gloves, absorbent pads, or contaminated labware, in a separate, clearly labeled container for solid hazardous waste.[7]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area.[1] Keep it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1]

Step 3: Management of Spills

In the event of a spill, immediate and safe cleanup is required to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[3] Wear all required PPE, including respiratory protection if ventilation is inadequate.[2][3]

  • Containment: Prevent the spill from spreading or entering drains.[2][3] Use an inert, absorbent material like sand, diatomaceous earth, or a universal binder to soak up the spill.[2][3]

  • Collection: Carefully scoop or sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[8]

Step 4: Disposal of Empty Containers

Empty containers that once held TLS must be managed carefully to remove residual chemicals.

  • Triple Rinse: An empty container that held TLS should be triple-rinsed with a suitable solvent (such as water).[5][6]

  • Collect Rinseate: The rinseate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]

  • Container Disposal: Once rinsed, deface or remove all labels from the container.[5][6] It can then typically be disposed of as regular laboratory glass or plastic waste.

Step 5: Final Disposal

Under no circumstances should TLS waste be disposed of down the sanitary sewer. Surfactants can cause significant foaming and operational issues in wastewater treatment facilities and harm aquatic ecosystems.[9][10]

  • Contact EHS: Arrange for pickup of the sealed and labeled hazardous waste containers through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste collection program.[5][7]

  • Documentation: Complete all necessary waste disposal forms or logs as required by your institution.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start TLS Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision_type Waste Type? ppe->decision_type liquid Liquid Waste (Pure TLS, Solutions) decision_type->liquid Liquid solid Solid Waste (Contaminated PPE, Absorbents) decision_type->solid Solid container Empty TLS Container decision_type->container Empty Container collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid triple_rinse Triple-Rinse Container container->triple_rinse store Store Waste Securely (Segregated, Ventilated Area) collect_liquid->store collect_solid->store collect_rinseate Collect Rinseate as Liquid Hazardous Waste triple_rinse->collect_rinseate dispose_container Dispose of Defaced Container as Regular Lab Waste triple_rinse->dispose_container collect_rinseate->store ehs Arrange for Pickup via Institutional EHS Program store->ehs end Disposal Complete ehs->end

Caption: Workflow for this compound Disposal.

References

Personal protective equipment for handling Triethanolamine lauryl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Triethanolamine lauryl sulfate (B86663) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when handling Triethanolamine lauryl sulfate. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Chemical-resistant gloves and impervious clothingInspect gloves prior to use.[2] Wear fire/flame resistant and impervious clothing.[1] Long-sleeved clothing is recommended.[3]
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Not typically required under normal use conditions with adequate ventilation.[3]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area to avoid the inhalation of vapor or mist.[1][2]

  • Avoid direct contact with skin and eyes.[2]

  • Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[2]

  • Use proper glove removal technique to avoid skin contact with the product.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][4]

  • Keep containers tightly closed and sealed.[2][4] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

  • Store away from incompatible materials and sources of ignition.[1][5]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1][2][6] If skin irritation occurs, consult a doctor.[1]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][6] Remove contact lenses if present and easy to do.[1][6] Continue rinsing and consult a physician.[1][2][6]
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste.

  • Waste Material: Collect and arrange for disposal in suitable, closed containers.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Packaging: Dispose of as unused product in accordance with official regulations.[2]

  • Environmental Precautions: Prevent the chemical from entering drains, water courses, or the soil.[1][5] Discharge into the environment must be avoided.[1] It is recommended to consult with environmental regulatory agencies for guidance on acceptable disposal practices as criteria are subject to change.[7]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill.

Spill_Response_Workflow cluster_prep Preparation & Assessment cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal spill Spill Occurs evacuate Evacuate Personnel to Safe Area spill->evacuate assess Assess Spill Size & Immediate Risks evacuate->assess don_ppe Wear Appropriate PPE (Gloves, Goggles, etc.) assess->don_ppe contain Contain Spill with Inert Absorbent Material don_ppe->contain cleanup Soak up with Absorbent & Place in Closed Container contain->cleanup decontaminate Clean Spill Area Thoroughly cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.